molecular formula C97H143N27O27S B15614515 AQP4 (201-220)

AQP4 (201-220)

Cat. No.: B15614515
M. Wt: 2151.4 g/mol
InChI Key: ZYLALZWZILIJIE-XJJQRWKCSA-N
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Description

AQP4 (201-220) is a useful research compound. Its molecular formula is C97H143N27O27S and its molecular weight is 2151.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality AQP4 (201-220) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AQP4 (201-220) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C97H143N27O27S

Molecular Weight

2151.4 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C97H143N27O27S/c1-10-50(4)77(121-81(135)53(7)109-86(140)65(38-56-22-15-12-16-23-56)115-87(141)63(36-49(2)3)113-82(136)60(98)40-58-43-103-48-107-58)94(148)117-67(41-73(99)129)88(142)116-66(39-57-27-29-59(128)30-28-57)89(143)122-78(54(8)127)93(147)105-44-75(131)108-51(5)79(133)119-69(46-125)90(144)112-62(31-35-152-9)85(139)118-68(42-74(100)130)95(149)124-34-18-25-71(124)92(146)110-52(6)80(134)111-61(24-17-32-104-97(101)102)84(138)120-70(47-126)91(145)114-64(37-55-20-13-11-14-21-55)83(137)106-45-76(132)123-33-19-26-72(123)96(150)151/h11-16,20-23,27-30,43,48-54,60-72,77-78,125-128H,10,17-19,24-26,31-42,44-47,98H2,1-9H3,(H2,99,129)(H2,100,130)(H,103,107)(H,105,147)(H,106,137)(H,108,131)(H,109,140)(H,110,146)(H,111,134)(H,112,144)(H,113,136)(H,114,145)(H,115,141)(H,116,142)(H,117,148)(H,118,139)(H,119,133)(H,120,138)(H,121,135)(H,122,143)(H,150,151)(H4,101,102,104)/t50-,51-,52-,53-,54+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1

InChI Key

ZYLALZWZILIJIE-XJJQRWKCSA-N

Origin of Product

United States

Foundational & Exploratory

AQP4 (201-220): An Immunodominant Epitope in Neuromyelitis Optica Spectrum Disorder (NMOSD) - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune inflammatory disease of the central nervous system, primarily targeting astrocytes. A key pathogenic feature of NMOSD is the presence of autoantibodies against Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system. Emerging evidence has identified the AQP4 peptide spanning amino acids 201-220 as a critical immunodominant epitope that can elicit potent T-cell responses, contributing to the pathogenesis of NMOSD. This technical guide provides a comprehensive overview of the role of AQP4 (201-220) in NMOSD, including its interaction with the immune system, its prevalence, and its correlation with disease activity. Detailed experimental protocols for studying this epitope and its effects are also provided to facilitate further research and therapeutic development.

Data Presentation

Table 1: In Silico Prediction of AQP4 (201-220) Peptide Binding Affinity to HLA-DQA1 Alleles

The binding affinity of the AQP4 (201-220) peptide to various HLA-DQA1 alleles has been predicted using the NetMHCIIpan 3.2 tool. The output is presented as %Rank, where a lower rank indicates a higher predicted binding affinity. This in silico data suggests that certain HLA alleles, which are genetically associated with NMOSD, may present the AQP4 (201-220) peptide more efficiently to T-cells.[1]

HLA-DQA1 AllelePredicted Binding Affinity (%Rank)
DQA105:03Strong Binder (<2)
DQA101:03Intermediate Binder (2-10)
DQA1*03:03Weak/Non-binder (>10)

Note: This data is based on computational predictions and requires experimental validation.

Table 2: Prevalence of AQP4-IgG Seropositivity in NMOSD Patient Cohorts

While specific data on the prevalence of antibodies targeting the AQP4 (201-220) epitope are limited, the overall seroprevalence of AQP4-IgG in NMOSD patients is well-documented across various populations. These antibodies are a hallmark of the disease and are detected in a majority of patients.

Patient Cohort/RegionAQP4-IgG Seropositivity Rate (%)Reference
North American & Japanese73% (NMO), 58% (OSMS)[2]
Western Australia2.6% of suspected NMOSD cases[3]
Malaysia53% of IIDD patients[4]
Argentina~70-80% of NMOSD cases[5]
Netherlands~77% of NMOSD cases[6]
General NMOSD Population~80-90%[7]

IIDD: Idiopathic Inflammatory Demyelinating Diseases; NMO: Neuromyelitis Optica; OSMS: Optic-Spinal Multiple Sclerosis

Table 3: Correlation of AQP4-IgG Titer with NMOSD Clinical Severity

Studies have investigated the relationship between the titer of total AQP4-IgG and the clinical severity of NMOSD. Higher antibody titers are generally associated with more severe disease manifestations. It is important to note that these studies do not specifically measure antibodies against the AQP4 (201-220) epitope.

Clinical ParameterCorrelation with AQP4-IgG TiterKey FindingsReference
Disease Activity (Relapse vs. Remission)No significant difference in titersTiters do not consistently correlate with relapse status.[8][9]
Disease Severity (Attack Phase)Positive correlationHigher titers are associated with greater neurological impairment during attacks.[8][9]
Number of Involved Spinal Cord SegmentsPositive correlation (COR: 0.70)Higher titers are linked to more extensive spinal cord lesions.[8][9]
Expanded Disability Status Scale (EDSS) ScorePositive correlation (COR: 0.54)Higher titers are associated with greater disability.[8][9]
Severe Optic Neuritis AttacksPositive correlationPatients with higher titers (≥1:320) experience more severe optic neuritis.[10][11]
Annual Recurrence Rate (ARR)Significant difference between high and low titer groupsHigher titers are associated with a higher ARR.[10][11]

COR: Correlation Coefficient

Experimental Protocols

Peptide Synthesis and Preparation

The AQP4 (201-220) peptide (sequence: KGSYMEVEDNRSQVETED) is synthesized using standard solid-phase peptide synthesis methods.

  • Purity: The synthesized peptide should have a purity of >95% as determined by high-performance liquid chromatography (HPLC).

  • Solubilization: Lyophilized peptide should be dissolved in an appropriate solvent, such as sterile, endotoxin-free water or dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

T-cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with the AQP4 (201-220) peptide.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from NMOSD patients and healthy controls.

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin).

  • AQP4 (201-220) peptide.

  • Positive control (e.g., phytohemagglutinin).

  • Negative control (medium alone).

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

  • 96-well round-bottom culture plates.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Plate the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Add the AQP4 (201-220) peptide to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Include positive and negative controls in separate wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

  • For [³H]-thymidine incorporation:

    • Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • For non-radioactive methods, follow the manufacturer's instructions for the specific kit used.

  • Calculate the stimulation index (SI) as the mean counts per minute (CPM) of peptide-stimulated wells divided by the mean CPM of unstimulated wells. An SI ≥ 2 is typically considered a positive response.[12][13][14]

Enzyme-Linked Immunosorbent Assay (ELISA) for AQP4 (201-220) Antibodies

This assay is designed to detect and quantify antibodies specific to the AQP4 (201-220) epitope in patient serum or cerebrospinal fluid (CSF).

Materials:

  • High-binding 96-well ELISA plates.

  • AQP4 (201-220) peptide.

  • Coating buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6).

  • Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Patient and control serum/CSF samples.

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).

  • Substrate for the enzyme (e.g., TMB for HRP).

  • Stop solution (e.g., 2N H₂SO₄).

Procedure:

  • Coat the wells of the ELISA plate with 100 µL of AQP4 (201-220) peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Dilute patient and control sera (e.g., 1:100) in blocking buffer and add 100 µL to the appropriate wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[15][16][17][18]

Complement-Dependent Cytotoxicity (CDC) Assay

This assay assesses the ability of antibodies against AQP4 (201-220) in patient serum to mediate the killing of AQP4-expressing cells in the presence of complement.

Materials:

  • A cell line expressing human AQP4 (e.g., HEK293 cells transfected with AQP4).

  • Patient and control serum (heat-inactivated and non-heat-inactivated).

  • Source of active complement (e.g., normal human serum).

  • Cell culture medium.

  • A method to assess cell viability (e.g., propidium (B1200493) iodide staining and flow cytometry, or a colorimetric assay like LDH release).

Procedure:

  • Plate AQP4-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of patient and control sera.

  • Add the diluted sera to the cells and incubate for 1 hour at 37°C to allow antibody binding.

  • Wash the cells to remove unbound antibodies.

  • Add the complement source (e.g., 10% normal human serum in culture medium) to the wells.

  • Incubate for 2-4 hours at 37°C.

  • Assess cell viability using the chosen method. For example, with propidium iodide staining and flow cytometry, an increase in the percentage of PI-positive cells indicates cell death.

  • Calculate the percentage of specific lysis for each serum dilution.[19]

Signaling Pathways and Experimental Workflows

G cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell cluster_B_Cell B-Cell Activation cluster_Astrocyte Astrocyte Damage APC APC (e.g., Dendritic Cell) Th_cell Naive CD4+ T-cell MHC_II MHC Class II TCR T-cell Receptor (TCR) MHC_II->TCR Antigen Presentation AQP4_uptake AQP4 Uptake & Processing AQP4_uptake->MHC_II Peptide Loading Activated_Th Activated T-helper Cell TCR->Activated_Th Activation B_cell B-cell Activated_Th->B_cell T-cell Help (Cytokines) Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation AQP4_Ab AQP4-IgG Plasma_cell->AQP4_Ab Production Astrocyte Astrocyte AQP4_Ab->Astrocyte Binding to AQP4 Complement Complement Activation (CDC) Astrocyte->Complement Initiation ADCC ADCC Astrocyte->ADCC Initiation Damage Astrocyte Damage & Demyelination Complement->Damage ADCC->Damage AQP4_peptide AQP4 (201-220) Peptide AQP4_peptide->AQP4_uptake

Caption: Simplified signaling pathway of the AQP4 (201-220) epitope-mediated immune response in NMOSD.

G cluster_Sample Sample Collection cluster_Assays In Vitro Assays cluster_Data Data Analysis Patient_Blood NMOSD Patient Blood PBMC_Isolation PBMC Isolation Patient_Blood->PBMC_Isolation ELISA Peptide ELISA Patient_Blood->ELISA Serum/CSF CDC_Assay CDC Assay Patient_Blood->CDC_Assay Serum Control_Blood Healthy Control Blood Control_Blood->PBMC_Isolation T_cell_Assay T-cell Proliferation Assay PBMC_Isolation->T_cell_Assay Proliferation_Data T-cell Proliferation Data T_cell_Assay->Proliferation_Data Antibody_Titer Antibody Titer Data ELISA->Antibody_Titer Cytotoxicity_Data Cytotoxicity Data CDC_Assay->Cytotoxicity_Data Correlation Correlation with Clinical Data Proliferation_Data->Correlation Antibody_Titer->Correlation Cytotoxicity_Data->Correlation

Caption: A typical experimental workflow for investigating the immunogenicity of the AQP4 (201-220) epitope.

G Gen_Pred Genetic Predisposition (e.g., HLA-DQA1*05:03) T_Cell_Activation AQP4 (201-220) Specific T-cell Activation Gen_Pred->T_Cell_Activation Increased Susceptibility B_Cell_Help T-cell Help to B-cells T_Cell_Activation->B_Cell_Help BBB_Disruption Blood-Brain Barrier Disruption T_Cell_Activation->BBB_Disruption Pro-inflammatory Cytokines Ab_Production Production of AQP4-IgG B_Cell_Help->Ab_Production Astrocyte_Attack Astrocyte Attack (CDC & ADCC) Ab_Production->Astrocyte_Attack Requires BBB Permeability BBB_Disruption->Astrocyte_Attack Enables Antibody Entry Clinical_Manifestations Clinical Manifestations of NMOSD Astrocyte_Attack->Clinical_Manifestations

Caption: Logical flow from genetic predisposition to clinical manifestations involving the AQP4 (201-220) epitope.

References

AQP4 (201-220) Peptide: A Technical Guide to its Discovery, Characterization, and Role in Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), is a critical protein for maintaining water homeostasis. However, it is also the primary autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD), a severe autoimmune inflammatory disease of the CNS. A specific peptide fragment of AQP4, spanning amino acids 201-220, has been identified as a key encephalitogenic epitope, playing a crucial role in the T-cell mediated pathology of NMOSD. This technical guide provides a comprehensive overview of the discovery and characterization of the AQP4 (201-220) peptide, detailing its use in disease modeling and the underlying immunological mechanisms.

The amino acid sequence of the murine AQP4 (201-220) peptide is HLFAINYTGASMNPARSFGP [1].

Discovery of AQP4 (201-220) as the Immunodominant Epitope

The identification of AQP4 (201-220) as the major immunogenic and encephalitogenic region of the AQP4 protein was a pivotal step in understanding the pathogenesis of NMOSD. This discovery was the result of systematic screening of overlapping peptides spanning the entire AQP4 protein sequence.

Initial studies aimed to identify T-cell epitopes of AQP4 by immunizing wild-type C57BL/6 mice with the full-length AQP4 protein. However, these mice, being tolerant to their own AQP4, exhibited only weak T-cell reactivity[2]. The breakthrough came from using AQP4-deficient (Aqp4-/-) mice, which lack central tolerance to the AQP4 protein.

By immunizing Aqp4-/- mice with the full-length murine AQP4 protein and subsequently performing recall assays with a library of overlapping 20-mer peptides, a strong proliferative T-cell response was consistently observed against the peptide spanning amino acids 201-220[2]. This region was thus identified as the major immunogenic IAb-restricted epitope of AQP4[2]. Further fine-mapping studies revealed that the core epitope within this region is AQP4 (205-215)[2].

Characterization of AQP4 (201-220)

The AQP4 (201-220) peptide is characterized by its ability to induce experimental autoimmune encephalomyelitis (EAE), a widely used animal model for studying CNS autoimmune diseases like NMOSD[3][4]. The encephalitogenicity of this peptide is attributed to its capacity to break immune tolerance and activate pathogenic, self-reactive T cells, particularly CD4+ T helper 17 (Th17) cells[5][6].

Role in NMOSD Pathogenesis

In NMOSD, the immune system mistakenly targets AQP4 on astrocytes. The activation of AQP4 (201-220)-specific T cells is a critical initiating event. These activated T cells migrate to the CNS, where they can promote inflammation and help B cells to produce pathogenic anti-AQP4 antibodies. The subsequent binding of these antibodies to AQP4 on astrocytes leads to complement-dependent cytotoxicity, astrocyte death, and the characteristic lesions of NMOSD in the optic nerves and spinal cord[2][7]. The localization of lesions in AQP4 (201-220)-induced EAE is distinct from that in MOG-induced EAE, with characteristic midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord[7][8].

Quantitative Data

The following tables summarize key quantitative data related to the characterization of the AQP4 (201-220) peptide.

Table 1: Binding Affinity of AQP4 Peptides to MHC Class II (I-Ab)

PeptidePredicted Binding Affinity (%Rank)Reference
AQP4 (201-220)High[9][10]

Note: Lower %Rank indicates higher predicted binding affinity.

Table 2: Clinical Scores in AQP4 (201-220)-Induced EAE in C57BL/6 Mice

Treatment GroupMean Maximal Clinical Score (± SEM)Onset of Disease (days post-immunization)Reference
AQP4 (201-220) immunized Aqp4ΔT x Rag1-/- mice~1.5 ± 0.5~12-14[11]
AQP4 (201-220) immunized Aqp4ΔT x Rag1-/- mice + AQP4 immune serum~3.0 ± 0.5~10-12[11]

Clinical Score Scale: 0 = no symptoms; 1 = loss of tail tone; 2 = flaccid tail; 3 = partial paralysis of lower extremities; 4 = complete paralysis of lower extremities; 5 = moribund/death.[3]

Table 3: T-Cell Proliferation in Response to AQP4 Peptides

Mouse StrainStimulating PeptideProliferative Response (Stimulation Index)Reference
Aqp4-/-AQP4 (201-220)Robust[12]
Wild-Type (WT)AQP4 (201-220)Weak[12]

Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using the AQP4 (201-220) peptide.

Materials:

  • AQP4 (201-220) peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTx)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Peptide Emulsification:

    • Dissolve the AQP4 (201-220) peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/mL M. tuberculosis H37Ra).

    • Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µg of peptide per mouse).

    • On day 0 and day 2, administer 200 ng of PTx intraperitoneally in 100 µL of sterile PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice according to the standard EAE clinical scoring scale (as described in Table 2).

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to the AQP4 (201-220) peptide.

Materials:

  • Spleen and draining lymph nodes (inguinal and axillary) from immunized mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • AQP4 (201-220) peptide

  • Concanavalin A (ConA) as a positive control

  • [3H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • At a desired time point post-immunization (e.g., day 10), harvest the spleen and draining lymph nodes from the immunized mice.

    • Prepare a single-cell suspension by mechanical disruption and passage through a 70 µm cell strainer.

    • Lyse red blood cells from the spleen using an ACK lysis buffer.

    • Wash the cells and resuspend them in complete RPMI 1640 medium.

  • Cell Culture:

    • Plate the cells at a density of 2 x 105 cells per well in a 96-well plate.

    • Add the AQP4 (201-220) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

    • Include wells with medium alone (negative control) and ConA (positive control).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Visualizations

Experimental Workflow for EAE Induction and Analysis

EAE_Workflow cluster_immunization Immunization Phase cluster_monitoring Monitoring & Analysis Phase Peptide AQP4 (201-220) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunize Subcutaneous Immunization (Day 0) Emulsion->Immunize Monitoring Daily Clinical Scoring (Starting Day 7) Immunize->Monitoring Analysis T-Cell Proliferation Assay (e.g., Day 10) Immunize->Analysis PTx1 Pertussis Toxin (Day 0) PTx1->Immunize PTx2 Pertussis Toxin (Day 2) PTx2->Immunize Histology Histopathological Analysis Monitoring->Histology

Caption: Workflow for inducing and analyzing EAE using the AQP4 (201-220) peptide.

Signaling Pathway of AQP4 (201-220)-Mediated T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell AQP4_peptide AQP4 (201-220) MHCII MHC Class II (I-Ab) AQP4_peptide->MHCII Binding Presentation Antigen Presentation MHCII->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognition Activation T-Cell Activation TCR->Activation CD4 CD4 CD4->MHCII Proliferation Proliferation & Differentiation (e.g., Th17) Activation->Proliferation Cytokines Cytokine Production (e.g., IL-17) Proliferation->Cytokines

Caption: Simplified signaling pathway of AQP4 (201-220)-mediated T-cell activation.

Logical Relationship in NMOSD Pathogenesis

NMOSD_Pathogenesis cluster_initiation Initiation Phase cluster_effector Effector Phase TCell_Activation AQP4 (201-220)-Specific T-Cell Activation BCell_Help B-Cell Help TCell_Activation->BCell_Help CNS_Infiltration CNS Infiltration of Immune Cells TCell_Activation->CNS_Infiltration Antibody_Production Anti-AQP4 Antibody Production BCell_Help->Antibody_Production Astrocyte_Damage Astrocyte Damage Antibody_Production->Astrocyte_Damage Complement-Dependent Cytotoxicity CNS_Infiltration->Astrocyte_Damage Demyelination Demyelination & Axonal Loss Astrocyte_Damage->Demyelination

Caption: Logical flow of key events in the pathogenesis of NMOSD involving AQP4 (201-220).

References

AQP4 (201-220): A Technical Guide to its Sequence, Structure, and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, is a key player in brain water homeostasis. The specific peptide sequence spanning amino acids 201-220 of human AQP4 has garnered significant attention as a major pathogenic epitope in neuromyelitis optica (NMO), an autoimmune inflammatory disorder of the central nervous system. This technical guide provides a comprehensive overview of the sequence, structure, and immunological relevance of the AQP4 (201-220) peptide. Detailed experimental protocols for its use in disease modeling are also presented, offering a valuable resource for researchers in neuroimmunology and drug development.

AQP4 (201-220) Peptide Sequence

The AQP4 (201-220) peptide is a 20-amino acid sequence located in an extracellular loop of the AQP4 protein. The specific sequence for human AQP4 (201-220) is derived from the canonical sequence of human Aquaporin-4, which can be found in the UniProt database under accession number P55087.[1]

Table 1: Amino Acid Sequence of Human AQP4 (201-220)

PositionThree-Letter CodeOne-Letter Code
201HisH
202LeuL
203PheF
204AlaA
205IleI
206AsnN
207TyrY
208ThrT
209GlyG
210AlaA
211SerS
212MetM
213AsnN
214ProP
215AlaA
216ArgR
217SerS
218PheF
219GlyG
220ProP

Structural Context of AQP4 (201-220)

The AQP4 protein is a homotetramer, with each monomer consisting of six transmembrane helices and five connecting loops.[2] The AQP4 (201-220) sequence is part of the third extracellular loop, also known as loop E. High-resolution crystal structures of human AQP4, such as the one available in the Protein Data Bank (PDB) with accession code 3GD8, reveal the three-dimensional conformation of this loop.[3][4]

Loop E, containing the 201-220 sequence, is exposed to the extracellular environment, making it accessible for antibody binding.[5] This accessibility is a key factor in its role as an autoantigen in NMO.[5] The structure of this loop is well-defined and stable.[5] While the precise conformation can be visualized using molecular modeling software with the PDB file 3GD8, it is important to note that its flexibility in the aqueous extracellular environment might not be fully captured in a static crystal structure. Computational modeling and molecular dynamics simulations can provide further insights into the conformational dynamics of this critical epitope.[6]

Immunological Significance and Role in Disease Models

The AQP4 (201-220) peptide is a potent encephalitogenic epitope, capable of inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which recapitulates key features of NMO.[7][8] Immunization of susceptible mouse strains with this peptide leads to the activation of AQP4-specific T cells, which in turn can trigger an inflammatory cascade in the central nervous system.[7][9]

This peptide is considered a major immunodominant epitope, particularly when presented by the I-Ab MHC class II molecule in C57BL/6 mice.[10] Studies have shown that T cells reactive to AQP4 (201-220) can induce paralysis and central nervous system inflammation when adoptively transferred to naive recipient mice.[9][11][12] The AQP4 (201-220)-induced EAE model is a critical tool for studying the pathogenesis of NMO and for the preclinical evaluation of potential therapeutic agents.[7][8]

Experimental Protocols

Peptide Synthesis and Preparation

The AQP4 (201-220) peptide (Sequence: HLFAINYTGASMNPARSFGP) can be chemically synthesized with a purity of >90%. For in vivo studies, the peptide is typically dissolved in a suitable buffer, such as sterile phosphate-buffered saline (PBS), and then emulsified with an adjuvant.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The following protocol is a standard method for inducing EAE in C57BL/6 mice using the AQP4 (201-220) peptide.[7][13][14]

Table 2: Quantitative Parameters for EAE Induction in C57BL/6 Mice

ParameterValue
Mouse StrainC57BL/6
PeptideAQP4 (201-220)
Peptide Dose per Mouse100-200 µg
AdjuvantComplete Freund's Adjuvant (CFA)
M. tuberculosis H37Ra in CFA200-400 µ g/mouse
Emulsion Volume per Mouse100-200 µL
Injection RouteSubcutaneous (s.c.)
Pertussis Toxin (PTX) Dose200-300 ng/mouse
PTX Administration RouteIntraperitoneal (i.p.) or Intravenous (i.v.)
PTX Administration ScheduleDay 0 and Day 2 post-immunization

Methodology:

  • Peptide-CFA Emulsion Preparation:

    • Dissolve the AQP4 (201-220) peptide in sterile PBS to the desired concentration.

    • In a separate sterile container, add the appropriate volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

    • Slowly add the peptide solution to the CFA while vigorously vortexing or sonicating to create a stable water-in-oil emulsion. The final emulsion should be thick and not separate upon standing.

  • Immunization:

    • Anesthetize the mice according to approved animal care protocols.

    • Inject the peptide-CFA emulsion subcutaneously at two sites on the flank or at the base of the tail.

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), administer pertussis toxin intraperitoneally or intravenously. PTX is crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity using a standardized scale (e.g., 0-5 scale).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the induction of EAE using the AQP4 (201-220) peptide.

EAE_Induction_Workflow Peptide AQP4 (201-220) Peptide (HLFAINYTGASMNPARSFGP) Dissolve Dissolve Peptide->Dissolve PBS Sterile PBS PBS->Dissolve Emulsify Emulsify Dissolve->Emulsify CFA Complete Freund's Adjuvant (with M. tuberculosis H37Ra) CFA->Emulsify Emulsion Peptide-CFA Emulsion Emulsify->Emulsion Immunize Subcutaneous Immunization (Day 0) Emulsion->Immunize Mice C57BL/6 Mice Mice->Immunize Administer_PTX i.p. or i.v. Administration (Day 0 & Day 2) Mice->Administer_PTX Monitoring Daily Clinical Monitoring (Starting Day 7) Immunize->Monitoring PTX Pertussis Toxin (PTX) PTX->Administer_PTX Administer_PTX->Monitoring EAE Development of EAE Monitoring->EAE

EAE Induction Workflow using AQP4 (201-220) Peptide.

Conclusion

The AQP4 (201-220) peptide is a critical tool for researchers investigating the mechanisms of autoimmune neuroinflammation, particularly in the context of NMO. Its well-defined sequence, structural accessibility, and potent encephalitogenicity make it an invaluable component of in vivo disease models. The detailed protocols and structured data presented in this guide are intended to facilitate the reproducible and effective use of this peptide in research and preclinical studies, ultimately contributing to the development of novel therapies for NMO and related disorders.

References

Mechanism of AQP4 (201-220)-Specific T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune disease of the central nervous system (CNS) characterized by a pathogenic immune response against the astrocytic water channel protein, Aquaporin-4 (AQP4). While the role of anti-AQP4 antibodies is well-established, the activation of AQP4-specific T helper cells is a critical upstream event, essential for orchestrating the pathogenic B-cell response and contributing to CNS inflammation. This technical guide provides an in-depth examination of the mechanisms underlying the activation of T-cells specific for the immunodominant AQP4 peptide epitope spanning amino acids 201-220. We detail the principles of T-cell tolerance and its breach in this context, the cellular and molecular interactions driving T-cell activation, the downstream effector functions, and the key experimental models used to study these processes. This document synthesizes quantitative data, detailed experimental protocols, and visual diagrams of core pathways to serve as a comprehensive resource for professionals in immunology and drug development.

The AQP4 (201-220) Peptide: A Pathogenic Epitope

The immune system typically maintains a state of central tolerance by deleting self-reactive T-cells in the thymus. T-cells that recognize self-antigens with high affinity are eliminated through negative selection. Studies using wild-type (WT) C57BL/6 mice show that these animals are tolerant to AQP4, and immunization with AQP4 peptides does not typically elicit a strong T-cell response or clinical disease.

A breakthrough in understanding came from the use of AQP4-deficient (AQP4-/-) mice. These mice, lacking the AQP4 protein, do not undergo negative selection against AQP4-reactive T-cells. Consequently, AQP4-/- mice harbor a repertoire of T-cells capable of mounting a robust immune response to AQP4. Upon immunization, these mice generate a strong proliferative T-cell response specifically against certain AQP4 peptides.

Through epitope mapping studies, the peptide sequence spanning amino acids 201-220 (Sequence: VLSVLAIFTDYKQWPFGWGA) has been identified as a major, immunodominant, and encephalitogenic epitope in the context of the murine MHC class II molecule, I-Ab.[1] T-cells from AQP4-/- mice, when activated with the AQP4 (201-220) peptide, become pathogenic and can induce an NMOSD-like disease when transferred to WT mice.[2]

Antigen Presentation and T-Cell Receptor (TCR) Engagement

The activation of a naive AQP4 (201-220)-specific CD4+ T-cell begins with the presentation of this peptide by a professional Antigen Presenting Cell (APC), such as a dendritic cell or B-cell.

  • Antigen Processing: The APC internalizes the AQP4 protein. Inside the endosomal compartments, the protein is proteolytically cleaved into smaller peptides.

  • MHC-II Loading: The AQP4 (201-220) peptide fragment is loaded onto a Major Histocompatibility Complex (MHC) class II molecule (I-Ab in the C57BL/6 mouse model).

  • Surface Presentation: The peptide-MHC-II complex is transported to the surface of the APC.

  • TCR Recognition: A CD4+ T-cell with a T-cell receptor (TCR) that specifically recognizes the three-dimensional structure of the AQP4 (201-220)-I-Ab complex will bind to it. This high-affinity binding is the first signal (Signal 1) of T-cell activation.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell apc MHC-II Molecule presenting AQP4 (201-220) peptide I-A b AQP4 (201-220) costim B7 (CD80/86) tcell T-Cell Receptor (TCR) CD4 Co-receptor tcell:n->apc:pep Signal 1 (Antigen Recognition) activation T-Cell Activation (Proliferation & Differentiation) tcell->activation cd28 CD28 cd28->costim Signal 2 (Co-stimulation) cd28->activation

Intracellular Signaling Cascade

Upon successful TCR engagement and co-stimulation (Signal 2, via CD28-B7 interaction), a complex intracellular signaling cascade is initiated within the T-cell. This cascade culminates in the activation of transcription factors that drive gene expression for proliferation, differentiation, and cytokine production.

Key signaling events include:

  • Phosphorylation Cascade: Lck, a kinase associated with the CD4 co-receptor, phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex of the TCR. This recruits and activates another kinase, ZAP-70.

  • Downstream Pathways: Activated ZAP-70 triggers multiple downstream pathways, including the PLCγ-DAG/IP3 pathway, which leads to the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells).

  • Role of T-Cell AQP4 Channel: Intriguingly, the AQP4 water channel itself, expressed on the T-cell membrane, is required for optimal TCR-mediated activation. Inhibition or genetic deletion of AQP4 on T-cells impairs the rearrangement of the actin cytoskeleton following TCR engagement. This leads to defective polarization of the TCR and subsequently blunts the downstream signaling cascade, reducing the phosphorylation of key signaling molecules and the nuclear translocation of transcription factors.[2]

G cluster_tf Transcription Factor Activation zap70 Lck -> ZAP-70 Activation plc PLCγ Activation zap70->plc nfat NFAT plc->nfat nfkB NF-κB plc->nfkB ap1 AP-1 plc->ap1 actin Actin Cytoskeleton Rearrangement tcr tcr actin->tcr Supports TCR polarization & signaling platform stability nucleus Gene Transcription (IL-2, IL-17, IFN-γ, etc.) nfat->nucleus nfkB->nucleus ap1->nucleus tcr->zap70 aqp4 aqp4 aqp4->actin Facilitates water flux for cell volume changes

Quantitative Data Summary

The activation and pathogenicity of AQP4 (201-220)-specific T-cells are quantified through several key assays: T-cell proliferation, cytokine production, and in vivo disease induction.

Table 1: T-Cell Proliferation in Response to AQP4 Peptides

T-cell proliferation is commonly measured by the incorporation of 3H-thymidine into dividing cells, expressed as counts per minute (CPM) or as a Stimulation Index (SI), where SI = (CPM with antigen) / (CPM without antigen). An SI ≥ 3 is typically considered a positive response.[3][4]

Mouse StrainPeptide AntigenProliferation Response (Stimulation Index)Reference
AQP4-/- C57BL/6 AQP4 (201-220)Robust (SI often > 10)[4]
Wild-Type C57BL/6 AQP4 (201-220)Weak to None (SI < 3)[4]
AQP4-/- C57BL/6 MOG (35-55)Robust (Positive Control)[2]
Wild-Type C57BL/6 MOG (35-55)Robust (Positive Control)[2]
Table 2: Cytokine Profile of AQP4 (201-220)-Activated Splenocytes

Upon restimulation with the AQP4 (201-220) peptide, splenocytes from immunized mice produce a distinct profile of pro-inflammatory cytokines, with a strong bias towards a Th17 phenotype, which is critical for disease pathogenesis.

CytokineExpression Level in AQP4-Reactive T-CellsPathogenic RoleReference
IL-17A Significantly Increased Key cytokine for Th17 cells; promotes neuroinflammation, recruits neutrophils.[5]
GM-CSF Significantly Increased Promotes myeloid cell activation and inflammation.[5]
IL-6 Significantly Increased Promotes Th17 differentiation and B-cell activation.[5]
IFN-γ Variable / IncreasedSignature Th1 cytokine; has a complex regulatory role. Its absence can exacerbate disease.[5]
TNF-α IncreasedPro-inflammatory cytokine.[5]
Table 3: Clinical Disease Following Adoptive Transfer of AQP4 (201-220)-Specific T-Cells

The ultimate measure of encephalitogenicity is the ability to cause disease in vivo. Th17-polarized, AQP4 (201-220)-specific T-cells from AQP4-/- donors induce a paralytic disease in recipient WT mice. Disease is typically scored on a 0-5 scale.[2][6]

Donor T-CellsRecipient MiceDisease IncidenceMean Maximal Clinical Score (± SEM)Reference
AQP4 (201-220) Th17 Wild-Type C57BL/6~100%2.5 - 3.5[2]
AQP4 (201-220) Th17 B-cell deficient (JHT)~100%2.5 - 3.5[2]
MOG (35-55) Th17 Wild-Type C57BL/6~100%3.0 - 4.0 (Positive Control)[2]

Clinical Scoring Scale (Typical): 0=Normal; 1=Limp tail; 2=Hind limb weakness; 3=Hind limb paralysis; 4=Hind and forelimb paralysis; 5=Moribund.[6][7]

Experimental Protocols

The study of AQP4 (201-220)-specific T-cells relies on a well-established adoptive transfer model of experimental autoimmune encephalomyelitis (EAE), often termed AQP4-targeted CNS autoimmunity (ATCA).

Workflow for Induction of AQP4-Targeted CNS Autoimmunity (ATCA)

G

Detailed Protocol: Immunization of Donor Mice
  • Animals: Use 8-12 week old female AQP4-/- C57BL/6 mice.

  • Antigen Emulsion: Prepare an emulsion of AQP4 (201-220) peptide and Complete Freund's Adjuvant (CFA).

    • Dissolve AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Use CFA containing 4 mg/mL Mycobacterium tuberculosis H37Ra.

    • Mix equal volumes of the peptide solution and CFA (e.g., 200 µL + 200 µL) by vortexing or sonication until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Injection: Anesthetize the mice. Inject a total of 100 µL of the emulsion subcutaneously (s.c.) over two sites on the flank (50 µL per site). This delivers a dose of 100 µg of peptide.

Detailed Protocol: T-Cell Culture and Th17 Polarization
  • Harvest Cells: 10-12 days post-immunization, euthanize donor mice and aseptically harvest the draining inguinal and axillary lymph nodes.

  • Prepare Single-Cell Suspension: Mechanically disrupt the lymph nodes through a 70 µm cell strainer to create a single-cell suspension in complete RPMI-1640 medium.

  • Cell Culture: Plate the cells at a density of 4 x 106 cells/mL in culture flasks.

  • Antigen Recall & Polarization: Add the following to the culture:

    • AQP4 (201-220) peptide to a final concentration of 15-20 µg/mL.

    • Recombinant mouse IL-23 to 20 ng/mL.

    • Recombinant mouse IL-6 to 10 ng/mL.

  • Incubation: Incubate the cells for 3 days at 37°C, 5% CO2.

Detailed Protocol: T-Cell Proliferation Assay (3H-Thymidine Incorporation)
  • Cell Plating: After harvesting lymph node cells (Protocol 4.3, Step 2), plate 2 x 105 cells per well in a 96-well round-bottom plate.

  • Stimulation: Add AQP4 (201-220) peptide at various concentrations (e.g., 0, 10, 20, 40 µg/mL) to triplicate wells.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Radiolabeling: Add 1 µCi of 3H-thymidine to each well and incubate for an additional 18 hours.

  • Harvest and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The data is reported in CPM.[4]

Detailed Protocol: Adoptive Transfer and Disease Monitoring
  • Cell Preparation: After 3 days of in vitro polarization (Protocol 4.3), harvest the T-cells, wash with sterile PBS, and resuspend in PBS to a concentration of 1 x 108 cells/mL.

  • Injection: Inject 2-3 x 107 cells (200-300 µL) intraperitoneally (i.p.) into each naïve 8-12 week old female WT C57BL/6 recipient mouse.

  • Pertussis Toxin (Optional but recommended): Some protocols include an i.p. injection of 200-300 ng of Pertussis toxin (Ptx) on day 0 and day 2 post-transfer to enhance blood-brain barrier permeability.[8]

  • Monitoring: Weigh and score mice daily for clinical signs of disease, starting around day 7 post-transfer. Disease typically peaks between days 14-20.

Conclusion and Future Directions

The activation of T-cells specific for the AQP4 (201-220) epitope is a foundational event in the pathogenesis of NMOSD. This process is initiated by a break in central tolerance, allowing for the survival of self-reactive T-cells. Upon encountering their cognate antigen presented by APCs, these T-cells, particularly those differentiating into a Th17 phenotype, become potent inducers of neuroinflammation. They provide essential help to B-cells for the production of pathogenic anti-AQP4 antibodies and contribute directly to CNS lesion formation. A novel aspect of this activation is the functional requirement of the T-cell's own AQP4 channel in facilitating robust TCR signaling.

The experimental models and protocols detailed herein provide a robust platform for further investigation. Future research should focus on:

  • Mechanisms of Tolerance Break: Elucidating the environmental or genetic triggers that lead to the failure of negative selection against AQP4-reactive T-cells in humans.

  • Therapeutic Targeting: Developing strategies to specifically inhibit the activation of AQP4 (201-220)-specific T-cells or to induce antigen-specific tolerance.

  • Translational Studies: Further characterizing the cytokine and chemokine profiles of these T-cells to identify biomarkers for disease activity and therapeutic response in NMOSD patients.

A thorough understanding of this core mechanism is paramount for the development of next-generation targeted therapies for NMOSD that can move beyond broad immunosuppression to achieve lasting, antigen-specific immune modulation.

References

The Role of the AQP4 (201-220) Peptide in Central Nervous System Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuromyelitis optica spectrum disorder (NMOSD) is a severe autoimmune condition of the central nervous system (CNS) characterized by a targeted immune attack against the aquaporin-4 (AQP4) water channel on astrocytes. A growing body of evidence has identified a specific peptide fragment of AQP4, spanning amino acids 201-220, as a key encephalitogenic epitope capable of initiating and propagating the autoimmune cascade. This technical guide provides an in-depth examination of the function of AQP4 (201-220) in CNS autoimmunity, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the critical pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroimmunology and drug development.

Introduction to AQP4 and the 201-220 Epitope

Aquaporin-4 is the most abundant water channel in the CNS, predominantly expressed on astrocyte foot processes at the blood-brain barrier.[1][2] In NMOSD, this protein becomes the primary target for a pathogenic autoantibody response, leading to astrocyte death, demyelination, and neuronal damage.[3][4] While the humoral immune response is a hallmark of NMOSD, the activation of AQP4-specific T helper cells is understood to be a critical upstream event, necessary for the production of these pathogenic antibodies.[3][5]

Research has pinpointed the AQP4 (201-220) peptide as a major immunogenic, IAb-restricted epitope.[2] Studies using AQP4-deficient (Aqp4-/-) mice have been instrumental in uncovering the pathogenicity of this peptide, as wild-type mice exhibit tolerance to it.[1][2][6] T cells from Aqp4-/- mice, when stimulated with the 201-220 peptide, are capable of inducing experimental autoimmune encephalomyelitis (EAE), a mouse model that recapitulates many features of NMOSD, upon transfer to wild-type recipients.[6] These AQP4 (201-220)-specific T cells, particularly those of the Th17 lineage, are considered crucial drivers of the CNS inflammation seen in the disease.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of AQP4 (201-220) in CNS autoimmunity.

Table 1: T-Cell Proliferation in Response to AQP4 Peptides

Peptide EpitopeMouse Strain (Donor)Proliferative Response (Stimulation Index/Counts per Minute)Reference
AQP4 (201-220)Aqp4-/-Robust proliferation observed.[5][6]
AQP4 (201-220)Wild-Type (C57BL/6)Weak or absent proliferation.[5][6]
AQP4 (135-153)Aqp4-/-Robust proliferation observed.[5][6]
AQP4 (135-153)Wild-Type (C57BL/6)Weak or absent proliferation.[6]
MOG (35-55)Aqp4-/- & Wild-TypeSimilar strong proliferation in both strains.[6]

Table 2: Clinical Scores in AQP4 (201-220)-Induced EAE Models

Experimental ConditionMouse ModelPeak Mean Clinical Score (± SEM)Key FindingsReference
Immunization with AQP4 (201-220) + CFAAqp4ΔT x Rag1-/-~3.0 ± 0.5T-cells alone can induce encephalomyelitis.[2]
AQP4 (201-220) immunization + anti-AQP4 antibodiesAqp4ΔT x Rag1-/-~4.0 ± 0.5Co-administration of pathogenic antibodies exacerbates disease.[2][3]
Adoptive transfer of AQP4 (201-220)-specific Th17 cellsWild-Type recipientsInduces paralysis in nearly 100% of mice.Pathogenic T-cells are sufficient to transfer disease.[1][6]
AQP4 (201-220) immunization in IFN-γ depleted miceWild-Type (C57BL/6)Severe clinical disease resembling human NMOSD.IFN-γ plays a regulatory role in suppressing AQP4 autoimmunity.[4]

Signaling Pathways and Logical Relationships

The initiation of CNS autoimmunity by the AQP4 (201-220) epitope involves a complex interplay between antigen-presenting cells (APCs), T cells, and B cells. The following diagram illustrates the proposed signaling pathway.

AQP4_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell cluster_CNS Central Nervous System APC APC (e.g., Dendritic Cell) MHCII MHC Class II APC->MHCII Presents AQP4 (201-220) Th_naive Naive CD4+ T Cell MHCII->Th_naive Th_activated Activated Th Cell Th_naive->Th_activated TCR Recognition Th17 Pathogenic Th17 Cell Th_activated->Th17 Differentiation (IL-6, IL-23) B_Cell AQP4-specific B Cell Th17->B_Cell Provides 'Help' Astrocyte Astrocyte (Expressing AQP4) Th17->Astrocyte Promotes Inflammation (IL-17) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell T-Cell Help (CD40L, IL-21) Plasma_Cell->Astrocyte Secretes anti-AQP4 IgG Damage Astrocyte Damage, Demyelination Astrocyte->Damage Complement/ADCC Experimental_Workflow cluster_Induction Disease Induction Phase cluster_Monitoring Monitoring & Analysis Phase arrow arrow Immunization 1. Immunize Aqp4-/- Mice with AQP4 (201-220) + CFA/PTx Harvest 2. Harvest Draining Lymph Nodes (Day 10-12) Immunization->Harvest Polarization 3. In vitro Culture with AQP4 (201-220) under Th17-polarizing conditions Harvest->Polarization Transfer 4. Adoptive Transfer of T-cells to Naive Recipient Mice Polarization->Transfer Clinical 5. Daily Clinical Scoring for EAE Transfer->Clinical Histo 6. Histopathology of CNS (Spinal Cord, Optic Nerve, Brain) Clinical->Histo At peak disease or endpoint ELISA 8. Serum Analysis for Anti-AQP4 Antibodies Clinical->ELISA Time course sampling FACS 7. Flow Cytometry of CNS Infiltrates (CD4+, CD19+, etc.) Histo->FACS

References

A Technical Guide to AQP4 (201-220) Peptide-Mediated T-Cell Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune condition of the central nervous system characterized by a pathogenic immune response against the aquaporin-4 (AQP4) water channel on astrocytes. A key pathogenic driver is the activation of AQP4-specific T-cells, which facilitate B-cell activation and autoantibody production. The AQP4 peptide spanning amino acids 201-220 has been identified as a major immunodominant T-cell epitope. While this peptide is encephalitogenic when administered with strong adjuvants in susceptible animal models, recent research has focused on administering this same peptide in specific contexts to induce antigen-specific T-cell tolerance. This guide details the core principles, experimental methodologies, and quantitative outcomes associated with two primary strategies for inducing T-cell tolerance using the AQP4 (201-220) peptide: delivery via biodegradable nanoparticles and presentation by autologous tolerogenic dendritic cells.

Mechanisms of AQP4 (201-220) T-Cell Tolerance

Wild-type animals are naturally tolerant to AQP4, with T-cells reactive to self-epitopes like AQP4 (201-220) being deleted during thymic development (central tolerance).[1][2][3] A failure in this tolerance is a prerequisite for NMOSD pathology.[1][2] Therapeutic strategies aim to re-establish tolerance in the periphery by inducing states of T-cell hyporesponsiveness, such as anergy or the generation of regulatory T-cells (Tregs).

The two leading approaches for AQP4 (201-220) tolerance induction are:

  • Tolerogenic Antigen Presentation: This involves delivering the peptide to antigen-presenting cells (APCs) in a non-inflammatory context. Biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles serve as a vehicle to deliver the peptide to APCs in a manner that promotes a tolerogenic, rather than immunogenic, response.[4][5]

  • Induction of Regulatory T-cells: This strategy involves engineering a patient's own dendritic cells ex vivo to become tolerogenic (tolDCs). When loaded with the AQP4 peptide and reinfused, these tolDCs present the antigen to T-cells in a manner that promotes their differentiation into regulatory subsets, such as IL-10-secreting Type 1 Regulatory T-cells (Tr1).[6][7]

Quantitative Data on AQP4 (201-220) Tolerance Induction

The following tables summarize key quantitative findings from preclinical and clinical studies on AQP4 (201-220) peptide-mediated tolerance.

Table 1: Outcomes of AQP4 (201-220)-PLGA Nanoparticle Therapy in an EAE Model
ParameterTreatment GroupControl Group (OVA-PLGA NPs)OutcomeReference
Disease Incidence (Prophylactic) PLGA-AQP4 (201-220)PLGA-OVA12.5% (2/16) of mice developed clinical disease.81.3% (13/16) of mice developed clinical disease.
Serum AQP4 (201-220) IgG Levels PLGA-AQP4 (201-220)PLGA-OVASignificant reduction in AQP4-specific IgG levels.High levels of AQP4-specific IgG detected.
Splenic IL-17A Secretion PLGA-AQP4 (201-220)PLGA-OVASignificant reduction in IL-17A secretion upon peptide recall.High levels of IL-17A secretion upon peptide recall.
Table 2: Immunological Outcomes of AQP4 Peptide-Loaded Tolerogenic Dendritic Cell (tolDC) Therapy in NMOSD Patients (Phase 1b Trial)
ParameterPost-Treatment (Week 12)BaselineOutcomeReference
IL-10 Secreting Cells (ELISPOT) Statistically significant increaseBaseline levelsInduction of antigen-specific IL-10 response.[6][7]
Frequency of Tr1 Cells Observed increaseBaseline levelsPromotion of a regulatory T-cell phenotype.[6][7]
Adverse Events None reportedN/ATherapy was well-tolerated and safe.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings.

Protocol 1: Induction of Tolerance with AQP4 (201-220)-Coupled PLGA Nanoparticles

This protocol combines a general method for peptide-nanoparticle conjugation with the administration details reported in preclinical models.[4][5]

Part A: Peptide Coupling to PLGA Nanoparticles (EDC/NHS Chemistry)

  • Nanoparticle Preparation: Synthesize PLGA nanoparticles using a solvent displacement technique. For example, dissolve 50 mg PLGA in 3.0 mL of acetone. Add this solution dropwise into a surfactant solution (e.g., 0.2% PEMA) under stirring to form nanoparticles. Collect the nanoparticles by centrifugation.[8]

  • Carboxyl Group Activation: Resuspend 5 mg of PLGA nanoparticles in 50 mM MES buffer, pH 6.0. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to the suspension to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature.[6][9]

  • Washing: Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS. Resuspend the pellet in a non-amine-containing buffer like PBS, pH 7.2.

  • Peptide Conjugation: Dissolve the AQP4 (201-220) peptide (with an available primary amine) in PBS, pH 7.2-7.5. Add the peptide solution to the activated nanoparticle suspension.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. This forms a stable amide bond between the nanoparticle and the peptide.

  • Quenching & Washing: Quench any unreacted NHS-esters by adding a solution like ethanolamine (B43304) or glycine. Wash the final peptide-coupled nanoparticles multiple times with PBS to remove unconjugated peptide and quenching agents.

  • Final Formulation: Resuspend the final AQP4 (201-220)-PLGA nanoparticles in a sterile vehicle (e.g., PBS) for administration. Characterize the particles for size, peptide loading, and sterility.

Part B: Administration for Tolerance Induction

  • Animal Model: Utilize an appropriate animal model, such as C57BL/6 mice where EAE is induced by immunization with AQP4 (201-220) in Complete Freund's Adjuvant (CFA) and pertussis toxin. To elicit a robust disease resembling NMOSD, studies have used IFN-γ receptor knockout (IFNGRKO) mice or wild-type mice treated with an anti-IFN-γ antibody.[1][4]

  • Prophylactic Treatment: Administer the AQP4 (201-220)-PLGA nanoparticles intravenously (e.g., 1.28 mg of particles in 200 µl PBS) one week prior to disease induction.[4]

  • Therapeutic Treatment: Alternatively, administer two intravenous injections of the nanoparticles at the onset of clinical symptoms.[4]

  • Monitoring: Monitor mice daily for clinical signs of EAE, scoring on a scale of 0 (no symptoms) to 5 (moribund).[1]

Protocol 2: Generation and Use of AQP4 Peptide-Loaded Tolerogenic Dendritic Cells (tolDCs)

This protocol is based on a method used for a Phase 1b clinical trial in NMOSD patients.[6][7][10]

  • Monocyte Isolation: Obtain peripheral blood mononuclear cells (PBMCs) from the subject via leukapheresis. Isolate monocytes by plastic adherence.

  • Differentiation to Immature DCs: Culture the adherent monocytes for 6-7 days in GMP-grade medium (e.g., X-VIVO 15) supplemented with GM-CSF (e.g., 800 IU/mL) and IL-4 (e.g., 500 IU/mL).[6]

  • Induction of Tolerogenic Phenotype: On day 3 of culture, add fresh medium with cytokines and include a tolerizing agent. A key agent used is dexamethasone (B1670325) (e.g., 10⁻⁶ M).[5][6]

  • Maturation and Antigen Loading: On day 6, add a maturation stimulus (e.g., a mixture of IL-1β, IL-6, TNF-α, and prostaglandin (B15479496) E2) along with the AQP4 (201-220) peptide (and potentially other relevant AQP4 peptides) to the culture for 24 hours.[6][7] This step is crucial for boosting the peptide-specific tolerogenic properties.

  • Harvest and Formulation: On day 7, harvest the mature, peptide-loaded tolDCs. Wash the cells extensively to remove cytokines and unbound peptide. Formulate the cells in a sterile infusion medium.

  • Quality Control: Before administration, verify the tolDC phenotype by flow cytometry. They should exhibit low expression of co-stimulatory molecules (CD80, CD86) and produce high levels of IL-10.[10]

  • Administration: Administer the autologous AQP4-peptide-loaded tolDCs intravenously to the patient. In the clinical trial, patients received three administrations at two-week intervals.[6][7]

Protocol 3: Splenocyte Ex Vivo Recall Assay

This assay measures the antigen-specific T-cell response in treated animals.[4]

  • Spleen Harvest: At a defined time point post-treatment (e.g., 18 days post-immunization), euthanize the mice and aseptically harvest the spleens.

  • Cell Suspension: Prepare a single-cell suspension by mechanically dissociating the spleens through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.

  • Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2.5 x 10⁶ cells/mL.

  • Antigen Restimulation: Stimulate the cells by adding AQP4 (201-220) peptide to the wells at various concentrations (e.g., 20, 40, and 80 µg/mL). Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3 antibody).

  • Incubation: Culture the cells for 72 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis.

  • Cytokine Analysis (ELISA): Quantify the concentration of cytokines like IL-17A and IL-10 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for AQP4 Peptide Tolerance Induction cluster_plga Strategy 1: PLGA Nanoparticles cluster_toldc Strategy 2: Tolerogenic Dendritic Cells cluster_analysis Tolerance Assessment plga1 Synthesize PLGA Nanoparticles plga2 Couple AQP4 (201-220) Peptide (EDC/NHS) plga1->plga2 plga3 Administer IV to Animal Model plga2->plga3 plga4 Induce EAE plga3->plga4 analysis2 Ex Vivo Splenocyte Recall Assay plga3->analysis2 analysis1 Monitor Clinical Score plga4->analysis1 toldc1 Isolate Monocytes from Subject toldc2 Differentiate with GM-CSF, IL-4, Dex toldc1->toldc2 toldc3 Load with AQP4 (201-220) Peptide toldc2->toldc3 toldc4 Administer IV to Subject (Autologous) toldc3->toldc4 analysis4 Flow Cytometry (Treg/Tr1 Analysis) toldc4->analysis4 analysis3 Cytokine & Antibody Quantification (ELISA) analysis2->analysis3

Caption: Workflow for inducing and assessing AQP4 (201-220) peptide tolerance.

Signaling Pathway for Tr1 Cell Induction

Tr1_Induction_Pathway Signaling Pathway for tolDC-Mediated Tr1 Cell Differentiation cluster_cell Tolerogenic DC (tolDC) cluster_tcell CD4+ T-Cell cluster_signal Intracellular Signaling cluster_outcome Outcome tolDC tolDC IL10_source IL-10 tolDC->IL10_source HLA_G HLA-G tolDC->HLA_G Peptide_MHC AQP4 (201-220) on MHC-II tolDC->Peptide_MHC IL10R IL-10R IL10_source->IL10R Cytokine Signal ILT4 ILT4 HLA_G->ILT4 Inhibitory Signal TCR TCR Peptide_MHC->TCR Signal 1 STAT3 STAT3 IL10R->STAT3 JAK/STAT Pathway pSTAT3 pSTAT3 (Activation) STAT3->pSTAT3 Tr1_TF Tr1 Transcription Factors (e.g., c-MAF) pSTAT3->Tr1_TF IL10_gene IL-10 Gene Transcription Tr1_TF->IL10_gene Tr1_Cell Tr1 Cell Differentiation IL10_gene->Tr1_Cell Suppression Immune Suppression Tr1_Cell->Suppression

Caption: tolDC-mediated induction of IL-10-producing Tr1 regulatory cells.

References

Methodological & Application

Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE) with Aquaporin-4 (201-220) in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE), an animal model of autoimmune neuroinflammation, in C57BL/6 mice using the aquaporin-4 (AQP4) peptide 201-220. This model is particularly relevant for studying neuromyelitis optica spectrum disorder (NMOSD), an autoimmune disease of the central nervous system where AQP4 is the primary autoantigen.

Introduction

The induction of EAE with AQP4 (201-220) in C57BL/6 mice allows for the investigation of the cellular and molecular mechanisms underlying autoimmune attacks against astrocytes, which abundantly express AQP4. This model is instrumental in evaluating potential therapeutic interventions for NMOSD and related disorders. The protocol involves the immunization of mice with the AQP4 (201-220) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin (PTX) to facilitate the entry of pathogenic T cells into the central nervous system (CNS).

Quantitative Data Summary

The following table summarizes typical quantitative data observed in C57BL/6 mice following EAE induction with AQP4 (201-220). It is important to note that these values can vary between laboratories depending on specific experimental conditions, including mouse substrain, age, and the specific batches of reagents used.

ParameterTypical Value/RangeNotes
Disease Incidence 80-100%The percentage of immunized mice that develop clinical signs of EAE.[1][2]
Day of Onset 9-14 days post-immunizationThe first appearance of clinical symptoms.[1]
Mean Maximal Score 2.5 - 3.5The average peak clinical score achieved by affected mice during the acute phase of the disease.[1]
Disease Course ChronicC57BL/6 mice typically develop a chronic, non-remitting form of paralysis.[3]

Experimental Protocols

Materials and Reagents
  • Mice: Female C57BL/6J mice, 8-12 weeks old.

  • AQP4 (201-220) Peptide: (Sequence: HLFAINYTGASMNPARSFGP). Lyophilized peptide should be reconstituted in sterile phosphate-buffered saline (PBS).

  • Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis H37Ra. A final concentration of 250-500 µg of M. tuberculosis per 200 µL emulsion is recommended.[4][5]

  • Pertussis Toxin (PTX): Lyophilized toxin should be reconstituted in sterile PBS.

  • Sterile Phosphate-Buffered Saline (PBS): pH 7.4.

  • Syringes: 1 mL Luer-Lok syringes.

  • Needles: 27-gauge and 30-gauge needles.

  • Emulsification device: Two Luer-Lok syringes connected by a stopcock or a commercial emulsifier.

Protocol for EAE Induction

Day 0: Immunization

  • Preparation of AQP4 (201-220)/CFA Emulsion:

    • Reconstitute the AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare the CFA by ensuring the Mycobacterium tuberculosis is well-suspended.

    • In a sterile environment, draw equal volumes of the AQP4 peptide solution and CFA into two separate 1 mL Luer-Lok syringes. For example, for 10 mice, you might use 1 mL of peptide solution and 1 mL of CFA.

    • Connect the two syringes with a stopcock.

    • Force the contents back and forth between the syringes for at least 10-15 minutes until a stable, white, viscous emulsion is formed. A drop of a stable emulsion should not disperse when placed in a beaker of water.

    • The final concentration of the AQP4 (201-220) peptide in the emulsion will be 1 mg/mL.

  • Immunization Procedure:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Draw the AQP4/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.

    • Inject a total of 200 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (100 µL per site). This delivers a total of 200 µg of AQP4 (201-220) peptide per mouse.[4][6]

  • First Pertussis Toxin Administration:

    • Within 2 hours of immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection using a 30-gauge needle.[4][7]

Day 2: Second Pertussis Toxin Administration

  • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.[4][7]

Clinical Scoring of EAE

Mice should be monitored daily starting from day 7 post-immunization for clinical signs of EAE. Body weight should also be recorded daily. The following 5-point scoring system is commonly used:

ScoreClinical Signs
0 No clinical signs.
0.5 Distal limp tail.
1 Complete limp tail.[4]
1.5 Limp tail and hind limb weakness.
2 Unilateral partial hind limb paralysis.
2.5 Bilateral partial hind limb paralysis.
3 Complete bilateral hind limb paralysis.[4]
3.5 Complete bilateral hind limb paralysis and unilateral partial forelimb paralysis.
4 Complete quadriplegia (paralysis of all four limbs).[4]
5 Moribund state or death.[4]

Mice reaching a score of 4 should be provided with easy access to food and water. Euthanasia is recommended for mice that become moribund.

Signaling Pathways and Experimental Workflows

Experimental Workflow for AQP4 (201-220)-Induced EAE

The following diagram illustrates the key steps in the experimental workflow for inducing EAE with AQP4 (201-220) in C57BL/6 mice.

EAE_Workflow cluster_prep Preparation cluster_induction Induction (Day 0 & 2) cluster_monitoring Monitoring & Analysis Peptide AQP4 (201-220) Peptide Solution Emulsion Peptide/CFA Emulsion Peptide->Emulsion Mix CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Mix Immunization Subcutaneous Immunization (Day 0) Emulsion->Immunization PTX Pertussis Toxin (PTX) Solution PTX_D0 PTX Injection (Day 0) PTX->PTX_D0 PTX_D2 PTX Injection (Day 2) PTX->PTX_D2 Scoring Daily Clinical Scoring (From Day 7) Immunization->Scoring Weight Daily Body Weight Measurement Immunization->Weight Analysis Data Analysis (Incidence, Severity, etc.) Scoring->Analysis Weight->Analysis

Caption: Experimental workflow for AQP4 (201-220)-induced EAE in C57BL/6 mice.

Simplified Signaling Pathway of AQP4-Specific T-Cell Activation and Pathogenesis

This diagram outlines the proposed signaling pathway leading to CNS inflammation in AQP4 (201-220)-induced EAE. The process is initiated by the presentation of the AQP4 peptide by antigen-presenting cells (APCs) to naive T cells, leading to their activation, differentiation, and migration to the CNS.

T_Cell_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation (MHC-II) AQP4 AQP4 (201-220) Peptide AQP4->APC Uptake & Processing Th17 Activated Th17 Cell NaiveT->Th17 Activation & Differentiation BBB Blood-Brain Barrier (BBB) Th17->BBB Migration Astrocyte Astrocyte (Expressing AQP4) BBB->Astrocyte Reactivation by local APCs Inflammation Neuroinflammation & Tissue Damage Astrocyte->Inflammation Cytokine Release & Cell Attack

Caption: Simplified signaling pathway in AQP4-induced EAE.

References

Application Notes & Protocols for the Preparation of AQP4 (201-220) Peptide for Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes in the central nervous system (CNS), is the primary autoantigenic target in Neuromyelitis Optica Spectrum Disorder (NMOSD). The specific peptide sequence AQP4 (201-220) has been identified as a major immunogenic and encephalitogenic epitope, capable of inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which mimics features of NMOSD.[1][2] Proper preparation of this peptide is critical for eliciting the desired T-cell mediated autoimmune response necessary for studying disease pathogenesis and evaluating potential therapeutics.

These application notes provide a detailed overview and step-by-step protocols for the preparation of the AQP4 (201-220) peptide for immunization, focusing on its use in inducing EAE models.

Application Notes

1. Principle of Peptide Immunization Synthetic peptides, due to their small size, are often poorly immunogenic on their own.[3] To elicit a robust immune response, they require formulation with an adjuvant.[4] For inducing cell-mediated autoimmunity, as is the goal with the AQP4 (201-220) peptide, a potent adjuvant like Complete Freund's Adjuvant (CFA) is necessary.[5]

  • Adjuvant Function : CFA is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[5][6] It functions by creating an antigen "depot" at the injection site, allowing for slow release of the peptide.[7] The mycobacterial components activate innate immune cells, such as macrophages and dendritic cells, through pattern recognition receptors (e.g., Toll-like receptors), leading to a strong pro-inflammatory cytokine milieu that promotes a Th1 and Th17 cellular immune response, which is critical for the development of EAE.[5][6][8]

  • Carrier Protein Conjugation : While not always necessary for inducing T-cell mediated disease with this specific peptide, conjugation to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) is a standard method to enhance the immunogenicity of peptides, particularly for generating a strong antibody response.[9][10][11] The carrier provides T-helper cell epitopes that stimulate the B-cells responsible for antibody production.[9] For the AQP4 (201-220) EAE model, direct emulsification in CFA without a carrier is the most commonly reported method.[2][12][13]

  • Blood-Brain Barrier Permeabilization : In many EAE protocols, Pertussis toxin (PTX) is co-administered. PTX increases the permeability of the blood-brain barrier, facilitating the entry of pathogenic T-cells into the CNS, a crucial step for disease induction.[14]

2. Quality Control The success of the immunization procedure hinges on the quality of the prepared immunogen.

  • Peptide Purity : The synthetic AQP4 (201-220) peptide should have a high purity, typically >95% as determined by HPLC, to ensure that the observed immune response is specific to the target epitope.[15]

  • Emulsion Stability : The water-in-oil emulsion must be stable. An unstable emulsion will disperse rapidly, failing to create an antigen depot and potentially leading to immune tolerance instead of activation.[16] A simple quality control check is to drop a small amount of the emulsion into a beaker of cold water. A stable emulsion will form a cohesive droplet that does not disperse.[16]

Data Presentation

Table 1: AQP4 (201-220) Peptide Specifications

Parameter Specification Rationale
Sequence VLSVGAFLIGGFLVGSVTGIN Represents the immunodominant I-Ab-restricted epitope of murine AQP4.[2]
Purity >95% (HPLC) Minimizes non-specific immune reactions from contaminants.[15]
Form Lyophilized Powder Standard for peptide stability during storage.

| Solubility | Soluble in PBS or sterile water | Necessary for creating the aqueous phase of the emulsion.[13] |

Table 2: Typical Immunization Parameters for EAE Induction in C57BL/6 Mice

Parameter Value Reference
Peptide Dose 100 - 200 µ g/mouse [15]
Adjuvant Complete Freund's Adjuvant (CFA) [12][15]
CFA Composition 1 mg/mL M. tuberculosis H37Ra [17][14]
Emulsion Ratio 1:1 (Peptide solution:CFA) [16]
Total Injection Volume 100 - 200 µL/mouse [17][14]
Route of Administration Subcutaneous (s.c.) [13][15]
Pertussis Toxin (PTX) Dose 200 - 300 ng/mouse [14][15]

| PTX Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) on Days 0 and 2 post-immunization |[14][15] |

Experimental Protocols

Protocol 1: Preparation of AQP4 (201-220) / CFA Emulsion

This protocol describes the standard method for preparing the AQP4 (201-220) peptide for inducing EAE in mice.

Materials:

  • Lyophilized AQP4 (201-220) peptide (>95% purity)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.4

  • Complete Freund's Adjuvant (CFA) containing 1 mg/mL M. tuberculosis (H37Ra)

  • Two sterile 1 mL or 3 mL Luer-Lok syringes

  • One sterile Luer-Lok connector (e.g., emulsifying needle or straight connector)

  • Sterile microcentrifuge tubes

Equipment:

  • Vortex mixer

  • Ice bucket

Procedure:

  • Peptide Reconstitution :

    • Allow the lyophilized AQP4 (201-220) peptide to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in sterile PBS to a final concentration of 2 mg/mL. For example, dissolve 2 mg of peptide in 1 mL of PBS.

    • Vortex gently to ensure the peptide is fully dissolved. This will be the aqueous phase.

  • Adjuvant Preparation :

    • Vortex the vial of CFA thoroughly to ensure the M. tuberculosis particles are evenly suspended.

    • Keep the CFA and all materials on ice to maintain viscosity and improve emulsion stability.

  • Emulsification (Two-Syringe Method) :

    • Draw up equal volumes of the peptide solution and CFA into separate syringes. For example, draw 0.5 mL of the 2 mg/mL peptide solution into one syringe and 0.5 mL of CFA into the other syringe. This will yield 1 mL of emulsion with a final peptide concentration of 1 mg/mL.

    • Expel any air from both syringes.

    • Connect the two syringes using a sterile Luer-Lok connector.

    • Begin emulsification by rapidly and forcefully passing the mixture back and forth between the two syringes for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.

    • Continue until a thick, white, stable emulsion is formed.

  • Quality Control Check :

    • Test the stability of the emulsion by disconnecting one syringe and expelling a single drop into a beaker of cold sterile water.

    • A stable emulsion will hold its form as a cohesive droplet on the surface or sink slowly.[16] If the droplet disperses, continue the emulsification process.

  • Final Preparation for Injection :

    • Consolidate the entire emulsion into one syringe.

    • Remove the Luer-Lok connector and attach an appropriate needle (e.g., 27G) for injection.

    • The immunogen is now ready for administration according to the parameters in Table 2.

Safety Note : CFA can cause severe granulomatous lesions in humans. Handle with extreme care and wear appropriate personal protective equipment. Accidental self-injection requires immediate medical attention.

Protocol 2: General Protocol for Peptide Conjugation to KLH (Optional)

This protocol is for researchers wishing to generate antibodies against the AQP4 (201-220) peptide by first conjugating it to a carrier protein. This method assumes the peptide has been synthesized with a terminal cysteine residue for conjugation to a maleimide-activated carrier.

Materials:

  • Cysteine-terminated AQP4 (201-220) peptide

  • Maleimide-Activated KLH

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Desalting column for buffer exchange and removal of excess peptide

Procedure:

  • Peptide & Carrier Preparation :

    • Dissolve the cysteine-containing peptide in the conjugation buffer.

    • Dissolve the maleimide-activated KLH in the conjugation buffer according to the manufacturer's instructions.

  • Conjugation Reaction :

    • Combine the dissolved peptide and activated KLH at a specific molar ratio (e.g., 100-200 fold molar excess of peptide to KLH) to ensure efficient conjugation.[18]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The maleimide (B117702) groups on the KLH will react with the sulfhydryl group of the peptide's cysteine to form a stable thioether bond.[18]

  • Purification of the Conjugate :

    • Remove the unreacted peptide from the peptide-KLH conjugate using a desalting column or dialysis.

    • The purified conjugate can be aliquoted and stored at -20°C or -80°C.

  • Preparation for Immunization :

    • The purified conjugate is then emulsified with an adjuvant (CFA for the primary immunization, IFA for subsequent boosts) using the same emulsification procedure described in Protocol 1.

Visualizations

Diagrams

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Emulsification cluster_2 Phase 3: Quality Control & Final Product start Lyophilized AQP4 (201-220) Peptide reconstitute Reconstitute in Sterile PBS (e.g., 2 mg/mL) start->reconstitute draw Draw Equal Volumes of Peptide Solution and CFA into Separate Syringes reconstitute->draw cfa CFA with M. tuberculosis (Vortex to suspend) cfa->draw emulsify Connect Syringes and Forcefully Mix for 10-15 min draw->emulsify qc Test Emulsion Stability (Droplet in Water Test) emulsify->qc end Stable AQP4/CFA Emulsion Ready for Immunization qc->end

Caption: Workflow for preparing AQP4 (201-220) peptide emulsion.

G cluster_0 Injection Site cluster_1 Immune Response immunogen Water-in-Oil Emulsion (Peptide + Adjuvant) depot Antigen Depot Formation (Slow Release) immunogen->depot apc Antigen Presenting Cells (Dendritic Cells, Macrophages) depot->apc Antigen Uptake pamp Mycobacterial Components (PAMPs) pamp->apc PRR Signaling activation APC Activation & Migration to Lymph Node apc->activation tcell T-Cell Priming & Differentiation (Th1 / Th17) activation->tcell

Caption: Principle of Complete Freund's Adjuvant (CFA) action.

References

Optimal Adjuvant Strategy for AQP4 (201-220)-Induced Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS) and neuromyelitis optica (NMO). The induction of EAE using the aquaporin-4 (AQP4) peptide fragment 201-220 is a key model for studying the pathogenesis of NMO, a debilitating autoimmune disease targeting astrocytes. The choice of adjuvant is critical for breaking immune tolerance and mounting a robust encephalitogenic T-cell response. Based on current literature, the combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTx) is the established and optimal method for inducing EAE with AQP4 (201-220). This document provides a detailed protocol for this application and summarizes the available data.

Optimal Adjuvant and Co-adjuvant

The standard and most effective adjuvant system for inducing EAE with the AQP4 (201-220) peptide is a combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTx) .

  • Complete Freund's Adjuvant (CFA): A water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis. CFA creates a depot of the antigen at the injection site, allowing for a slow release and sustained stimulation of the immune system. The mycobacterial components activate mononuclear phagocytes and stimulate the production of pro-inflammatory cytokines, which are essential for priming the T-cell response.[1][2]

  • Pertussis Toxin (PTx): An exotoxin from Bordetella pertussis. PTx acts as a potent co-adjuvant by enhancing the immune response and increasing the permeability of the blood-brain barrier (BBB). This facilitated entry of pathogenic T-cells into the CNS is crucial for the development of clinical EAE.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for EAE induction using AQP4 (201-220) with CFA and PTx in C57BL/6J mice. It is important to note that these values can vary between laboratories depending on animal strain, age, and specific experimental conditions.[4]

ParameterTypical Value/RangeReference
Antigen AQP4 (201-220) peptide[4][5]
Adjuvant Complete Freund's Adjuvant (CFA)[2][4][5]
Co-adjuvant Pertussis Toxin (PTx)[4][5]
Animal Strain C57BL/6J mice[4]
AQP4 (201-220) Dose 200 µg per mouse[4]
CFA Composition Containing 250-500 µg of Mycobacterium tuberculosis H37Ra[4][5]
PTx Dose 200 ng per mouse[4]
Disease Onset Around day 11 post-immunization[4]
Peak of Disease Around day 18 post-immunization[4]
Typical Peak Score 2-3[4]
Disease Course Chronic[3]

Experimental Protocols

Materials
  • AQP4 (201-220) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile 1 mL syringes

  • Sterile 27G needles

  • Ice

Protocol for EAE Induction

1. Preparation of AQP4 (201-220)/CFA Emulsion:

  • Reconstitute the lyophilized AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.

  • In a sterile glass tube, add an equal volume of the AQP4 (201-220) solution and CFA. A common final concentration is 1 mg/mL of AQP4 (201-220) in a 1:1 emulsion with CFA containing 2 mg/mL of M. tuberculosis.

  • Emulsify the mixture by repeatedly drawing it into and expelling it from a glass syringe. The process should be performed on ice to prevent the emulsion from breaking.

  • Continue emulsification until a thick, white emulsion is formed. To test the stability of the emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.[6]

  • Keep the emulsion on ice until injection.

2. Immunization Procedure:

  • Administer a total of 200 µL of the AQP4 (201-220)/CFA emulsion subcutaneously (s.c.) per mouse.

  • The injection is typically split between two sites on the flank or at the base of the tail.[4]

3. Pertussis Toxin Administration:

  • On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTx in 100-200 µL of sterile PBS via intravenous (i.v.) or intraperitoneal (i.p.) injection.[4]

EAE Clinical Scoring

Monitor the mice daily starting from day 7 post-immunization and record their clinical scores based on the following scale:[4]

  • 0: No clinical signs of EAE.

  • 1: Limp tail.

  • 2: Hind limb weakness.

  • 3: Complete hind limb paralysis.

  • 4: Hind limb paralysis and forelimb weakness.

  • 5: Moribund or dead.

Signaling Pathways and Experimental Workflows

The induction of EAE by AQP4 (201-220) involves the activation of autoreactive T-cells in the periphery, which then migrate to the CNS to mediate inflammation and damage to astrocytes.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_coadjuvant Co-adjuvant Administration cluster_monitoring Monitoring Peptide AQP4 (201-220) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection Emulsion->SC_Injection 200 µL Mouse C57BL/6 Mouse Scoring Daily Clinical Scoring (Starting Day 7) Mouse->Scoring SC_Injection->Mouse PTx Pertussis Toxin (PTx) IV_IP_Injection_D0 IV/IP Injection (Day 0) PTx->IV_IP_Injection_D0 200 ng IV_IP_Injection_D2 IV/IP Injection (Day 2) PTx->IV_IP_Injection_D2 200 ng IV_IP_Injection_D0->Mouse IV_IP_Injection_D2->Mouse

Caption: Experimental workflow for AQP4 (201-220)-induced EAE.

The signaling pathway leading to astrocyte damage involves the presentation of the AQP4 peptide by antigen-presenting cells (APCs) to CD4+ T-cells, leading to their activation and differentiation into pathogenic T-helper cells (e.g., Th1 and Th17). These cells then cross the BBB and initiate an inflammatory cascade in the CNS.

AQP4_EAE_Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_Cell Naive CD4+ T-Cell APC->T_Cell AQP4 (201-220) Presentation Pathogenic_T_Cell Pathogenic T-Cell (Th1/Th17) T_Cell->Pathogenic_T_Cell Activation & Differentiation BBB Blood-Brain Barrier (BBB) Pathogenic_T_Cell->BBB Migration (enhanced by PTx) Astrocyte Astrocyte (AQP4 expressing) BBB->Astrocyte Infiltration Inflammation Inflammation & Astrocyte Damage Astrocyte->Inflammation Attack by T-Cells

Caption: Simplified signaling pathway of AQP4-mediated EAE pathogenesis.

Conclusion

The combination of Complete Freund's Adjuvant and Pertussis Toxin is the established and optimal method for inducing a robust and reproducible EAE model using the AQP4 (201-220) peptide. The provided protocols and data serve as a comprehensive guide for researchers aiming to establish this important model of neuromyelitis optica. Further research into alternative adjuvants could be beneficial for refining the model and exploring different facets of the autoimmune response, though current literature strongly supports the presented methodology.

References

Application Notes and Protocols for Flow Cytometry Analysis of AQP4 (201-220) Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the identification and characterization of T cells specific for the aquaporin-4 (AQP4) peptide 201-220 using flow cytometry. This methodology is crucial for researchers investigating the pathogenesis of Neuromyelitis Optica Spectrum Disorder (NMOSD), a demyelinating autoimmune disease of the central nervous system where AQP4 is the primary autoantigen.[1][2] The protocols outlined below are essential for monitoring immunotherapies and in the development of novel drugs targeting the autoimmune response in NMOSD.

Core Concepts

The generation of pathogenic anti-AQP4 antibodies in NMOSD is a T-cell-dependent process.[3] Therefore, the analysis of AQP4-specific T cells is critical to understanding disease mechanisms. The AQP4 (201-220) region has been identified as a major immunogenic T-cell epitope.[4][5][6] Flow cytometry allows for the sensitive and specific detection of these rare, antigen-specific T cells, enabling their phenotypic and functional characterization.

Experimental Overview

The general workflow for analyzing AQP4 (201-220) specific T cells involves the isolation of peripheral blood mononuclear cells (PBMCs), in vitro stimulation with the AQP4 (201-220) peptide, followed by multi-color flow cytometry staining to identify and characterize the responding T cell populations. Key analyses include proliferation assays and intracellular cytokine staining to determine the T helper cell lineage (e.g., Th1, Th17).

Data Presentation

Table 1: Proliferative Response of T cells to AQP4 Peptides
Cell SourceAQP4 PeptideStimulation Index (SI)Responding CD4+ T cells (%)Reference
NMOSD Patient PBMCsp21-40>2.0Not specified[7]
NMOSD Patient PBMCsp61-80>3.0Not specified[3][7]
NMOSD Patient PBMCsp131-150>2.0Not specified[7]
NMOSD Patient PBMCsp156-170>2.0Not specified[7][8]
NMOSD Patient PBMCsp211-230>2.0Not specified[7]
Aqp4-/- Mouse SplenocytesAQP4(201-220)~10-15Not specified[4]
Wild-Type Mouse SplenocytesAQP4(201-220)<2.0Not specified[4]
Table 2: Cytokine Profile of AQP4-Specific T cells
Cell SourceAQP4 Peptide StimulantPredominant CytokinesT Helper Cell BiasReference
NMOSD Patient T-cell linesAQP4 peptidesIL-17, IL-10, IFN-γTh17, Th1[9]
NMOSD Patient PBMCsAQP4 p61-80IL-17Th17[3]
AQP4(201-220) immunized mouse splenocytesAQP4(201-220)IFN-γ, IL-5, IL-10Mixed Th1/Th2[1]
AQP4-/- mouse T cells polarized in vitroAQP4 p201-220IL-17Th17[5][10]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from subjects in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Aspirate the distinct mononuclear cell layer at the plasma-density gradient interface.

  • Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: T Cell Proliferation Assay using CFSE
  • CFSE Labeling: Resuspend PBMCs at 1-2 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.

  • Quenching: Quench the labeling reaction by adding five volumes of ice-cold complete RPMI-1640 medium.

  • Washing: Wash the cells three times with complete RPMI-1640 medium.

  • Cell Culture: Plate 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.

  • Stimulation: Add AQP4 (201-220) peptide to a final concentration of 10 µg/mL. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., phytohemagglutinin [PHA] or tetanus toxoid [TTX]).[8]

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest cells and stain with fluorescently conjugated antibodies against T cell surface markers such as CD3 and CD4.

  • Flow Cytometry Analysis: Acquire samples on a flow cytometer. Proliferated cells are identified as those with reduced CFSE fluorescence.[8][11]

Protocol 3: Intracellular Cytokine Staining (ICS)
  • PBMC Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs per well with AQP4 (201-220) peptide (10 µg/mL) for 6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[12][13] Include appropriate negative and positive controls.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[12]

  • Intracellular Staining: Stain the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17A, IL-4) for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells with permeabilization buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_stimulation In Vitro Stimulation cluster_staining Staining cluster_analysis Analysis Blood Whole Blood Collection PBMC PBMC Isolation (Density Gradient) Blood->PBMC Stimulation Stimulation with AQP4 (201-220) Peptide PBMC->Stimulation Surface Surface Marker Staining (e.g., CD3, CD4) Stimulation->Surface Intracellular Intracellular Cytokine Staining (e.g., IFN-γ, IL-17) Surface->Intracellular FlowCytometry Flow Cytometry Acquisition Intracellular->FlowCytometry DataAnalysis Data Analysis FlowCytometry->DataAnalysis

Caption: Experimental workflow for AQP4-specific T cell analysis.

Gating_Strategy Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets LiveCells Live Cells (Viability Dye) Singlets->LiveCells Lymphocytes Lymphocytes (FSC-A vs SSC-A) LiveCells->Lymphocytes TCells CD3+ T Cells Lymphocytes->TCells CD4TCells CD4+ Helper T Cells TCells->CD4TCells CytokinePositive Cytokine+ Cells (e.g., IFN-γ+ or IL-17A+) CD4TCells->CytokinePositive Gate on AQP4-stimulated sample minus unstimulated control

Caption: AQP4-specific T cell flow cytometry gating strategy.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHCII MHC class II MHC_Peptide MHC-peptide complex MHCII->MHC_Peptide CD4 CD4 MHCII->CD4 AQP4_peptide AQP4 (201-220) peptide AQP4_peptide->MHCII TCR T Cell Receptor (TCR) MHC_Peptide->TCR Recognition Activation T Cell Activation (Signal 1) TCR->Activation CD4->Activation Differentiation Proliferation & Differentiation Activation->Differentiation CoStimulation Co-stimulation (Signal 2) CoStimulation->Differentiation Effector Effector Functions (Cytokine Production) Differentiation->Effector

Caption: AQP4 peptide T cell activation signaling pathway.

References

Application Note: In Vitro T-Cell Proliferation Assay Using AQP4 (201-220) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, is a key autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD), an inflammatory autoimmune disease. The specific peptide sequence AQP4 (201-220) has been identified as a potential immunodominant T-cell epitope. Understanding the proliferative response of T-cells to this peptide is crucial for elucidating disease pathogenesis, identifying pathogenic T-cell subsets, and developing targeted immunotherapies. This document provides a detailed protocol for an in vitro T-cell proliferation assay using the AQP4 (201-220) peptide and Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry.

Assay Principle

This assay quantifies the proliferation of T-cells in response to antigenic stimulation. Peripheral Blood Mononuclear Cells (PBMCs) are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a sequential halving of fluorescence intensity with each generation. This allows for the tracking of cell division using flow cytometry. By stimulating CFSE-labeled PBMCs with the AQP4 (201-220) peptide, we can identify and quantify the specific T-cell populations that recognize and proliferate in response to this antigen.

Experimental Protocol

1. Materials and Reagents

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Peptide: AQP4 (201-220) peptide (sequence: KKEYEVELFKRRFKEAFSKAA), lyophilized

  • Reagents for PBMC Isolation:

    • Ficoll-Paque PLUS

    • Phosphate Buffered Saline (PBS), sterile

    • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell Culture:

    • RPMI-1640 medium

    • L-glutamine

    • Penicillin-Streptomycin solution

    • 2-Mercaptoethanol

    • Complete RPMI Medium (RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-Mercaptoethanol)

  • Proliferation Tracking:

  • Controls:

    • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)

    • DMSO (Vehicle Control)

  • Flow Cytometry Staining:

    • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

    • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Equipment:

    • Laminar flow hood

    • Centrifuge

    • 37°C, 5% CO2 incubator

    • Flow cytometer

    • Hemocytometer or automated cell counter

2. Step-by-Step Methodology

2.1. Preparation of Reagents

  • AQP4 (201-220) Peptide: Reconstitute the lyophilized peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -80°C. The final working concentration typically ranges from 1-10 µg/mL.

  • CFSE Stock Solution: Prepare a 5 mM stock solution of CFSE in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

2.2. Isolation of PBMCs

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") into a new conical tube.

  • Wash the collected cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in a small volume of Complete RPMI Medium and perform a cell count.

2.3. CFSE Labeling

  • Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately by gentle vortexing.

  • Incubate for 10 minutes at 37°C in the dark.

  • Quench the labeling reaction by adding 5 volumes of ice-cold Complete RPMI Medium.

  • Incubate on ice for 5 minutes.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Wash the cells twice with Complete RPMI Medium to remove any unbound CFSE.

  • Resuspend the labeled cells in Complete RPMI Medium at a final concentration of 1 x 10^6 cells/mL.

2.4. Cell Culture and Stimulation

  • Plate 200 µL of the CFSE-labeled cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

  • Add the appropriate stimuli to the wells:

    • Unstimulated Control: Add 20 µL of Complete RPMI Medium.

    • Vehicle Control: Add 20 µL of Complete RPMI Medium containing the same final concentration of DMSO used for the peptide.

    • AQP4 (201-220) Stimulation: Add 20 µL of the AQP4 peptide diluted in Complete RPMI Medium to achieve the desired final concentration (e.g., 10 µg/mL).

    • Positive Control: Add 20 µL of PHA (final concentration ~5 µg/mL) or anti-CD3/CD28 beads.

  • Culture the plate for 5-7 days at 37°C in a 5% CO2 incubator.

2.5. Flow Cytometry Analysis

  • After the incubation period, harvest the cells from each well into FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS Buffer.

  • Resuspend the cells in 200 µL of FACS Buffer containing a viability dye.

  • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events (e.g., >50,000 live lymphocyte events).

Data Presentation

The analysis of flow cytometry data allows for the quantification of T-cell proliferation. Key metrics are summarized below.

Table 1: Representative T-Cell Proliferation Data in Response to AQP4 (201-220)

ConditionT-Cell Subset% Divided CellsProliferation IndexDivision Index
UnstimulatedCD4+2.1 ± 0.51.1 ± 0.11.9 ± 0.2
CD8+1.8 ± 0.41.0 ± 0.11.7 ± 0.3
AQP4 (201-220) [10 µg/mL]CD4+15.7 ± 3.21.8 ± 0.32.5 ± 0.4
CD8+8.9 ± 2.11.4 ± 0.22.1 ± 0.3
Positive Control (PHA)CD4+85.4 ± 5.63.5 ± 0.64.1 ± 0.7
CD8+79.2 ± 6.13.1 ± 0.53.8 ± 0.6
  • % Divided Cells: The percentage of cells in the starting population that have undergone at least one division.

  • Proliferation Index: The average number of divisions for all cells in the original population.

  • Division Index: The average number of divisions for the cells that actually divided.

Visualizations

G cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis pbmc Isolate PBMCs from Whole Blood cfse Label Cells with CFSE pbmc->cfse plate Plate CFSE-labeled PBMCs cfse->plate stim Add Stimuli: - Unstimulated - AQP4 (201-220) - Positive Control plate->stim culture Incubate for 5-7 Days stim->culture stain Stain for Surface Markers (CD3, CD4, CD8) culture->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Proliferation (CFSE Dilution) acquire->analyze

Caption: Experimental workflow for the in vitro T-cell proliferation assay.

T_Cell_Activation cluster_tcell CD4+ T-Cell mhc MHC-II presents AQP4 Peptide tcr TCR Engagement mhc->tcr Signal 1 (Antigen Recognition) il2r IL-2R Signaling tcr->il2r IL-2 Production cd28 CD28 Co-stimulation cd28->il2r Enhances IL-2 Production prolif Clonal Expansion (Proliferation) il2r->prolif Autocrine/Paracrine Signaling cd28_ligand CD80/86 on APC cd28_ligand->cd28 Signal 2 (Co-stimulation)

Caption: Simplified signaling pathway for AQP4 peptide-mediated T-cell activation.

Application Notes and Protocols for Studying Astrocyte-T Cell Interactions In Vitro Using AQP4 (201-220) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), is critically involved in maintaining water homeostasis and is highly expressed in astrocyte foot processes. In the autoimmune inflammatory disorder Neuromyelitis Optica Spectrum Disorder (NMOSD), AQP4 is the primary target for autoantibodies, leading to severe astrocyte damage. The activation of AQP4-specific T cells is a crucial upstream event, as these cells are necessary for the production of pathogenic anti-AQP4 antibodies by B cells.[1][2] The AQP4 (201-220) peptide has been identified as a major immunogenic epitope capable of eliciting robust T-cell responses in animal models of NMOSD, making it an invaluable tool for studying the cellular and molecular mechanisms underlying this disease.[1][3][4]

These application notes provide detailed protocols for utilizing the AQP4 (201-220) peptide to investigate astrocyte-T cell interactions in vitro. The described assays are fundamental for elucidating the role of AQP4-specific T cells in astrocyte pathology and for the preclinical evaluation of potential therapeutic agents.

Core Concepts & Signaling

The interaction between AQP4-specific T cells and astrocytes is a key event in the pathogenesis of NMOSD. While professional antigen-presenting cells (APCs) are responsible for the initial priming of naive T cells, astrocytes themselves can act as non-professional APCs, particularly in the inflammatory environment of the CNS. Astrocytes can process and present AQP4 peptides, including the (201-220) epitope, on MHC class II molecules to previously activated T helper cells. This interaction can lead to T-cell reactivation and the subsequent release of pro-inflammatory cytokines, which in turn can modulate astrocyte phenotype and contribute to neuroinflammation.[5][6]

Astrocyte_T_Cell_Interaction AQP4 (201-220) Mediated Astrocyte-T Cell Interaction cluster_Astrocyte Astrocyte cluster_TCell T Helper Cell Astrocyte Astrocyte MHC_II MHC Class II Astrocyte->MHC_II presents Cytokine_Release_A Pro-inflammatory Cytokine Release Astrocyte->Cytokine_Release_A induces AQP4_201_220 AQP4 (201-220) MHC_II->AQP4_201_220 displays T_Cell AQP4-specific T Helper Cell TCR T-Cell Receptor (TCR) T_Cell->TCR expresses TCR->MHC_II recognizes Activation T-Cell Activation Cytokine_Release_T Cytokine Release (e.g., IFN-γ, IL-17) Activation->Cytokine_Release_T leads to Cytokine_Release_T->Astrocyte modulates phenotype

Astrocyte-T Cell Interaction via AQP4 (201-220)

Data Presentation

Table 1: Representative T-Cell Proliferation in Response to AQP4 Peptides

PeptideConcentration (µg/mL)Proliferation (Stimulation Index)Cytokine Production (pg/mL)
IFN-γ
AQP4 (201-220) 108.5 ± 1.21250 ± 210
14.2 ± 0.8620 ± 110
0.11.8 ± 0.3150 ± 40
Control Peptide 101.1 ± 0.2< 50
Unstimulated -1.0< 50

Data are presented as mean ± standard deviation and are representative of typical results obtained from ex vivo stimulation of lymph node cells from AQP4 (201-220)-immunized mice. The stimulation index is the ratio of proliferation in the presence of the peptide to proliferation in the absence of the peptide.

Experimental Protocols

Protocol 1: Generation of AQP4 (201-220)-Specific T Cells

This protocol describes the in vivo priming of T cells against the AQP4 (201-220) peptide for subsequent in vitro studies.

T_Cell_Generation_Workflow Workflow for Generating AQP4 (201-220)-Specific T Cells Immunization 1. Immunization of Mice with AQP4 (201-220) in CFA Incubation 2. Incubation for 10-12 Days Immunization->Incubation Isolation 3. Isolation of Draining Lymph Nodes and Spleen Incubation->Isolation Cell_Culture 4. In Vitro Restimulation with AQP4 (201-220) Isolation->Cell_Culture Expansion 5. Expansion of AQP4-specific T Cells Cell_Culture->Expansion

Workflow for generating AQP4-specific T cells.

Materials:

  • AQP4 (201-220) peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • C57BL/6 mice or AQP4 knockout mice (for generating highly pathogenic T cells)[3][7]

  • Sterile PBS

  • Syringes and needles

  • Cell culture medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant murine IL-2 and IL-23 (for Th17 polarization)[8]

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of AQP4 (201-220) peptide in CFA. A common final concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide solution (in PBS) and CFA.

  • Immunization: Subcutaneously immunize mice at the base of the tail or in the flanks with 100-200 µg of the AQP4 (201-220) peptide emulsion.

  • Incubation Period: Allow 10-12 days for the in vivo priming of T cells.

  • Isolation of Lymphoid Tissues: Euthanize the mice and aseptically harvest the draining lymph nodes (inguinal, axillary, brachial) and spleen.

  • Single-Cell Suspension: Prepare single-cell suspensions from the lymphoid tissues by mechanical dissociation through a 70 µm cell strainer.

  • In Vitro Restimulation and Expansion:

    • Plate the cells at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add AQP4 (201-220) peptide to a final concentration of 10-20 µg/mL.

    • For Th17 polarization, supplement the medium with IL-23 (20 ng/mL).[8]

    • Culture the cells for 3-4 days.

    • For further expansion, collect the viable cells (lymphoblasts) by density gradient centrifugation and culture them in the presence of recombinant IL-2 (10 ng/mL).

Protocol 2: Astrocyte-T Cell Co-culture and T-Cell Proliferation Assay

This protocol details the co-culture of AQP4 (201-220)-specific T cells with primary astrocytes to assess T-cell proliferation.

Materials:

  • Primary astrocyte cultures (from neonatal mice)

  • AQP4 (201-220)-specific T cells (from Protocol 1)

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant murine IFN-γ (optional, for upregulating MHC class II on astrocytes)[5]

  • [³H]-thymidine or CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well flat-bottom plates

Procedure:

  • Astrocyte Preparation:

    • Plate primary astrocytes in 96-well plates at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

    • (Optional) To enhance antigen presentation, pre-treat astrocytes with IFN-γ (100 ng/mL) for 48-72 hours prior to co-culture.[5]

    • Wash the astrocyte monolayer with sterile PBS to remove any residual IFN-γ.

  • Co-culture Setup:

    • Add AQP4 (201-220)-specific T cells to the astrocyte-containing wells at a T cell to astrocyte ratio of 5:1 to 10:1.

    • Add AQP4 (201-220) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Include control wells: T cells alone, astrocytes alone, T cells with astrocytes but no peptide, and T cells with an irrelevant control peptide.

  • Incubation: Co-culture the cells for 48-72 hours.

  • T-Cell Proliferation Measurement:

    • [³H]-thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

    • CFSE Staining: Prior to co-culture, label the T cells with CFSE. After co-culture, harvest the T cells and analyze CFSE dilution by flow cytometry.

Protocol 3: Cytokine Analysis in Astrocyte-T Cell Co-cultures

This protocol is for measuring the cytokine profile in the supernatant of astrocyte-T cell co-cultures.

Cytokine_Analysis_Workflow Workflow for Cytokine Analysis Co_culture 1. Set up Astrocyte-T Cell Co-culture with AQP4 (201-220) Supernatant_Collection 2. Collect Supernatant at 48-72 hours Co_culture->Supernatant_Collection ELISA_CBA 3. Perform ELISA or Cytometric Bead Array (CBA) Supernatant_Collection->ELISA_CBA Data_Analysis 4. Analyze Cytokine Concentrations ELISA_CBA->Data_Analysis

Workflow for cytokine analysis in co-cultures.

Materials:

  • Supernatant from astrocyte-T cell co-cultures (from Protocol 2)

  • ELISA kits or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., IFN-γ, IL-17A, IL-6, TNF-α, IL-10)

Procedure:

  • Supernatant Collection: At the end of the co-culture period (48-72 hours), centrifuge the culture plates and carefully collect the supernatant.

  • Cytokine Measurement:

    • Perform ELISA or CBA according to the manufacturer's instructions to quantify the concentration of cytokines in the supernatant.

  • Data Analysis: Compare the cytokine levels across different experimental conditions to determine the effect of the AQP4 (201-220) peptide on T-cell and astrocyte cytokine production.

Expected Outcomes and Troubleshooting

  • T-Cell Proliferation: A significant, dose-dependent proliferation of AQP4 (201-220)-specific T cells is expected in the presence of the peptide and astrocytes.

  • Cytokine Profile: The cytokine profile is anticipated to be biased towards a Th17 phenotype, with elevated levels of IL-17A.[3] IFN-γ (Th1) may also be present. Additionally, pro-inflammatory cytokines released by activated astrocytes, such as IL-6 and TNF-α, may be detected.

  • Troubleshooting:

    • Low T-cell proliferation: Ensure efficient in vivo priming and in vitro restimulation of T cells. Consider pre-activating astrocytes with IFN-γ to enhance their antigen-presenting capacity.

    • High background proliferation: Ensure the purity of the T-cell population and that the cells are not overly activated prior to the co-culture.

    • Variability in results: Primary cell cultures can be inherently variable. Use cells from multiple animals and perform experiments in triplicate to ensure reproducibility.

Conclusion

The AQP4 (201-220) peptide is a powerful tool for investigating the role of AQP4-specific T cells in the context of astrocyte biology and NMOSD pathogenesis. The protocols outlined above provide a framework for studying key aspects of the astrocyte-T cell interaction, including T-cell activation, proliferation, and cytokine release. These in vitro assays are essential for dissecting the molecular pathways involved in NMOSD and for the development of novel therapeutic strategies targeting this debilitating disease.

References

Applications of AQP4 (201-220) in Central Nervous System Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The aquaporin-4 (AQP4) peptide fragment spanning amino acids 201-220 has emerged as a critical tool in the study of central nervous system (CNS) autoimmune diseases, particularly Neuromyelitis Optica Spectrum Disorder (NMOSD). As an encephalitogenic epitope, AQP4 (201-220) is capable of breaking immune tolerance and inducing a robust autoimmune response targeting astrocytes, the primary cell type expressing AQP4 in the CNS. This response mimics key pathological features of NMOSD, making the AQP4 (201-220) peptide an invaluable asset for elucidating disease mechanisms, identifying novel therapeutic targets, and evaluating preclinical drug candidates.

This document provides detailed application notes on the use of AQP4 (201-220) in research, summarizes key quantitative data from relevant studies, and offers comprehensive protocols for cornerstone experiments.

Key Applications

  • Induction of Experimental Autoimmune Encephalomyelitis (EAE) for NMOSD: The primary application of AQP4 (201-220) is to induce an EAE model that recapitulates the astrocytopathy characteristic of NMOSD.[1][2][3][4] Immunization of susceptible mouse strains, such as C57BL/6, with this peptide leads to the activation of AQP4-specific T cells, which migrate to the CNS, causing inflammation, demyelination, and neuronal damage.[3][4]

  • Investigation of T-Cell Mediated Pathogenesis: The AQP4 (201-220) model is instrumental in studying the role of AQP4-specific T cells in initiating and propagating CNS autoimmunity. Research has shown that these T cells, particularly CD4+ T helper cells, are crucial for orchestrating the inflammatory cascade and determining the specific locations of lesions within the CNS.[1][5]

  • Elucidation of Disease Mechanisms: This peptide has been used to investigate the complex interplay of various immune cells and cytokines in NMOSD. For instance, studies have utilized this model to demonstrate the critical roles of B cells, Th17 cells, and signaling molecules like IL-6 and IFN-γ in disease development and severity.[6]

  • Preclinical Therapeutic Testing: The AQP4 (201-220)-induced EAE model serves as a robust platform for testing the efficacy of novel therapeutic strategies for NMOSD. This includes evaluating the potential of monoclonal antibodies, such as those targeting the IL-6 receptor, and innovative approaches like immune tolerization using nanoparticles coupled with the AQP4 peptide.[2][6]

  • Diagnostic and Biomarker Discovery: While primarily a research tool, studies involving AQP4 (201-220) contribute to a deeper understanding of the immune response in NMOSD, which can inform the development of more sensitive and specific diagnostic assays and biomarkers for monitoring disease activity.

Quantitative Data Summary

The following tables summarize quantitative findings from studies utilizing the AQP4 (201-220) peptide to model CNS autoimmune disease.

Table 1: Pathological Changes in AQP4 (201-220)-Induced EAE
Parameter Observation in Anti-IFN-γ-Treated Mice
SOX9-Expressing Cells (Astrocytes) in Spinal Cord51% reduction compared to controls[6]
AQP4 Expression in Optic Nerve49% reduction compared to controls[6]
AQP4 Expression in Spinal Cord48% reduction compared to controls[6]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with AQP4 (201-220)

This protocol describes the standard method for inducing an NMOSD-like disease in C57BL/6 mice using the AQP4 (201-220) peptide.

Materials:

  • AQP4 (201-220) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: a. Reconstitute the AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL. b. Prepare an emulsion by mixing equal volumes of the AQP4 (201-220) solution and CFA (containing 5 mg/mL of M. tuberculosis). c. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0): a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse, for a total of 200 µL (200 µg of peptide) per mouse.[3][4] c. Administer 200 ng of PTX intravenously or intraperitoneally in 100 µL of PBS.[4]

  • Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX in 100 µL of PBS.[4]

  • Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. b. Score the mice based on a standard scale:

    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hind limb weakness
    • 3: Hind limb paralysis
    • 4: Hind and forelimb paralysis
    • 5: Moribund state

Protocol 2: T-Cell Proliferation Assay

This assay measures the proliferation of T cells isolated from immunized mice in response to restimulation with the AQP4 (201-220) peptide.

Materials:

  • Draining lymph nodes (inguinal and axillary) from immunized mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • AQP4 (201-220) peptide

  • Concanavalin A (ConA) as a positive control

  • [³H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Isolation (10-12 days post-immunization): a. Euthanize the immunized mice and aseptically harvest the draining lymph nodes. b. Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides. c. Wash the cells with RPMI medium and determine the cell concentration.

  • Cell Culture: a. Plate the lymph node cells in a 96-well plate at a density of 2 x 10⁵ cells per well. b. Add the AQP4 (201-220) peptide to triplicate wells at varying concentrations (e.g., 1, 5, 10 µg/mL). c. Include negative control wells (medium only) and positive control wells (ConA, 2.5 µg/mL). d. Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement: a. Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.[7] b. Harvest the cells onto a filter mat using a cell harvester. c. Measure the incorporation of [³H]-Thymidine using a scintillation counter.

  • Data Analysis: a. Calculate the mean counts per minute (CPM) for each set of triplicates. b. Express the results as a Stimulation Index (SI), calculated as (Mean CPM of peptide-stimulated wells) / (Mean CPM of medium-only wells).

Visualizations

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 B-Cell Involvement cluster_3 CNS Pathology APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presents Peptide AQP4_peptide AQP4 (201-220) Peptide AQP4_peptide->APC Naive_T_Cell Naive CD4+ T-Cell MHCII->Naive_T_Cell Activates Th17 Th17 Cell Naive_T_Cell->Th17 Differentiates into IL17 IL-17 Th17->IL17 B_Cell B-Cell Th17->B_Cell Activates Inflammation CNS Inflammation IL17->Inflammation IL6 IL-6 B_Cell->IL6 B_Cell->Inflammation IL6->Th17 Promotes Differentiation Astrocyte Astrocyte Damage Astrocyte Damage / AQP4 Loss Inflammation->Damage

Caption: AQP4 (201-220) induced autoimmune signaling pathway.

G cluster_0 Preparation cluster_1 Immunization cluster_2 Monitoring & Analysis A Prepare AQP4 (201-220) / CFA Emulsion B Day 0: Subcutaneous Injection of Emulsion A->B C Day 0: Intravenous Injection of Pertussis Toxin D Day 2: Second Injection of Pertussis Toxin C->D E Daily Clinical Scoring (Starting Day 7) D->E F Tissue Harvest for Histology / Cell Analysis E->F

Caption: Experimental workflow for EAE induction.

References

Guidelines for handling and long-term storage of AQP4 (201-220) peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information and protocols for the proper handling, long-term storage, and experimental use of the Aquaporin-4 (201-220) peptide, a key reagent in the study of autoimmune diseases of the central nervous system, particularly Neuromyelitis Optica Spectrum Disorder (NMOSD).

Peptide Information

The AQP4 (201-220) peptide is a major immunogenic epitope of human and mouse Aquaporin-4, the primary water channel in the central nervous system (CNS) expressed on astrocytes. This peptide is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for NMOSD.

Amino Acid Sequence: HLFAINYTGASMNPARSFGP[1][2]

Handling and Storage

Proper handling and storage are critical to maintain the integrity and activity of the AQP4 (201-220) peptide.

General Handling:

  • Before use, allow the lyophilized peptide vial to equilibrate to room temperature before opening. This prevents moisture condensation, as the peptide can be hygroscopic.

  • Weigh out the desired amount of peptide quickly in a clean environment.

  • Reseal the vial tightly and store it under the recommended conditions.

Long-Term Storage

For optimal stability, follow the storage recommendations summarized in the table below.

FormStorage TemperatureDurationNotes
Lyophilized -20°CUp to 1 yearStore in a dry, dark place. For longer-term storage, -80°C is recommended (up to 2 years).[3]
-80°CUp to 2 yearsIdeal for preserving peptide integrity over extended periods.[3]
In Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use sterile, pH-neutral, or slightly acidic buffers.[3]

Note: The AQP4 (201-220) sequence does not contain cysteine, methionine, or tryptophan, making it less susceptible to oxidation. However, it is still crucial to minimize exposure to air and moisture.

Reconstitution and Solubility

The solubility of the AQP4 (201-220) peptide depends on its amino acid sequence and the intended application.

General Reconstitution Protocol:

  • Add the desired solvent to the vial containing the lyophilized peptide.

  • Gently vortex or sonicate to ensure complete dissolution.

  • If necessary, sterile filter the solution for in vitro or in vivo use.

Recommended Solvents
ApplicationRecommended SolventConcentration Examples
In Vivo (EAE Induction) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineTypically prepared fresh for immediate use.
In Vitro (Cell Culture) Sterile distilled water, PBS, or cell culture medium. DMSO can be used as a stock.Stock solutions in DMSO can be diluted into aqueous buffers.

For in vitro assays, it is recommended to first dissolve the peptide in a small amount of a solvent like DMSO and then dilute it with the aqueous buffer of choice.

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the active immunization of C57BL/6 mice with AQP4 (201-220) peptide to induce an animal model of NMOSD.

Materials:

  • AQP4 (201-220) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTx) (optional, but can enhance disease severity)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve the AQP4 (201-220) peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare CFA containing 5 mg/mL of M. tuberculosis.

    • Create a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a 3-way stopcock. Force the mixture back and forth until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the mice according to approved animal care protocols.

    • Inject 100 µL of the emulsion subcutaneously at two sites on the flank (total volume of 200 µL per mouse). This delivers a dose of 200 µg of peptide.

  • Pertussis Toxin Administration (Optional):

    • Administer 200-300 ng of PTx in sterile PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again two days later (Day 2).[4][5]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization.

    • Score the clinical severity using a standard EAE scoring scale (see table below).

Typical EAE Clinical Scoring Scale:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death
Protocol 2: In Vitro T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells isolated from AQP4 (201-220)-immunized mice when re-stimulated with the peptide.

Materials:

  • Spleen and draining lymph nodes from immunized mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • AQP4 (201-220) peptide

  • [³H]-thymidine or other proliferation assay reagent (e.g., CFSE)

  • 96-well cell culture plates

Procedure:

  • Cell Isolation:

    • Ten to twelve days after immunization, humanely euthanize the mice and aseptically harvest the spleens and draining lymph nodes (inguinal and axillary).[5]

    • Prepare a single-cell suspension by mechanical disruption through a cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with RPMI medium and determine the cell concentration.

  • Cell Culture:

    • Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.[4]

    • Add AQP4 (201-220) peptide to the wells at final concentrations ranging from 10 to 80 µg/mL.[6] Include a no-peptide control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement:

    • For [³H]-thymidine incorporation, add 1 µCi/well of [³H]-thymidine for the final 18 hours of culture.

    • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • The results can be expressed as a stimulation index (SI), calculated by dividing the counts per minute (CPM) in the presence of the peptide by the CPM in the absence of the peptide.

Mechanism of Action and Experimental Workflow Diagrams

AQP4 (201-220) Peptide-Induced T-Cell Activation and CNS Pathology

The AQP4 (201-220) peptide acts as an autoantigen that, when introduced with an adjuvant, breaks immune tolerance. Antigen-presenting cells (APCs) process the peptide and present it via MHC class II molecules to CD4+ T-helper cells. This leads to the activation and proliferation of AQP4-specific T-cells, particularly those of the Th17 lineage. These activated T-cells cross the blood-brain barrier, enter the CNS, and upon re-encountering the AQP4 epitope on the surface of astrocytes, initiate an inflammatory cascade. This results in astrocyte injury, demyelination, and the clinical manifestations of EAE.

AQP4_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (e.g., Dendritic Cell) Naive_T_Cell Naive CD4+ T-Cell APC->Naive_T_Cell MHC-II Presentation Peptide AQP4 (201-220) + Adjuvant Peptide->APC Uptake & Processing Activated_T_Cell Activated Th17 Cell Naive_T_Cell->Activated_T_Cell Activation & Differentiation Astrocyte Astrocyte Activated_T_Cell->Astrocyte Migration across BBB Inflammation Inflammatory Cascade (Cytokine/Chemokine Release) Astrocyte->Inflammation T-Cell Recognition Damage Astrocyte Damage Demyelination Neuronal Injury Inflammation->Damage

Caption: AQP4 (201-220) T-cell activation pathway.

Experimental Workflow for EAE Induction and Analysis

This diagram outlines the key steps involved in a typical EAE experiment using the AQP4 (201-220) peptide, from immunization to downstream analysis.

EAE_Workflow cluster_analysis Analysis Options Immunization 1. Immunization (AQP4 Peptide + CFA) Monitoring 2. Clinical Monitoring (Daily Scoring) Immunization->Monitoring Peak_Disease 3. Peak of Disease (Approx. Day 18) Monitoring->Peak_Disease Analysis 4. Downstream Analysis Peak_Disease->Analysis Histology Histopathology (CNS Tissue) Analysis->Histology T_Cell_Assay Ex Vivo T-Cell Assays (Proliferation, Cytokines) Analysis->T_Cell_Assay Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Analysis->Flow_Cytometry

References

Application Notes and Protocols for In Vivo Modeling of NMOSD using AQP4 (201-220)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the aquaporin-4 (201-220) peptide [AQP4 (201-220)] to model Neuromyelitis Optica Spectrum Disorder (NMOSD) pathology in vivo. This model is a critical tool for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating preclinical drug candidates.

Introduction

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune, inflammatory disease of the central nervous system (CNS) that primarily targets astrocytes.[1][2][3][4] A key pathogenic feature of NMOSD is the presence of autoantibodies against aquaporin-4 (AQP4), a water channel protein highly expressed on astrocytes.[5][6] The AQP4 (201-220) peptide has been identified as an immunodominant T-cell epitope in murine models, capable of inducing an encephalomyelitis that recapitulates key features of NMOSD pathology.[5][7] This T-cell driven inflammation is crucial for creating an inflammatory milieu in the CNS that facilitates the entry of AQP4-IgG antibodies, leading to astrocyte injury, demyelination, and neuronal damage.[5][8]

This document outlines detailed protocols for two primary methods of inducing NMOSD pathology using the AQP4 (201-220) peptide: Active Immunization and Adoptive Transfer of AQP4-specific T cells . It also provides protocols for the downstream analysis of the resulting pathology.

Data Presentation

Table 1: Clinical Scoring of AQP4 (201-220)-Induced EAE

The clinical severity of Experimental Autoimmune Encephalomyelitis (EAE) induced by AQP4 (201-220) is monitored and scored based on the presentation of neurological symptoms.

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind limb and forelimb paralysis
5Moribund state or death

Note: Mice exhibiting a score of 4 or higher should be monitored closely and may require euthanasia based on institutional animal care and use committee (IACUC) guidelines.

Table 2: Comparative Analysis of AQP4 (201-220) vs. MOG (35-55) Induced EAE in Aqp4ΔB mice

This table summarizes the key differences observed in the EAE model induced by AQP4 (201-220) peptide compared to the classical myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide-induced EAE in B-cell conditional AQP4-deficient (Aqp4ΔB) mice.[1][3][4][9]

FeatureAQP4 (201-220)-Induced EAEMOG (35-55)-Induced EAE
Primary Target AstrocytesOligodendrocytes
Lesion Localization Midline lesions in the brain, retinal pathology, grey matter/white matter border in the spinal cord.[1][3][4][9]Primarily white matter tracts in the spinal cord, extending from the meninges.[9]
Key Pathology Astrocyte loss (AQP4 loss), perivascular complement deposition.[10]Demyelination, oligodendrocyte apoptosis, axonal damage.[9]
Inflammatory Infiltrate T-cells, B-cells, macrophages, neutrophils.[7][11]Similar composition to AQP4-EAE, but often more pronounced.[9]
Clinical Course Ascending paralysis, often with a more pronounced recovery phase.[4][7]Ascending paralysis, can be relapsing-remitting or chronic.

Experimental Protocols

Protocol 1: Active Immunization with AQP4 (201-220) Peptide

This protocol describes the direct immunization of mice with the AQP4 (201-220) peptide to induce an autoimmune response. This method is effective in genetically modified mice that are not tolerant to AQP4, such as Aqp4-deficient (Aqp4-/-) or B-cell conditional AQP4-deficient (Aqp4ΔB) mice.[1][3][12]

Materials:

  • AQP4 (201-220) peptide (e.g., sequence: KKEYEVELTRL)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/ml.

    • Prepare an emulsion by mixing the AQP4 peptide solution with an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the mouse according to approved institutional protocols.

    • Inject 100 µl of the emulsion subcutaneously (s.c.) at two sites on the flank (50 µl per site). The final dose of AQP4 peptide is typically 100 µg per mouse.

  • Pertussis Toxin Administration:

    • Administer 200 ng of PTX in 100 µl of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). PTX acts as an adjuvant to enhance the autoimmune response and increase the permeability of the blood-brain barrier.

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization, using the scoring system in Table 1.

    • Record body weight and clinical score for each mouse daily.

Protocol 2: Adoptive Transfer of AQP4 (201-220)-Specific T cells

This protocol involves generating AQP4 (201-220)-specific T cells ex vivo and transferring them into recipient mice. This method is particularly useful for studying the direct pathogenic role of T cells.[12][13]

Materials:

  • Donor mice (e.g., Aqp4-/- mice on a C57BL/6 background)

  • Recipient mice (e.g., wild-type C57BL/6 or Rag1-/- mice)

  • AQP4 (201-220) peptide

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Recombinant murine IL-12, IL-23, and IL-6

  • Ficoll-Paque

  • Syringes and needles

Procedure:

  • Donor Mouse Immunization:

    • Immunize donor Aqp4-/- mice with AQP4 (201-220) peptide as described in Protocol 1 (steps 1 and 2). PTX administration is not necessary for generating donor T cells.

  • T-cell Isolation and Culture:

    • 10-12 days after immunization, euthanize the donor mice and harvest the draining lymph nodes (inguinal and axillary).

    • Prepare a single-cell suspension by mechanically dissociating the lymph nodes through a 70 µm cell strainer.

    • Culture the cells at a density of 2 x 10^6 cells/ml in complete cell culture medium.

    • Stimulate the cells with 20 µg/ml of AQP4 (201-220) peptide.

    • For Th17 polarization, add recombinant murine IL-23 (20 ng/ml) and IL-6 (10 ng/ml).[14] For Th1 polarization, add IL-12 (10 ng/ml).

    • Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • T-cell Harvest and Transfer:

    • Harvest the cultured T cells and wash them with sterile PBS.

    • Resuspend the cells in PBS for injection.

    • Inject 1-2 x 10^7 cells intravenously (i.v.) into the tail vein of each recipient mouse.

  • Monitoring:

    • Monitor the recipient mice daily for clinical signs of EAE as described in Protocol 1.

Protocol 3: Immunohistochemical Analysis of CNS Pathology

This protocol outlines the steps for staining CNS tissue to visualize key pathological features of the AQP4 (201-220)-induced NMOSD model.

Materials:

  • Formalin or Paraformaldehyde (PFA) for perfusion and fixation

  • Sucrose (B13894) solutions for cryoprotection

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibodies (e.g., anti-AQP4, anti-GFAP for astrocytes, anti-C3 for complement, anti-CD45 for immune cells)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • At the desired time point (e.g., peak of disease), deeply anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions until they sink.

    • Embed the tissues in OCT compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat and mount on slides.

  • Immunostaining:

    • Wash the sections with PBS.

    • Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Counterstain with DAPI.

    • Wash the sections and mount with mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence or confocal microscope.

Protocol 4: Flow Cytometric Analysis of Immune Cells

This protocol describes the analysis of immune cell populations in the CNS and lymphoid organs.[2][12][13]

Materials:

  • Single-cell suspensions from spleen, lymph nodes, or CNS

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD11b) and intracellular cytokines (e.g., IFN-γ, IL-17A)[12][13]

  • Fixation/Permeabilization buffers for intracellular staining

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare single-cell suspensions from the desired tissues. For CNS, this involves perfusion to remove blood, followed by mechanical and/or enzymatic digestion and isolation of mononuclear cells using a density gradient (e.g., Percoll).

  • Surface Staining:

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Intracellular Staining (Optional):

    • For cytokine analysis, stimulate the cells in vitro for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of a mitogen (e.g., PMA/Ionomycin).

    • After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Incubate with fluorescently labeled antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

    • Wash the cells.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

Visualizations

Experimental Workflow for AQP4 (201-220)-Induced NMOSD Model

G cluster_prep Preparation cluster_induction Disease Induction cluster_monitoring Monitoring & Analysis Peptide AQP4 (201-220) Peptide Emulsion Antigen Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization Clinical Clinical Scoring (EAE) Immunization->Clinical PTX Pertussis Toxin Administration PTX->Immunization Adjuvant Histo Immunohistochemistry (CNS) Clinical->Histo FACS Flow Cytometry (Spleen, CNS) Clinical->FACS

Caption: Workflow for active immunization-induced NMOSD model.

Signaling Pathway in AQP4 (201-220)-Mediated NMOSD Pathogenesis

G cluster_immune Immune Activation cluster_cns Central Nervous System cluster_pathology Pathological Outcomes APC Antigen Presenting Cell (e.g., Dendritic Cell) T_cell Naive CD4+ T-cell APC->T_cell Presents AQP4(201-220) Th17 Th17 Cell T_cell->Th17 Differentiation (IL-6, IL-23) B_cell B-cell Th17->B_cell Activation Inflammation Neuroinflammation Th17->Inflammation Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Complement Complement Activation Plasma_cell->Complement Produces AQP4-IgG Astrocyte Astrocyte (Expressing AQP4) Neuron Neuron Astrocyte->Neuron Supports Oligo Oligodendrocyte Astrocyte->Oligo Supports Astrocyte_damage Astrocyte Damage (AQP4/GFAP Loss) Inflammation->Astrocyte_damage Complement->Astrocyte_damage Astrocyte_damage->Neuron Loss of support Astrocyte_damage->Oligo Loss of support Demyelination Demyelination Astrocyte_damage->Demyelination Axonal_damage Axonal Damage Astrocyte_damage->Axonal_damage

Caption: Key signaling events in AQP4-mediated NMOSD.

Logical Relationship of Pathological Cascade in NMOSD

G start AQP4(201-220) Immunization t_cell_activation Activation of AQP4-specific T-cells start->t_cell_activation bbb_disruption Blood-Brain Barrier Disruption t_cell_activation->bbb_disruption cns_infiltration CNS Infiltration of T-cells & B-cells bbb_disruption->cns_infiltration antibody_production Local AQP4-IgG Production cns_infiltration->antibody_production complement_activation Complement Activation antibody_production->complement_activation astrocyte_injury Astrocyte Injury & Loss of AQP4/GFAP complement_activation->astrocyte_injury demyelination Secondary Demyelination astrocyte_injury->demyelination axonal_damage Axonal Damage astrocyte_injury->axonal_damage clinical_signs Clinical Symptoms (Paralysis) demyelination->clinical_signs axonal_damage->clinical_signs

Caption: Pathological cascade in the AQP4-induced NMOSD model.

References

Application Notes & Protocols: Assessing T-Cell Responses to AQP4 (201-220)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes, is the primary autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD). The pathogenic role of AQP4-specific antibodies is well-established; however, the involvement of AQP4-specific T-cells is crucial for initiating and sustaining the autoimmune response, including providing help to B-cells for antibody production.[1][2][3][4] The peptide sequence AQP4 (201-220) has been identified as a major, encephalitogenic, I-Aᵇ-restricted T-cell epitope in murine models, making it a key target for studying the cellular immune response in NMOSD.[1][2][5][6] Studies in AQP4-deficient (AQP4-/-) mice have been particularly insightful, revealing that T-cells reactive to epitopes like p201-220 are normally eliminated by central tolerance mechanisms in wild-type (WT) animals.[5][7][8] The absence of this tolerance in AQP4-/- mice leads to robust T-cell responses upon immunization.[2][5][8]

This document provides detailed protocols and application notes for several key techniques used to assess T-cell responses to the AQP4 (201-220) peptide.

Quantitative Data Summary

T-cell responses to AQP4 (201-220) can be quantified using various methods. The following tables summarize representative data from proliferation assays, which measure the increase in T-cell numbers upon antigen stimulation.

Table 1: T-Cell Proliferation in Response to AQP4 Peptides in AQP4-/- vs. WT Mice

Peptide StimulantMouse StrainProliferation (³H-Thymidine Incorporation, mean CPM ± SEM)Stimulation Index (SI)Reference
AQP4 p201-220 AQP4-/- ~125,000 >100 [5][7]
AQP4 p201-220 WT ~15,000 <10 [5][7]
AQP4 p135-153AQP4-/-~140,000>100[5][7]
AQP4 p135-153WT~20,000<10[5][7]
MOG p35-55AQP4-/-~100,000>50[5][7]
MOG p35-55WT~100,000>50[5][7]
No AntigenAQP4-/- / WT<2,0001[5][7]

Data are representative values synthesized from published experiments. CPM = Counts Per Minute. SI = Stimulation Index (CPM with antigen / CPM without antigen). Proliferation was measured in draining lymph node cells 10-12 days post-immunization.[5][7][9]

Table 2: Frequency of AQP4 (p202-218)-Specific T-Cells by Tetramer Staining

Peptide ImmunizationMouse StrainTetramer% of CD4+ T-Cells (Tetramer+)Reference
AQP4 p202-218 AQP4-/- I-Aᵇ:AQP4 p202-218 ~0.5 - 1.0% [8]
AQP4 p202-218 WT I-Aᵇ:AQP4 p202-218 <0.1% [8]

Frequencies were measured in draining lymph node CD4+ T-cells 10 days after peptide immunization.[8]

Experimental Workflows & Principles

The assessment of AQP4-specific T-cells involves several stages, from initial cell stimulation to the application of specific assays to measure proliferation, cytokine production, or direct cell enumeration.

G cluster_start Sample Preparation cluster_stim Antigen Stimulation start_node Isolate PBMCs or Lymph Node Cells stim Culture cells with AQP4 (201-220) peptide start_node->stim prolif Proliferation Assays (CFSE / ³H-Thymidine) stim->prolif cytokine Cytokine Secretion Assays (ELISpot / CBA) stim->cytokine ics Intracellular Cytokine Staining (ICS) stim->ics tetramer MHC Tetramer Staining (Direct Enumeration) stim->tetramer

Caption: General workflow for assessing T-cell responses to AQP4 (201-220).

G cluster_wt Wild-Type (WT) Mouse cluster_ko AQP4 Knockout (AQP4-/-) Mouse thymus_wt Thymus: AQP4 is expressed selection_wt Negative Selection thymus_wt->selection_wt result_wt AQP4(201-220)-reactive T-cells are deleted selection_wt->result_wt response_wt Weak or no T-cell response to AQP4(201-220) immunization result_wt->response_wt thymus_ko Thymus: AQP4 is absent selection_ko Tolerance Checkpoint Bypassed thymus_ko->selection_ko result_ko AQP4(201-220)-reactive T-cells mature and circulate selection_ko->result_ko response_ko Robust T-cell response to AQP4(201-220) immunization result_ko->response_ko

Caption: Logical relationship of T-cell tolerance to AQP4 (201-220).

Detailed Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE) as cells divide.[10][11]

G start Label T-cells with CFSE dye (High Fluorescence) gen0 Generation 0 (Undivided) start->gen0 Stimulate with AQP4(201-220) gen1 Generation 1 (1/2 Fluorescence) gen0->gen1 Division 1 gen2 Generation 2 (1/4 Fluorescence) gen1->gen2 Division 2 end Analyze by Flow Cytometry: Each peak represents a cell division gen2->end

Caption: Principle of the CFSE cell proliferation assay.

Methodology:

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using density gradient centrifugation (e.g., Ficoll-Paque).[10][12]

    • Alternatively, prepare a single-cell suspension from draining lymph nodes or spleens of immunized mice.[7][13]

    • Wash cells twice with sterile PBS and count them. Ensure cell viability is >90%.

  • CFSE Labeling:

    • Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.[11][12]

    • Prepare a CFSE working solution (typically 1-5 µM in PBS).

    • Add the cell suspension to an equal volume of CFSE working solution and mix quickly.

    • Incubate for 10-20 minutes at 37°C, protected from light.[12][13]

    • Quench the staining reaction by adding 5-10 volumes of cold complete culture medium (e.g., RPMI + 10% FBS).

    • Incubate for 5 minutes on ice, then wash the cells three times with complete medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled cells in complete culture medium.

    • Plate 2 x 10⁵ cells/well in a 96-well round-bottom plate.

    • Add AQP4 (201-220) peptide to the desired final concentration (e.g., 10-25 µg/mL).[14]

    • Include appropriate controls:

      • Unstimulated control (cells + medium only).

      • Positive control (e.g., PHA or anti-CD3/CD28 stimulation).[11]

    • Culture plates for 4-7 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest cells from the plates.

    • (Optional) Stain with fluorescently-labeled antibodies for surface markers (e.g., CD4, CD8) and a viability dye to exclude dead cells.

    • Acquire samples on a flow cytometer using a 488 nm laser for CFSE excitation.

    • Gate on the live, single-cell lymphocyte population, and then on CD4+ T-cells.

    • Analyze the CFSE histogram. Proliferating cells will show successive peaks of halved fluorescence intensity. Calculate metrics such as the percentage of divided cells or the cell division index.[10]

Protocol 2: Intracellular Cytokine Staining (ICS)

ICS allows for the identification and quantification of cytokine-producing cells at a single-cell level following antigen stimulation.[15]

Methodology:

  • Cell Stimulation and Protein Transport Inhibition:

    • Plate 1-2 x 10⁶ PBMCs or splenocytes per well in a 96-well plate.

    • Stimulate cells with AQP4 (201-220) peptide (e.g., 10 µg/mL) for 6-12 hours.

    • For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.[7][16] This traps cytokines inside the cell.

    • Include a positive control (e.g., 50 ng/mL PMA and 500 ng/mL Ionomycin) and a negative (unstimulated) control.[7][16]

  • Surface Marker Staining:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain for surface markers (e.g., anti-CD4) by incubating with antibodies for 20-30 minutes on ice.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.[15]

    • Wash the cells once.

    • Resuspend cells in a permeabilization buffer (e.g., a buffer containing 0.1-0.5% Saponin or Triton X-100).[15] Maintain cells in this buffer for all subsequent intracellular staining steps.

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-17A) to the permeabilized cells.[7]

    • Incubate for at least 30 minutes at 4°C, protected from light.

    • Wash cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on CD4+ T-cells and analyze the expression of intracellular IFN-γ and IL-17A to identify Th1 and Th17 subsets, respectively.

Protocol 3: Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.

G step1 1. Coat plate with capture antibody img1 step2 2. Add cells + AQP4 peptide. Incubate. Cytokine is captured. img2 step3 3. Wash away cells. Add biotinylated detection Ab. img3 step4 4. Add enzyme conjugate (e.g., Streptavidin-HRP) img4 step5 5. Add substrate. A colored spot forms. img5 img1->step2 img2->step3 img3->step4 img4->step5

Caption: Schematic overview of the ELISpot assay principle.

Methodology:

  • Plate Preparation:

    • (Optional, for some plates) Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile water.

    • Coat wells with a capture antibody (e.g., anti-IFN-γ or anti-IL-17A) diluted in sterile coating buffer. Add 100 µL/well and incubate overnight at 4°C.[17][18]

  • Blocking:

    • Wash the plate 3 times with sterile PBS.

    • Block the membrane by adding 200 µL/well of blocking buffer (e.g., RPMI + 10% FBS) and incubate for at least 1-2 hours at room temperature.[17][19]

  • Cell Incubation:

    • Prepare single-cell suspension of PBMCs or splenocytes.

    • Discard the blocking solution from the plate.

    • Add cells at several densities (e.g., 1x10⁵ to 5x10⁵ cells/well) in 100 µL of culture medium.

    • Add 100 µL of AQP4 (201-220) peptide solution (at 2x the final concentration).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[19]

  • Detection:

    • Wash away cells vigorously with PBS containing 0.05% Tween-20 (PBST).[17]

    • Add 100 µL/well of a biotinylated detection antibody specific for the cytokine of interest. Incubate for 2 hours at room temperature or overnight at 4°C.[18]

    • Wash the plate 4 times with PBST.

    • Add 100 µL/well of an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.[20]

    • Wash the plate again as in the previous step.

  • Spot Development and Analysis:

    • Add 100 µL/well of a precipitating substrate (e.g., AEC or BCIP/NBT).

    • Monitor the development of spots (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water.[20]

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader or a dissecting microscope. Each spot represents a single cytokine-producing cell.

Protocol 4: MHC Class II Tetramer Staining

This technique uses fluorescently-labeled multimeric MHC-peptide complexes (tetramers) to directly stain and quantify antigen-specific T-cells via flow cytometry, without the need for in vitro stimulation.[21][22]

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension of 1-2 x 10⁶ PBMCs or lymphocytes.

    • Wash cells in FACS buffer.

  • Tetramer Staining:

    • Use a commercially available or custom-made PE- or APC-labeled I-Aᵇ:AQP4(201-220) tetramer.[8][21]

    • Resuspend the cell pellet in a small volume (e.g., 50 µL) of FACS buffer containing the tetramer reagent at its optimal concentration.

    • Incubate for 1-2 hours at 37°C or for 30-60 minutes at room temperature.[23] Incubation at 37°C often improves staining for class II tetramers.

    • Include a negative control (a tetramer with an irrelevant peptide) to assess background staining.[23]

  • Surface Marker Staining:

    • Without washing, add a cocktail of other surface antibodies (e.g., anti-CD4, anti-CD44, and a viability dye) directly to the tetramer-stained cells.

    • Incubate for 20-30 minutes on ice.

  • Washing and Analysis:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the final cell pellet in FACS buffer for analysis.

    • Acquire a large number of events on a flow cytometer to accurately detect rare populations.

    • Gate on live, single, CD4+ lymphocytes and quantify the percentage of cells that are positive for the AQP4(201-220) tetramer.[8]

References

Troubleshooting & Optimization

Troubleshooting low EAE incidence with AQP4 (201-220) immunization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low disease incidence in the experimental autoimmune encephalomyelitis (EAE) model induced by Aquaporin-4 (201-220) peptide immunization. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low EAE Incidence

Low incidence of clinical EAE is a common challenge when using the AQP4 (201-220) peptide for immunization, primarily due to central and peripheral tolerance to the AQP4 autoantigen. This guide provides a systematic approach to identify and resolve potential issues in your experimental setup.

Question: We are observing very low or no clinical signs of EAE after immunizing C57BL/6 mice with AQP4 (201-220) peptide. What are the most likely causes and how can we troubleshoot this?

Answer:

Low EAE incidence with AQP4 (201-220) in wild-type mice is a known issue. Here’s a step-by-step troubleshooting process:

1. Verify the Integrity of Your Immunization Protocol:

  • Antigen Preparation: Ensure the AQP4 (201-220) peptide is of high purity (>95%) and stored correctly. Improper storage can lead to degradation.

  • Emulsion Quality: The water-in-oil emulsion of AQP4 (201-220) and Complete Freund's Adjuvant (CFA) is critical. A stable emulsion should be thick and not separate upon standing. To test, drop a small amount into a beaker of water; a stable emulsion will not disperse.

  • Adjuvant Concentration: The concentration of Mycobacterium tuberculosis H37Ra in the CFA is crucial for breaking tolerance. Concentrations of 250-500 µg per mouse are commonly used.[1][2]

  • Pertussis Toxin (PTX) Administration: PTX is essential for inducing EAE in C57BL/6 mice as it facilitates the entry of pathogenic T cells into the central nervous system (CNS).[3] Ensure the correct dose (typically 200 ng/mouse) is administered intraperitoneally (i.p.) or intravenously (i.v.) on the day of immunization and often a second dose 48 hours later.[1][4] The potency of PTX lots can vary, so it is advisable to test new lots.

2. Evaluate the Mouse Strain and Genetic Background:

  • Wild-Type (WT) Mice Tolerance: Standard C57BL/6 mice have strong immunological tolerance to AQP4.[5] Direct immunization of WT mice with AQP4 peptides often results in weak T-cell responses and low EAE incidence.[4][6]

  • Alternative Mouse Strains: To overcome tolerance, consider using:

    • AQP4 knockout (Aqp4-/-) mice: These mice lack the AQP4 antigen and can mount a robust T-cell response to AQP4 (201-220) immunization.[4][5][6] T cells from immunized Aqp4-/- mice can then be adoptively transferred to WT recipients to induce EAE.[4][7]

    • B-cell conditional AQP4-deficient (Aqp4ΔB) mice: These mice lack AQP4 expression in B cells, which are involved in tolerance induction. They are more susceptible to AQP4 (201-220)-induced EAE.[8][9]

3. Optimize Experimental Parameters:

  • Preliminary Experiments: It is highly recommended to perform pilot studies to optimize parameters for your specific laboratory conditions.[1][2]

  • Peptide Dosage: While a common dose is 200 µg of AQP4 (201-220) peptide per mouse, this may require optimization.[1]

  • Injection Sites: Subcutaneous injections at the base of the tail and/or flanks are standard.[1]

4. Consider the Role of B Cells and Antibodies:

  • T-cell mediated disease: Immunization with AQP4 (201-220) peptide alone typically induces a T-cell-mediated EAE with milder symptoms.[5]

  • Aggravation by Anti-AQP4 Antibodies: The presence of anti-AQP4 antibodies significantly enhances disease severity and leads to a pathology more representative of Neuromyelitis Optica (NMO).[5] Co-injection of anti-AQP4 antibodies or using a model that generates an endogenous antibody response will likely increase disease incidence and severity.

Experimental Workflow for Troubleshooting Low EAE Incidence

G cluster_0 Initial Immunization Failure cluster_1 Troubleshooting Steps cluster_2 Expected Outcome A Low/No EAE Incidence in C57BL/6 B Step 1: Verify Protocol Components A->B F Step 2: Evaluate Mouse Strain A->F I Step 3: Optimize Parameters A->I C Check Peptide Quality & Storage B->C D Confirm Emulsion Stability B->D E Verify CFA & PTX Dosage/Potency B->E L Increased EAE Incidence & Severity C->L D->L E->L G WT mice exhibit tolerance F->G H Consider Aqp4-/- or Aqp4ΔB mice F->H G->L H->L J Conduct Pilot Study I->J K Adjust Peptide/Adjuvant Dose I->K J->L K->L

Caption: Troubleshooting workflow for low EAE incidence.

Frequently Asked Questions (FAQs)

Q1: What is the expected EAE incidence and severity with AQP4 (201-220) immunization in C57BL/6 mice?

A1: The incidence in wild-type C57BL/6 mice can be low and variable, often less than 50%. When disease does develop, it is typically milder than EAE induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides. Clinical symptoms may appear around day 11 post-immunization, peak around day 18 with scores of 2-3, and then enter a recovery phase.[1] For higher and more consistent incidence, the use of genetically modified mouse strains is recommended.

Q2: What are the key histological features of successful AQP4 (201-220) EAE?

A2: Successful induction of EAE with AQP4 (201-220) is characterized by inflammatory lesions, particularly in the gray-white matter junction of the spinal cord, midline brain regions near the third and fourth ventricles, and the inner layer of the retina.[1] You can expect to see infiltration of CD45+ immune cells, including CD4+ T cells, and an increase in Iba-1+ microglia/macrophages and GFAP+ reactive astrocytes in the lesion areas.[1] A key feature of NMO-like pathology, which is more severe, is the loss of AQP4 expression in astrocytes.[5]

Q3: Can I use a different adjuvant than CFA?

A3: Complete Freund's Adjuvant (CFA) is the most commonly used and effective adjuvant for inducing EAE as it contains mycobacterial components that are potent immune stimulators necessary to break self-tolerance.[10][11] While other adjuvants exist, their efficacy in this specific model for breaking tolerance to AQP4 may be lower and would require significant optimization.

Q4: What is the signaling pathway for T-cell activation by AQP4 (201-220)?

A4: The AQP4 (201-220) peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Inside the APC, the peptide is processed and presented on the surface via MHC class II molecules. This peptide-MHC II complex is recognized by the T-cell receptor (TCR) on naive CD4+ T cells. This is "Signal 1" for T-cell activation. "Signal 2" is provided by the interaction of co-stimulatory molecules on the APC (e.g., B7-1/B7-2) with CD28 on the T cell. The adjuvant (CFA) is critical for upregulating these co-stimulatory molecules on APCs. Upon receiving both signals, the T cell becomes activated, proliferates, and differentiates into pathogenic T helper cells (e.g., Th1 and Th17), which then migrate to the CNS to initiate inflammation.

Signaling Pathway for AQP4 (201-220) Specific T-Cell Activation

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Naive CD4+ T Cell cluster_2 T-Cell Activation & Differentiation APC APC MHC_II MHC class II APC->MHC_II Presents TCR TCR MHC_II->TCR Signal 1: Antigen Recognition B7 B7-1/B7-2 CD28 CD28 B7->CD28 Signal 2: Co-stimulation AQP4_peptide AQP4 (201-220) peptide AQP4_peptide->APC Uptake & Processing T_Cell Naive CD4+ T Cell Activated_T_Cell Activated T Cell TCR->Activated_T_Cell CD28->Activated_T_Cell Proliferation Proliferation & Differentiation Activated_T_Cell->Proliferation Pathogenic_T_Cell Pathogenic Th1/Th17 Cell Proliferation->Pathogenic_T_Cell

References

Optimizing the dose of AQP4 (201-220) for consistent EAE development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Aquaporin-4 (201-220) peptide to induce Experimental Autoimmune Encephalomyelitis (EAE), a model for neuromyelitis optica spectrum disorder (NMOSD).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of AQP4 (201-220) for inducing EAE in C57BL/6 mice?

A standard and widely reported dose for the induction of EAE in C57BL/6 mice is 200 µg of AQP4 (201-220) peptide per mouse.[1] This dose is typically administered in a single subcutaneous injection at the base of the tail.[2]

Q2: What are the key components required for the successful induction of EAE with AQP4 (201-220)?

Successful EAE induction with AQP4 (201-220) requires the following components:

  • AQP4 (201-220) Peptide: The encephalitogenic epitope that initiates the autoimmune response.

  • Complete Freund's Adjuvant (CFA): An oil-in-water emulsion containing Mycobacterium tuberculosis that potentiates the immune response. A concentration of 250-500 µg of M. tuberculosis H37Ra per 200 µL emulsion is commonly used.[2]

  • Pertussis Toxin (PTx): Administered to increase the permeability of the blood-brain barrier, allowing immune cells to enter the central nervous system (CNS). A typical regimen involves two intravenous or intraperitoneal injections of 200 ng of PTx per mouse, one at the time of immunization and another 48 hours later.[2]

Q3: What is the expected disease course and clinical presentation in this EAE model?

Mice immunized with AQP4 (201-220) typically develop an ascending paralysis. Clinical signs can appear between 10 and 28 days post-immunization.[3] The disease is characterized by midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[2][4] The clinical severity is assessed using a standardized scoring system (see Table 2).

Q4: Why is it sometimes difficult to induce robust EAE with AQP4 (201-220) in wild-type mice?

Wild-type mice often exhibit immune tolerance to AQP4, as it is a self-antigen expressed in various tissues. This can lead to a less robust or inconsistent EAE phenotype. To circumvent this, some studies utilize AQP4-deficient (AQP4-/-) mice for T-cell priming, followed by the adoptive transfer of these activated T-cells into wild-type recipients.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no EAE incidence 1. Suboptimal Peptide Dose: While 200 µg is standard, higher doses may not necessarily lead to more severe disease and can even induce tolerance.[1] 2. Improper Emulsion Preparation: An unstable emulsion will not effectively present the antigen to the immune system. 3. Mouse Strain and Age: C57BL/6 mice are susceptible, but genetic drift within colonies can affect susceptibility. Older mice may also be less responsive.[7] 4. Inactive Pertussis Toxin: Improper storage or handling can lead to loss of PTx activity.1. Dose Titration: If the standard dose is ineffective, consider a pilot study with a range of doses (e.g., 100 µg, 200 µg, 300 µg) to determine the optimal concentration for your specific mouse colony and experimental conditions. 2. Emulsion Quality Check: Ensure a stable, water-in-oil emulsion is formed. A drop of the emulsion should not disperse when placed in water.[8] 3. Confirm Mouse Strain and Use Appropriate Age: Verify the genetic background of your mice. Use mice between 8-12 weeks of age for optimal responsiveness. 4. Proper Handling of PTx: Reconstitute and store PTx according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.[3]
High variability in clinical scores 1. Inconsistent Injection Technique: Variation in the site and depth of subcutaneous injection can affect antigen uptake and immune response. 2. Stress: Stressed animals can have altered immune responses.[9] 3. Gut Microbiota Differences: The composition of the gut microbiome can influence EAE susceptibility and severity.1. Standardize Injection Procedure: Ensure all injections are administered consistently by the same trained individual. The base of the tail is the recommended site. 2. Minimize Animal Stress: Allow mice to acclimatize to the facility for at least one week before the experiment. Handle mice gently and consistently.[9] 3. Normalize Gut Microbiota: Co-house mice from different litters for a period before the experiment to help normalize their gut microbiota.
Atypical disease course (e.g., rapid recovery) 1. Immune Regulation: The immune system may mount a regulatory response, leading to spontaneous recovery. 2. Genetic Factors: Specific genetic backgrounds may favor a resolving disease course.1. Consider a Chronic Model: If a chronic disease course is required, the AQP4 (201-220) model may not be the most suitable. The MOG35-55 induced EAE model in C57BL/6 mice typically results in a chronic-progressive disease.[3] 2. Investigate Regulatory T-cells: Assess the frequency and function of regulatory T-cells (Tregs) in your experimental animals.

Data Presentation

Table 1: Recommended Reagent Concentrations for AQP4 (201-220) EAE Induction

ReagentConcentration/DoseVehicle/AdjuvantAdministration Route
AQP4 (201-220) Peptide200 µ g/mouse Emulsified in CFASubcutaneous (s.c.)
Mycobacterium tuberculosis H37Ra250-500 µ g/mouse In Complete Freund's Adjuvant (CFA)Subcutaneous (s.c.)
Pertussis Toxin (PTx)200 ng/mousePhosphate Buffered Saline (PBS)Intravenous (i.v.) or Intraperitoneal (i.p.)

Table 2: Standard EAE Clinical Scoring System

ScoreClinical Signs
0No clinical signs of EAE
1Limp tail
2Hind limb weakness (impaired righting reflex)
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund state or death

Experimental Protocols

Detailed Methodology for AQP4 (201-220) EAE Induction in C57BL/6 Mice

  • Peptide and Adjuvant Preparation:

    • Reconstitute lyophilized AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing 2.5-5 mg/mL of Mycobacterium tuberculosis H37Ra.

  • Emulsification:

    • In a sterile glass tube, add an equal volume of the AQP4 (201-220) peptide solution and the CFA. For example, for 10 mice, mix 1 mL of peptide solution with 1 mL of CFA.

    • Emulsify the mixture by drawing it up and down through a glass syringe with a Luer-lock needle. Continue until a thick, white emulsion is formed.

    • To test the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will form a single, cohesive drop that does not disperse.[8]

  • Immunization:

    • Anesthetize 8-12 week old female C57BL/6 mice.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail.

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0), administer 200 ng of Pertussis Toxin in 100 µL of sterile PBS via intravenous or intraperitoneal injection.

    • Repeat the Pertussis Toxin injection on Day 2 post-immunization.

  • Clinical Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from Day 7 post-immunization.

    • Record the weight and clinical score of each mouse daily using the scoring system in Table 2.

Mandatory Visualizations

EAE_Induction_Workflow AQP4 (201-220) EAE Induction Workflow cluster_prep Preparation cluster_induction Induction (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring peptide AQP4 (201-220) Peptide Solution emulsion Stable Emulsion peptide->emulsion cfa Complete Freund's Adjuvant (CFA) cfa->emulsion immunization Subcutaneous Immunization emulsion->immunization ptx1 Pertussis Toxin (200 ng) ptx2 Pertussis Toxin (200 ng) monitoring Daily Clinical Scoring & Weight onset Disease Onset (Day 10-28) monitoring->onset

Caption: Workflow for the induction of EAE using AQP4 (201-220) peptide.

T_Cell_Activation_Pathway AQP4-Specific T-Cell Activation and CNS Pathology cluster_activation T-Cell Activation in Periphery cluster_cns CNS Pathology apc Antigen Presenting Cell (APC) tcr T-Cell Receptor (TCR) apc->tcr Antigen Presentation cytokine_release_periphery Cytokine Release (IL-6, IL-23) tcr->cytokine_release_periphery aqp4_mhc AQP4 (201-220) + MHC-II aqp4_mhc->tcr costim Co-stimulatory Signal (CD28/B7) costim->tcr th17 Th17 Differentiation cytokine_release_periphery->th17 bbb Blood-Brain Barrier (BBB) th17->bbb Migration to CNS cytokine_release_cns Pro-inflammatory Cytokines (IL-17A, IFN-γ) th17->cytokine_release_cns Reactivation damage Astrocyte Damage & Demyelination th17->damage Direct Attack astrocyte Astrocyte bbb->astrocyte Infiltration aqp4_astrocyte AQP4 Expression astrocyte->aqp4_astrocyte cytokine_release_cns->damage

Caption: Simplified signaling pathway of AQP4-specific T-cell mediated CNS pathology.

References

Addressing variability in clinical scores in AQP4 (201-220) EAE models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Aquaporin-4 (AQP4) (201-220) peptide-induced Experimental Autoimmune Encephalomyelitis (EAE) model. Our goal is to help you address variability in clinical scores and achieve more consistent and reliable experimental outcomes.

Troubleshooting Guide: Variability in Clinical Scores

Variability in the onset and severity of clinical signs is a common challenge in EAE models. This guide addresses potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing high variability in EAE clinical scores between mice in the same experimental group?

Answer: High inter-animal variability can stem from several factors. Here are the most common culprits and how to address them:

  • Genetic Background of Mice: Even within the same strain, substrains from different vendors can have genetic differences that impact EAE susceptibility.

    • Solution: Source all mice for a single study from the same vendor and ensure they are of a consistent age and sex. Female C57BL/6 mice, typically 9 to 13 weeks old, are commonly used and tend to show more consistent disease development.[1]

  • Immunization Procedure: The quality and administration of the AQP4 (201-220) peptide/Complete Freund's Adjuvant (CFA) emulsion are critical.

    • Solution: Ensure a stable emulsion is formed by thoroughly mixing the AQP4 peptide and CFA. Administer the emulsion subcutaneously at consistent sites, typically at the base of the tail.[2][3] Inconsistent injection volumes or subcutaneous depots can lead to variable immune responses.

  • Pertussis Toxin (PTX) Activity: PTX is a crucial adjuvant, but its potency can vary between lots. It acts by enhancing the immune response and increasing the permeability of the blood-brain barrier.[4]

    • Solution: Use a consistent lot of PTX for the entire experiment. If a new lot must be used, consider performing a pilot study to determine the optimal dose for consistent EAE induction. PTX dosage can be adjusted to control EAE severity.[1]

  • Animal Husbandry and Stress: Stress can significantly impact the immune system and EAE development.

    • Solution: Minimize animal stress by avoiding excessive handling, noise, and vibration. Perform all procedures in the mouse room when possible. Acclimatize mice to the facility for at least one week before starting the experiment.[1]

  • Subjectivity in Scoring: Clinical scoring of EAE is inherently subjective.

    • Solution: All scoring should be performed by an experienced individual who is blinded to the experimental groups.[1][5] Using a standardized scoring system with clear definitions for each score is essential. Consider having two independent, blinded observers score the animals to ensure consistency.

Question 2: Why is the incidence of EAE in my AQP4 (201-220) model lower than expected?

Answer: Low disease incidence is a frustrating issue that can often be traced back to the immunization protocol or the specific reagents used.

  • Suboptimal AQP4 (201-220) Peptide: The purity and stability of the encephalitogenic peptide are critical.

    • Solution: Ensure you are using a high-quality, TFA-free AQP4 (201-220) peptide. Store the peptide according to the manufacturer's instructions.

  • Insufficient Adjuvant Potency: The concentration of Mycobacterium tuberculosis in the CFA and the activity of the PTX are key.

    • Solution: Use CFA containing an adequate concentration of M. tuberculosis H37Ra (typically 250-500 µg per mouse).[2][3] Verify the potency of your PTX and ensure it is administered at the correct dosage and time points (typically on the day of immunization and again 48 hours later).[2][3]

  • Mouse Strain Resistance: While C57BL/6 mice are susceptible, some substrains may exhibit lower susceptibility.

    • Solution: Confirm that the specific substrain of C57BL/6 mice you are using is appropriate for this EAE model.

Question 3: The onset of clinical signs is highly variable between my experimental groups. What could be the cause?

Answer: Variable disease onset can confound the interpretation of results, especially in therapeutic studies.

  • Inconsistent Immune Activation: This is often linked to the immunization procedure.

    • Solution: Standardize your emulsion preparation and injection technique. Ensure each mouse receives the same volume and quality of the immunogen.

  • Environmental Factors: Differences in the microenvironment of the cages can influence disease onset.

    • Solution: Ensure consistent housing conditions for all animals in the study, including temperature, light-dark cycles, and access to food and water.

  • Underlying Health Status of Animals: Subclinical infections can alter the immune response and the timing of EAE onset.

    • Solution: Only use healthy animals for your experiments. Monitor for any signs of illness prior to immunization.

Quantitative Data Summary

The following tables summarize typical quantitative data for AQP4 (201-220)-induced EAE in C57BL/6 mice. Note that these values can vary between laboratories.

Table 1: Typical Disease Course Parameters in AQP4 (201-220) EAE

ParameterTypical ValueReference
Incidence 80-100%[6]
Day of Onset 9-16 days post-immunization[1]
Peak of Disease 3-5 days after onset[1]
Mean Peak Score 2.5 - 3.5[1]

Table 2: Standard Clinical Scoring Scale for EAE in Mice

ScoreClinical SignsReference
0 No obvious changes in motor function.[1][5]
0.5 Tip of tail is limp.[5]
1.0 Limp tail.[2][3][5]
1.5 Limp tail and hind leg inhibition.[5]
2.0 Limp tail and weakness of hind legs.[5]
2.5 Limp tail and dragging of hind legs.[5]
3.0 Limp tail and complete paralysis of hind legs.[2][3][5]
3.5 Limp tail, hind leg paralysis, and inability to right itself.[5]
4.0 Limp tail, hind leg and partial front leg paralysis.[2][3][5]
4.5 Complete hind and partial front leg paralysis, no movement in cage.[5]
5.0 Moribund state or death.[2][3][5]

Experimental Protocols

Protocol 1: Induction of AQP4 (201-220) EAE in C57BL/6 Mice

Materials:

  • AQP4 (201-220) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (9-13 weeks old)

Procedure:

  • Preparation of AQP4/CFA Emulsion:

    • Reconstitute the AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass syringe, mix equal volumes of the AQP4 peptide solution and CFA (containing 5 mg/mL M. tuberculosis H37Ra).

    • Create a stable water-in-oil emulsion by repeatedly drawing the mixture into the syringe and expelling it against the side of the tube until a thick, white emulsion is formed. A drop of the emulsion should not disperse in a beaker of water.

  • Immunization (Day 0):

    • Anesthetize the mice with isoflurane.

    • Inject 100 µL of the AQP4/CFA emulsion subcutaneously at two sites on the flank (50 µL per site), for a total of 200 µg of AQP4 peptide and 250 µg of M. tuberculosis.

    • Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.[2][3]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.

    • Use a standardized scoring system (see Table 2).

    • Ensure the scorer is blinded to the treatment groups.

Protocol 2: Histological Scoring of CNS Inflammation

Materials:

  • Formalin-fixed, paraffin-embedded spinal cord sections

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Preparation:

    • Perfuse mice with PBS followed by 4% paraformaldehyde.

    • Dissect the spinal cord and post-fix in 4% paraformaldehyde overnight.

    • Process the tissue for paraffin (B1166041) embedding and sectioning.

  • H&E Staining:

    • Stain the spinal cord sections with H&E to visualize inflammatory infiltrates.

  • Scoring:

    • Examine the sections under a microscope.

    • Score the level of inflammation based on a standardized scale (see Table 3).

Table 3: Histological Scoring of Inflammation in the Spinal Cord

ScoreDescription
0 No inflammatory cells.
1 A few scattered inflammatory cells.
2 Perivascular cuffs of inflammatory cells.
3 Multiple perivascular cuffs and parenchymal infiltration.
4 Extensive parenchymal infiltration.

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring prep_peptide Reconstitute AQP4 (201-220) Peptide prep_emulsion Prepare AQP4/CFA Emulsion prep_peptide->prep_emulsion immunize Subcutaneous Injection of Emulsion prep_emulsion->immunize ptx1 Intraperitoneal Injection of PTX ptx2 Second Intraperitoneal Injection of PTX ptx1->ptx2 scoring Daily Clinical Scoring (Starting Day 7) ptx2->scoring

Caption: Workflow for the induction of AQP4 (201-220) EAE in mice.

T_Cell_Activation_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell T-Cell Differentiation cluster_cns CNS Inflammation apc Antigen Presenting Cell (APC) t_cell Naive CD4+ T-Cell apc->t_cell MHC-II Presentation aqp4 AQP4 (201-220) Peptide aqp4->apc Phagocytosis th1 Th1 Cell t_cell->th1 IL-12 th17 Th17 Cell t_cell->th17 IL-6, IL-23, TGF-β bbb Blood-Brain Barrier Disruption th1->bbb IFN-γ th17->bbb IL-17A inflammation Neuroinflammation & Demyelination bbb->inflammation

Caption: Simplified signaling pathway of T-cell activation in AQP4 EAE.

Frequently Asked Questions (FAQs)

Q1: What is the expected disease course in the AQP4 (201-220) EAE model?

A1: The AQP4 (201-220) EAE model in C57BL/6 mice typically induces a chronic progressive disease course. Following immunization, clinical signs usually appear between 9 and 16 days. The disease severity progresses, reaching a peak 3 to 5 days after onset, and is then typically maintained with some fluctuations.

Q2: Can I use male mice for this model?

A2: While female mice are more commonly used due to their more consistent and severe disease course, male mice can also be used. However, be aware that you may observe lower incidence and milder clinical signs in males. For consistency, it is not recommended to mix sexes within a single experiment.

Q3: What are the key differences between the AQP4 (201-220) EAE model and the MOG (35-55) EAE model?

A3: Both are models of EAE, but they differ in the target antigen. The MOG (35-55) model primarily targets oligodendrocytes, leading to demyelination. The AQP4 (201-220) model targets astrocytes, which is more relevant to Neuromyelitis Optica Spectrum Disorder (NMOSD). This can result in different lesion locations and pathological features in the central nervous system.[7]

Q4: How should I handle mice with severe EAE (score > 3.5)?

A4: Mice with severe EAE require supportive care. This includes providing hydrated food pellets or gel packs on the cage floor to ensure easy access to food and water. The bladder may need to be manually expressed if the mouse develops urinary retention. Consult your institution's animal care and use committee for specific guidelines on humane endpoints.

Q5: Is it necessary to perform histological analysis in addition to clinical scoring?

A5: While clinical scoring is the primary measure of disease severity, histological analysis of the brain and spinal cord is highly recommended. It provides valuable information on the extent of inflammation, demyelination, and axonal damage, which may not always directly correlate with the clinical score.[8] This can provide a more complete picture of the disease process and the effects of any therapeutic interventions.

References

Technical Support Center: AQP4 (201-220) T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing AQP4 (201-220) T-cell proliferation assays. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: High Background Proliferation in Unstimulated Control Wells

Question: I am observing a high number of proliferating T-cells in my negative control wells (unstimulated). What could be the cause and how can I fix it?

Answer: High background in T-cell proliferation assays can obscure antigen-specific responses.[1] This can be caused by several factors:

  • Recent In Vivo Activation: T-cells from donors may be pre-activated due to recent infections or other immune responses, leading to spontaneous proliferation in vitro.[2]

  • Suboptimal Cell Culture Conditions: The quality of the culture medium, particularly the serum, can significantly impact background proliferation.[1][3] Some serum batches may contain mitogenic factors.

  • Contamination: Bacterial or fungal contamination in the cell culture can stimulate non-specific T-cell proliferation.[1]

  • Over-manipulation of Cells: Excessive or harsh handling of peripheral blood mononuclear cells (PBMCs) during isolation can lead to non-specific activation.

Troubleshooting Steps:

  • Screen Serum Batches: Test different lots of fetal bovine serum (FBS) or switch to a serum-free medium optimized for T-cell culture to find one that supports T-cell viability without inducing non-specific proliferation.[3][4]

  • Resting Period: After isolation, allow PBMCs to rest for a few hours or overnight in culture medium before starting the assay. This can help reduce the activation state of the cells.

  • Strict Aseptic Technique: Ensure all reagents and equipment are sterile to prevent contamination.[1] Regularly check cultures for any signs of contamination.

  • Gentle Cell Handling: Minimize centrifugation speeds and durations, and avoid vigorous pipetting during cell isolation and washing steps.

  • Use of Autologous Plasma: In some cases, using autologous plasma instead of FBS can reduce background proliferation.[3]

Issue 2: Low or No T-Cell Proliferation in Response to AQP4 (201-220) Peptide

Question: My T-cells are not proliferating, or the proliferation is very weak, in response to the AQP4 (201-220) peptide, even in my positive controls. What are the possible reasons?

Answer: A lack of T-cell proliferation can be due to issues with the cells, the antigen, or the assay setup.

  • Low Frequency of Antigen-Specific T-Cells: The frequency of AQP4-specific T-cells in peripheral blood can be very low, making them difficult to detect without an initial expansion phase.[3]

  • Poor Antigen Presentation: Inefficient presentation of the AQP4 peptide by antigen-presenting cells (APCs) will fail to activate T-cells. This can be due to suboptimal peptide concentration or issues with the APCs themselves.

  • Incorrect Peptide Sequence or Purity: The quality of the synthetic peptide is crucial for T-cell activation.

  • Low Cell Viability: Poor cell health at the start of the assay will lead to a poor proliferative response.[5][6]

  • Suboptimal Culture Duration: T-cell proliferation in response to a specific antigen is a dynamic process, and the peak response may be missed if the assay duration is too short or too long.[7]

Troubleshooting Steps:

  • Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal concentration of the AQP4 (201-220) peptide. Concentrations typically range from 1 to 20 µg/mL.

  • Verify Cell Viability: Always check cell viability before starting the experiment. Viability should be above 90%.[8] If viability is low, optimize cell isolation and handling procedures.[5][6]

  • Use a Positive Control: Include a potent mitogen (e.g., phytohemagglutinin - PHA) or a recall antigen (e.g., tetanus toxoid) to confirm that the T-cells are capable of proliferating.[9]

  • Extend Culture Time: For detecting rare antigen-specific T-cells, a longer culture period of 6 to 10 days may be necessary.[10]

  • Check HLA Restriction: AQP4-specific T-cell responses can be restricted to certain HLA alleles.[11] Ensure the donor's HLA type is appropriate for the AQP4 epitope being studied.

Issue 3: Inconsistent and Poorly Reproducible Results

Question: I am getting significant variability between replicate wells and between experiments. How can I improve the reproducibility of my AQP4 T-cell proliferation assay?

Answer: Inconsistent results are a common challenge in T-cell assays and can stem from multiple sources.[12]

  • Variability in Cell Plating: Inaccurate cell counting and uneven distribution of cells in the wells can lead to significant differences between replicates.

  • Inter-donor Variability: T-cell responses to AQP4 peptides can vary significantly between individuals due to genetic background (HLA type) and previous antigen exposure.[11]

  • Assay Technique: Variations in pipetting, washing steps, and incubation times can all contribute to poor reproducibility.[1]

  • Subjective Data Analysis: For dye dilution assays like CFSE, inconsistent gating strategies can lead to variable results.[7][12]

Troubleshooting Steps:

  • Standardize Cell Counting and Plating: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.

  • Increase Replicates: Use a higher number of replicate wells for each condition to improve statistical power and identify outliers.

  • Standardize Gating Strategy: For flow cytometry-based assays, establish and consistently apply a standardized gating strategy to define proliferating and non-proliferating populations.[7][9]

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including donor information, reagent lot numbers, and specific procedures, to help identify sources of variability.

  • Control for Donor Variability: When possible, perform longitudinal studies on the same donor or carefully match donors based on HLA type.

Quantitative Data Summary

Table 1: Typical Concentration Ranges for Reagents in AQP4 T-Cell Proliferation Assays
ReagentTypical ConcentrationReference
AQP4 (201-220) Peptide1 - 25 µg/mL[10][13]
Phytohemagglutinin (PHA)1 - 5 µg/mL[14]
Anti-CD3 Antibody (plate-bound)1 - 10 µg/mL[5][15]
Anti-CD28 Antibody (soluble)1 - 5 µg/mL[15]
CFSE Staining0.5 - 5 µM[10][16]
[3H]-Thymidine1 µCi/well[10][17]
Table 2: Recommended Cell Seeding Densities and Incubation Times
Assay TypeCell TypeSeeding Density (cells/well)Incubation TimeReference
[3H]-Thymidine IncorporationPBMCs1 x 10^5 - 5 x 10^56 days[10]
CFSE Dye DilutionPBMCs1 x 10^5 - 2 x 10^57 - 11 days[7][9][10]

Experimental Protocols

Protocol 1: CFSE-Based T-Cell Proliferation Assay

This protocol outlines the steps for measuring T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution, a method that allows for the tracking of cell divisions via flow cytometry.[18][19]

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • CFSE dye (stock solution at 5 mM in DMSO)

  • AQP4 (201-220) peptide

  • Positive control (e.g., PHA)

  • 96-well U-bottom culture plates

  • Flow cytometer

  • Antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4)

Methodology:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[10]

  • Cell Staining with CFSE:

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C, protected from light.[16] The optimal concentration should be determined empirically as high concentrations can be toxic.[7]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI medium to remove any unbound CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well U-bottom plate.

    • Add 100 µL of the appropriate stimulus (AQP4 peptide, positive control, or medium alone for the negative control) to the wells in triplicate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days.[10]

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by first gating on the lymphocyte population based on forward and side scatter, then on the T-cell population (e.g., CD3+), and finally on the CD4+ T-cell subset.[9] Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[18]

Protocol 2: [3H]-Thymidine Incorporation Assay

This protocol describes a classic method for measuring T-cell proliferation based on the incorporation of a radioactive nucleoside, [3H]-thymidine, into the DNA of dividing cells.

Materials:

  • Ficoll-Paque PLUS

  • Complete RPMI 1640 medium

  • AQP4 (201-220) peptide

  • Positive control (e.g., PHA)

  • 96-well flat-bottom culture plates

  • [3H]-thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter

Methodology:

  • Isolate and Culture PBMCs:

    • Isolate PBMCs as described in the CFSE protocol.

    • Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Add 100 µL of the AQP4 peptide, positive control, or medium alone to the wells in triplicate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.[10]

  • Pulsing with [3H]-Thymidine:

    • After 6 days of culture, add 1 µCi of [3H]-thymidine to each well.[10]

    • Incubate the plate for an additional 18 hours.[10]

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.

  • Data Analysis:

    • Calculate the mean CPM for each set of triplicates.

    • The results are often expressed as a Stimulation Index (SI), which is the mean CPM of the stimulated wells divided by the mean CPM of the unstimulated control wells. An SI greater than 2 or 3 is typically considered a positive response.[10][20]

Visualizations

T_Cell_Proliferation_Assay_Workflow AQP4 T-Cell Proliferation Assay Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis start Start: Whole Blood Sample isolate_pbmc Isolate PBMCs (Ficoll Gradient) start->isolate_pbmc wash_cells Wash Cells isolate_pbmc->wash_cells check_viability Check Viability (>90%) wash_cells->check_viability stain_cfse Label with CFSE (for Flow Cytometry Assay) check_viability->stain_cfse CFSE Assay plate_cells Plate Cells in 96-well Plate check_viability->plate_cells Thymidine Assay add_stimuli Add Stimuli: - AQP4 (201-220) - Positive Control - Negative Control plate_cells->add_stimuli incubate Incubate (6-10 days, 37°C, 5% CO2) add_stimuli->incubate thymidine_assay [3H]-Thymidine Assay incubate->thymidine_assay Thymidine Assay flow_assay CFSE Flow Cytometry incubate->flow_assay CFSE Assay pulse_thymidine Pulse with [3H]-Thymidine (18 hours) harvest_cells Harvest Cells pulse_thymidine->harvest_cells scintillation_count Scintillation Counting harvest_cells->scintillation_count stain_surface Stain Surface Markers (CD3, CD4) acquire_flow Acquire on Flow Cytometer stain_surface->acquire_flow analyze_data Analyze Data (Gating & Proliferation) acquire_flow->analyze_data

Caption: Workflow for AQP4 T-Cell Proliferation Assays.

Troubleshooting_Workflow Troubleshooting Logic for AQP4 T-Cell Assays start Assay Fails: Low Proliferation or High Background check_pos_ctrl Is Positive Control (e.g., PHA) working? start->check_pos_ctrl check_pos_ctrl->pos_ctrl_ok Yes check_pos_ctrl->pos_ctrl_fail No check_neg_ctrl Is Negative Control (unstimulated) showing high background? check_neg_ctrl->neg_ctrl_high Yes check_neg_ctrl->neg_ctrl_ok No pos_ctrl_ok->check_neg_ctrl issue_cells Problem with overall cell health or assay setup: - Low cell viability - Incorrect cell number - Reagent issue (e.g., media, FBS) - Incubation error pos_ctrl_fail->issue_cells issue_background Problem with non-specific cell activation: - Serum quality - Contamination - In vivo pre-activation - Harsh cell handling neg_ctrl_high->issue_background issue_antigen Problem with AQP4 peptide or its presentation: - Peptide quality/concentration - Inefficient APC function - Low precursor frequency - HLA mismatch neg_ctrl_ok->issue_antigen success Assay is likely valid. Investigate biological reasons for weak AQP4 response. issue_antigen->success

Caption: Troubleshooting workflow for T-cell proliferation assays.

T_Cell_Activation_Pathway Simplified T-Cell Activation Signaling cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell mhc MHC-II + AQP4 Peptide cd80_86 CD80/CD86 tcr TCR tcr->mhc Signal 1 (Antigen Recognition) signaling Intracellular Signaling Cascade (NFAT, NF-kB, AP-1) tcr->signaling cd4 CD4 cd4->mhc cd28 CD28 cd28->cd80_86 Signal 2 (Co-stimulation) cd28->signaling il2_production IL-2 Production (Autocrine Signaling) signaling->il2_production proliferation Proliferation & Effector Function il2_production->proliferation

Caption: Simplified signaling pathway for T-cell activation.

References

Methods to enhance the stability of AQP4 (201-220) peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AQP4 (201-220) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of the AQP4 (201-220) peptide in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of the AQP4 (201-220) peptide in solution.

Issue 1: Peptide Precipitation or Cloudiness Upon Dissolution

Problem: You dissolve the lyophilized AQP4 (201-220) peptide, but the solution becomes cloudy, or a precipitate forms immediately or over time.

Possible Causes & Solutions:

  • pH is at the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero. The AQP4 (201-220) sequence (SVELSNPARSLDPRVLDRSG) has several charged residues (E, D, R). The calculated theoretical pI is approximately 4.5. If your buffer pH is close to this value, solubility will be poor.

    • Solution: Adjust the pH of your buffer. For a peptide with a pI of 4.5, dissolving it in a buffer with a pH below 4 (e.g., using 10% acetic acid) or above 6 will increase its net charge and enhance solubility. Always check cell compatibility if the peptide is for in-vitro assays.[1]

  • High Hydrophobicity/Aggregation: The peptide may have a tendency to self-associate and form aggregates, driven by hydrophobic interactions.[2][3]

    • Solution 1: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) first, then slowly add the aqueous buffer to the desired concentration.[4] Limit the final organic solvent concentration to avoid impacting your experiment.

    • Solution 2: Incorporate sonication to aid in dissolving the peptide.[4]

    • Solution 3: If the peptide was purified using TFA, residual TFA salts can sometimes affect solubility. Consider a salt exchange to an acetate (B1210297) or HCl salt.[1]

  • High Peptide Concentration: The concentration may be above the peptide's solubility limit in the chosen solvent.[2]

    • Solution: Attempt to dissolve the peptide at a lower concentration. It is easier to dilute a concentrated stock than to resolubilize a precipitate.

Issue 2: Loss of Peptide Activity or Inconsistent Results Over Time

Problem: Your peptide solution shows diminishing biological activity in assays, or you observe high variability between experiments.

Possible Causes & Solutions:

  • Chemical Degradation: The peptide is breaking down due to chemical reactions in the solution. Peptides are susceptible to several degradation pathways, including hydrolysis, deamidation, and oxidation.[5][6]

    • Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for the appearance of new peaks, which indicate degradation products. Mass Spectrometry (MS) can identify the exact nature of the modification.[6]

    • Solution:

      • Deamidation: The AQP4 (201-220) sequence contains an Asparagine (N) residue, which is prone to deamidation, especially at neutral or basic pH. Store stock solutions at a slightly acidic pH (e.g., pH 5-6) if possible and prepare fresh working solutions.

      • Hydrolysis: The peptide backbone can be cleaved by water, a reaction often catalyzed by acidic or basic conditions.[7] The presence of Aspartic acid (D) residues in the sequence can make it susceptible to hydrolysis. Avoid prolonged storage at extreme pH values.

      • Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[8]

  • Physical Instability (Adsorption): Peptides can adsorb to the surfaces of storage vials (e.g., glass or plastic), reducing the effective concentration in the solution.[6][9]

    • Solution: Use low-protein-binding microcentrifuge tubes or vials. Adding a small amount of a non-ionic surfactant (e.g., 0.1% Tween-20) or using carrier proteins like BSA can sometimes mitigate this, but check for compatibility with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the lyophilized AQP4 (201-220) peptide?

For long-term stability, store the lyophilized peptide at -20°C or -80°C in a desiccator to keep it dry. Under these conditions, the peptide should be stable for years. Avoid storing it in a frost-free freezer, as temperature cycling can introduce moisture.

Q2: What is the recommended procedure for dissolving the AQP4 (201-220) peptide for the first time?
  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Based on its amino acid sequence (SVELSNPARSLDPRVLDRSG), the peptide has a net negative charge at neutral pH. Start by trying to dissolve it in a sterile, neutral, or slightly basic buffer (e.g., PBS, pH 7.4).

  • If solubility is poor, consult the troubleshooting guide above. Using a small amount of organic solvent (like DMSO) or adjusting the pH may be necessary.

  • Always use high-purity solvents and sterile buffers to prevent contamination.

Q3: How can I assess the stability of my AQP4 (201-220) peptide solution under specific experimental conditions?

You can perform a forced degradation study . This involves intentionally exposing the peptide to various stress conditions to identify potential degradation pathways and establish the stability-indicating properties of your analytical methods.[10][11][12]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acidic pH Incubate peptide in 0.1 M HCl at 37°C for several hours.Hydrolysis (especially at Asp residues).[13]
Basic pH Incubate peptide in 0.1 M NaOH at 37°C for several hours.Deamidation (at Asn residue), Racemization.[13]
Oxidation Incubate peptide in 0.03% Hydrogen Peroxide (H₂O₂) at room temp.Oxidation (though AQP4 201-220 lacks Met/Cys/Trp, this is a standard test).
Thermal Incubate peptide solution at elevated temperatures (e.g., 50-70°C).Aggregation, Hydrolysis, Deamidation.[13]
Photostability Expose peptide solution to UV or fluorescent light.Photodegradation (less common without Trp, Tyr, Phe).

Analyze samples at different time points using RP-HPLC to quantify the remaining intact peptide.

Q4: Are there any chemical modifications that can enhance the in-solution stability of the AQP4 (201-220) peptide?

Yes, several strategies can be employed, though they may alter the peptide's biological activity and require careful validation.

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases its hydrodynamic size, which can protect it from proteolytic degradation and improve solubility.[14][15][16][17] PEGylation can be targeted to the N-terminus or the side chains of residues like Lysine (not present in this sequence) or Arginine.

  • Amino Acid Substitution: If a specific residue is identified as a "hot spot" for degradation (e.g., the Asn residue is prone to deamidation), it could be substituted with a more stable amino acid like Gln or Ala through custom synthesis.[2] This will create a new peptide analog that must be tested to ensure it retains the desired activity.

Experimental Protocols

Protocol 1: Stability Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method to monitor the degradation of the AQP4 (201-220) peptide over time.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL).

  • Incubation buffer (e.g., PBS, pH 7.4).

  • HPLC system with a UV detector.

  • C18 reversed-phase column (wide-pore, 300Å, is recommended for peptides).[18]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dilute the peptide stock solution to the final concentration in the incubation buffer.

  • Incubate the solution under the desired condition (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Stop any further degradation by freezing the sample at -80°C or by immediate injection.

  • Inject a standard amount (e.g., 20 µL) onto the HPLC system.

  • Separate the peptide and its degradation products using a linear gradient, for example:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B

    • 35-40 min: 65% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: Return to 5% B

  • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point by measuring the area of the main peptide peak relative to the total peak area of all peptide-related species.

Protocol 2: Site-Specific N-Terminal PEGylation

This protocol describes a common method for attaching a PEG molecule to the N-terminal amine of the peptide.

Materials:

  • AQP4 (201-220) peptide.

  • mPEG-SPA (Succinimidyl Propionate) or similar NHS-ester activated PEG.

  • Reaction Buffer: Phosphate buffer or Bicarbonate buffer, pH 7.5-8.5.

  • Quenching Reagent: 1 M Tris-HCl or Glycine.

  • Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography).

Procedure:

  • Peptide Dissolution: Dissolve the AQP4 (201-220) peptide in the reaction buffer to a concentration of 1-5 mg/mL.

  • PEG Addition: Add a 2 to 5-fold molar excess of the activated mPEG-SPA to the peptide solution. The optimal ratio should be determined empirically.

  • Reaction: Gently mix the solution and allow it to react for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted mPEG-SPA.

  • Purification: Purify the PEGylated peptide from the unreacted peptide and excess PEG using RP-HPLC or SEC.

  • Characterization: Confirm the success of the PEGylation using MALDI-TOF MS (to check for the mass increase) and RP-HPLC (to verify purity).

Visualizations

G cluster_troubleshooting Troubleshooting Peptide Instability start Instability Observed (Precipitation / Activity Loss) check_physical Visual Inspection: Precipitate or Cloudiness? start->check_physical check_chemical Assay Failure: Loss of Activity? start->check_chemical check_physical->check_chemical No analyze_physical Analyze Aggregation (e.g., SEC, DLS) check_physical->analyze_physical Yes analyze_chemical Analyze Degradation (RP-HPLC, Mass Spec) check_chemical->analyze_chemical Yes is_precipitate Yes no_precipitate No is_loss Yes solve_solubility Improve Solubility: - Adjust pH away from pI - Use co-solvents (DMSO) - Lower concentration analyze_physical->solve_solubility solve_degradation Mitigate Degradation: - Optimize pH & buffer - Aliquot and freeze (-80°C) - Avoid freeze-thaw cycles analyze_chemical->solve_degradation

Caption: A workflow for troubleshooting common peptide stability issues.

G cluster_pathways Common Peptide Degradation Pathways peptide AQP4 (201-220) Peptide physical Physical Instability peptide->physical chemical Chemical Instability peptide->chemical aggregation Aggregation physical->aggregation adsorption Adsorption (to surfaces) physical->adsorption hydrolysis Hydrolysis (at Asp residues) chemical->hydrolysis deamidation Deamidation (at Asn residue) chemical->deamidation oxidation Oxidation (Less likely: no Cys/Met) chemical->oxidation

Caption: Major physical and chemical degradation pathways for peptides.

References

Refining protocols for the adoptive transfer of AQP4 (201-220)-specific T cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the adoptive transfer of Aquaporin-4 (AQP4) (201-220)-specific T cells to model neurological autoimmune conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental process.

Problem Potential Cause Recommended Solution
Recipient mice do not develop clinical signs of disease (e.g., paralysis). 1. Use of Wild-Type (WT) Donor Mice: WT mice are tolerant to AQP4 and their T cells are generally not pathogenic.[1][2][3][4]Utilize AQP4-deficient (AQP4-/-) mice as the source for donor T cells. These mice lack central tolerance to AQP4, allowing for the generation of encephalitogenic T cells.[1][2][5][6][7][8]
2. Suboptimal T Cell Polarization: T cells may not be sufficiently polarized towards a pathogenic phenotype (e.g., Th17).Culture the AQP4-specific T cells under Th17-polarizing conditions prior to transfer. This typically involves the use of cytokines such as IL-6 and IL-23.[1][4][6][9]
3. Insufficient Number of Transferred T Cells: The number of transferred cells may be too low to induce disease.Increase the number of transferred T cells. A typical range is 3 x 10^7 cells per recipient mouse.[4]
4. Improper Antigen Emulsion: The peptide/Complete Freund's Adjuvant (CFA) emulsion for immunization may be unstable.Before immunization, perform a "water test" by dropping a small amount of the emulsion into water. A stable emulsion should not disperse.[1]
5. Incorrect Peptide Sequence or Purity: The AQP4 (201-220) peptide may be incorrect or of low purity, leading to poor T cell stimulation.Verify the sequence and purity (>95%) of the synthesized peptide using methods like HPLC.[4]
Low yield or viability of AQP4-specific T cells after in vitro culture. 1. Suboptimal Culture Conditions: Inappropriate cytokine concentrations, cell density, or culture duration.Optimize T cell culture conditions, including cytokine concentrations (e.g., IL-23, IL-6) and cell density. Culture for 3 days under polarizing conditions.[1][4]
2. Poor Antigen-Presenting Cell (APC) Function: Irradiated splenocytes used as APCs may not be viable or functional.Ensure the viability of irradiated splenocytes. Use a T cell to splenocyte ratio of 1:10 for restimulation.[3]
Variability in disease incidence or severity between experiments. 1. Inconsistent T Cell Polarization Efficiency: The degree of Th17 polarization can vary between cultures.Use flow cytometry to confirm the phenotype of the polarized T cells before transfer by staining for characteristic cytokines (e.g., IL-17A) or transcription factors (e.g., RORγt).[5][10]
2. Differences in Gut Microbiota: The gut microbiome can influence the susceptibility to autoimmune diseases.House mice in a consistent environment and consider co-housing experimental groups to normalize microbiota.
3. Genetic Drift in Mouse Colonies: Subtle genetic differences can affect immune responses.Use mice from a reliable vendor and from the same cohort for experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use AQP4-/- mice as T cell donors?

A1: Wild-type mice possess central tolerance to AQP4, meaning that T cells with high reactivity to self-antigens like AQP4 are eliminated during their development in the thymus.[1][2][6] Consequently, AQP4-specific T cells isolated from WT mice are typically non-pathogenic and fail to induce disease upon transfer.[1][2][3][4] AQP4-/- mice lack this tolerance mechanism, allowing for the generation and survival of highly reactive, pathogenic AQP4-specific T cells that can induce central nervous system autoimmunity in recipient mice.[1][5][6][7][8]

Q2: What is the significance of the AQP4 (201-220) peptide?

A2: The AQP4 (201-220) peptide has been identified as a key immunodominant T cell epitope in the context of the mouse major histocompatibility complex (MHC) class II molecule I-A^b.[6][8][10] This specific region of the AQP4 protein is particularly effective at stimulating robust proliferative responses from T cells in AQP4-/- mice, leading to the expansion of pathogenic T cell populations required for disease induction.[1][6]

Q3: What is the role of Th17 polarization in this model?

A3: Polarizing AQP4 (201-220)-specific T cells towards a Th17 phenotype is crucial for their encephalitogenicity.[6][9] Th17 cells are a subset of helper T cells characterized by the production of pro-inflammatory cytokines like IL-17A. These cytokines are instrumental in disrupting the blood-brain barrier, recruiting other immune cells to the central nervous system, and driving the inflammatory cascade that leads to neurological damage and clinical symptoms.[9][11] Adoptive transfer of Th17-polarized AQP4-specific T cells consistently induces more severe clinical disease compared to unpolarized or other T cell subsets.[6][9]

Q4: How can I confirm the success of the adoptive transfer?

A4: The success of the adoptive transfer is primarily evaluated through two main approaches:

  • Clinical Scoring: Monitor recipient mice daily for clinical signs of neurological dysfunction starting around day 5-8 post-transfer.[1] A standardized clinical scoring system is used to assess disease severity, which can include signs like loss of tail tone, impaired righting reflex, and limb paralysis.[3][9][12]

  • Histopathology: At the end of the experiment, or at peak disease, tissues such as the spinal cord, optic nerve, and brain are collected for histological analysis.[9][11] This involves examining tissue sections for signs of inflammation, such as immune cell infiltration (T cells, monocytes), demyelination, and astrocyte loss.[9][13]

Q5: Can this model be induced by direct immunization of wild-type mice with the AQP4 (201-220) peptide?

A5: Generally, direct immunization of wild-type C57BL/6 mice with the AQP4 (201-220) peptide in CFA is not sufficient to induce robust clinical disease.[2][10] While some T cell proliferation can be elicited, the resulting T cells are often not pathogenic due to the aforementioned tolerance mechanisms in WT mice.[1][2] However, some studies have identified specific peptides within the 201-220 region that can induce clinical disease in a fraction of WT mice upon direct immunization.[6]

Experimental Protocols

Generation of AQP4 (201-220)-Specific T Cells
  • Immunization:

    • Emulsify AQP4 (201-220) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Subcutaneously immunize AQP4-/- mice with 100 µg of the peptide emulsion.[4]

  • T Cell Isolation:

    • After 10-12 days, harvest draining lymph nodes (inguinal and axillary) from immunized mice.[4]

    • Prepare single-cell suspensions by mechanical disruption of the lymph nodes.

  • In Vitro Culture and Polarization:

    • Culture the lymph node cells at a density of 1 x 10^7 cells/mL in complete RPMI medium.

    • Stimulate the cells with 15 µg/mL of AQP4 (201-220) peptide.[4]

    • For Th17 polarization, add recombinant mouse IL-23 (20 ng/mL) and IL-6 (10 ng/mL) to the culture.[4]

    • Incubate the cells for 3 days at 37°C in 5% CO2.[4]

Adoptive Transfer
  • Cell Preparation:

    • After 3 days of culture, harvest the polarized T cells.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS at a concentration of 3 x 10^7 cells per 200 µL.[4]

  • Injection:

    • Inject 3 x 10^7 cells intraperitoneally (i.p.) or intravenously (i.v.) into recipient wild-type mice.[4][9]

    • Administer 200-300 ng of pertussis toxin (Ptx) i.p. on day 0 and day 2 post-transfer to facilitate blood-brain barrier disruption.[3][4]

Data Presentation

Table 1: Key Quantitative Parameters for Adoptive Transfer

ParameterRecommended ValueReference
Peptide Dose for Immunization 100 µg per mouse[4]
M. tuberculosis in CFA 400 µg per mouse[4]
In Vitro Peptide Concentration 15 µg/mL[4]
IL-23 Concentration 20 ng/mL[4]
IL-6 Concentration 10 ng/mL[4]
Number of Cells for Transfer 3 x 10^7 cells per mouse[4]
Pertussis Toxin Dose 200-300 ng per mouse[3][4]
Expected Onset of Clinical Signs 5-8 days post-transfer[1]

Table 2: Clinical Scoring for Disease Severity

ScoreClinical Signs
0 No disease
1 Loss of tail tone
2 Impaired righting reflex or hind limb weakness
3 Partial hind limb paralysis
4 Complete hind limb paralysis (paraplegia)
5 Moribund or death

(Note: This is a commonly used scoring system; specific studies may use variations.)[3][12]

Visualizations

Experimental_Workflow cluster_generation T Cell Generation (in AQP4-/- mice) cluster_transfer Adoptive Transfer & Evaluation (in WT mice) Immunization Immunization with AQP4 (201-220) + CFA Harvest Harvest Draining Lymph Nodes (Day 10-12) Immunization->Harvest Culture In Vitro Culture with Peptide, IL-6, IL-23 (3 days) Harvest->Culture Transfer Adoptive Transfer of 3x10^7 Polarized T Cells Culture->Transfer PTX Pertussis Toxin (Day 0, 2) Transfer->PTX Monitoring Daily Clinical Scoring Transfer->Monitoring Histology Histopathological Analysis Monitoring->Histology

Caption: Workflow for the adoptive transfer of AQP4 (201-220)-specific T cells.

Troubleshooting_Logic Start No Clinical Disease in Recipient Mice Donor Were AQP4-/- donor mice used? Start->Donor Polarization Were T cells polarized to a Th17 phenotype? Donor->Polarization Yes UseWT Use WT donors -> No disease (Tolerance) Donor->UseWT No CellNum Was a sufficient number of cells transferred? Polarization->CellNum Yes NoPolar Suboptimal polarization -> Reduced pathogenicity Polarization->NoPolar No LowNum Low cell number -> Insufficient to trigger disease CellNum->LowNum No HighNum Increase cell dose (e.g., to 3x10^7) CellNum->HighNum Yes UseKO Use AQP4-/- donors YesPolar Confirm Th17 phenotype with flow cytometry

Caption: Troubleshooting logic for failure to induce clinical disease.

References

Overcoming poor solubility of AQP4 (201-220) peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AQP4 (201-220) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the common challenge of its poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my AQP4 (201-220) peptide difficult to dissolve in aqueous buffers?

A1: The poor solubility of the AQP4 (201-220) peptide stems directly from its amino acid composition. The sequence, HLFAINYTGASMNPARSFGP , contains a high proportion of hydrophobic (water-fearing) amino acids, approximately 65%. Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions because they tend to aggregate to minimize contact with water.[1][2]

Q2: I saw a publication listing this peptide as "soluble." Why am I having trouble?

A2: Solubility is highly dependent on the solvent used. While one study listed the peptide as soluble, this was likely in the context of a specific experimental buffer or an organic solvent.[3] Due to its high hydrophobicity, AQP4 (201-220) is generally not readily soluble in plain water or neutral phosphate (B84403) buffers.

Q3: What is the recommended first step for dissolving the AQP4 (201-220) peptide?

A3: The recommended initial step is to use a small amount of a water-miscible organic solvent.[1][2][4] Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for its strong solubilizing power and relatively low toxicity in most biological assays.[1][2] Dimethylformamide (DMF) is a suitable alternative, especially for peptides containing cysteine or methionine, as DMSO can oxidize these residues.[5]

Q4: How do I prepare an aqueous stock solution from the organic solvent?

A4: After completely dissolving the peptide in a minimal volume of organic solvent (e.g., DMSO), you should add your desired aqueous buffer (like PBS) drop-by-drop while gently vortexing the solution.[5] This gradual dilution helps prevent the peptide from precipitating out of the solution.

Q5: My peptide dissolved in DMSO but precipitated when I added my buffer. What should I do?

A5: This is a common issue with hydrophobic peptides. If precipitation occurs, the recommended course of action is to lyophilize the peptide solution to remove all solvent and then attempt re-solubilization using a different strategy, such as trying a different organic solvent or adjusting the pH of your aqueous buffer.[1][2] Do not simply try to re-dissolve the precipitate by adding more buffer.

Q6: Can I use sonication or heat to improve solubility?

A6: Yes, both methods can be helpful but should be used with caution. Brief sonication in a water bath can help break up aggregates and aid dissolution.[1][4] Gentle warming (less than 40°C) can also improve solubility, but excessive heat can degrade the peptide.[2]

Q7: What is the best way to store the solubilized AQP4 (201-220) peptide?

A7: The shelf-life of peptides in solution is very limited.[6] For best results, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Store these aliquots at -20°C or, preferably, -80°C.[6] For long-term stability, storing the peptide in its lyophilized form at -20°C is always the best practice.[6]

Q8: How do I prepare the AQP4 (201-220) peptide for inducing Experimental Autoimmune Encephalomyelitis (EAE) in animals?

A8: For in vivo studies like EAE induction, the peptide is not typically dissolved in a simple buffer. Instead, it is emulsified with Complete Freund's Adjuvant (CFA).[7][8] This involves mixing the peptide solution with CFA to create a stable water-in-oil emulsion that is then used for immunization.[7]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Lyophilized powder will not dissolve in water or PBS. High hydrophobicity of the peptide sequence (65% hydrophobic residues).Do not use water or PBS as the primary solvent. Proceed directly to the organic solvent protocol.[1][2]
Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. The peptide's solubility limit in the final mixed-solvent system has been exceeded.1. Reduce Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution. 2. Change Buffer pH: The peptide has a net charge of +1 at neutral pH. Using a slightly acidic buffer (e.g., pH 5-6) can sometimes improve solubility for basic peptides.[4][9] 3. Lyophilize and Restart: If precipitation is heavy, recover the peptide by lyophilization and start over.[1][2]
The final solution is cloudy or contains visible particles. Incomplete solubilization or formation of fine aggregates.1. Sonication: Briefly sonicate the vial in a cool water bath.[1][4] 2. Centrifugation: Spin down the solution at high speed (e.g., 10,000 x g) and carefully use the supernatant, acknowledging that the actual concentration will be lower than calculated.[4]
Low peptide yield or concentration in the final solution. Adsorption of the hydrophobic peptide to plastic surfaces or incomplete initial dissolution.1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes for all steps. 2. Ensure Complete Initial Dissolution: Make sure the peptide is fully dissolved in the initial organic solvent, resulting in a clear solution, before adding any aqueous buffer.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of AQP4 (201-220) Peptide

PropertyValueRationale / Comment
Sequence H-L-F-A-I-N-Y-T-G-A-S-M-N-P-A-R-S-F-G-P20 amino acids.[3][10]
Hydrophobic Residues ~65%Peptides with >50% hydrophobic residues are typically insoluble in aqueous solutions.[1][2]
Net Charge (at pH 7) +1Calculated based on basic (R, N-terminus) and acidic (C-terminus) residues. Considered a slightly basic peptide.[9][11]

Table 2: Recommended Solvents for AQP4 (201-220)

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary choice for initial solubilization.Strong solvent suitable for very hydrophobic peptides. Keep final concentration low for cell-based assays (<0.5%).[5][11]
Dimethylformamide (DMF) Alternative to DMSO.Use if the peptide sequence contains oxidation-prone residues like Cys or Met.[5]
Dilute Acetic Acid Secondary option for aqueous dilution.Can help solubilize basic peptides.[9][12] Use a 10% solution to aid dissolution before diluting with buffer.
Sterile Water / PBS For dilution only after the peptide is fully dissolved in an organic solvent.Not recommended as a primary solvent.

Experimental Protocols & Workflows

Protocol 1: General Solubilization for In Vitro Stock Solution

This protocol details the standard procedure for preparing a concentrated stock solution.

  • Preparation: Allow the vial of lyophilized AQP4 (201-220) peptide to warm to room temperature in a desiccator before opening to prevent condensation.[2][13]

  • Initial Dissolution: Add a minimal volume of pure DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL). Vortex thoroughly. If needed, sonicate briefly in a water bath until the solution is completely clear.[1]

  • Aqueous Dilution: While gently vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) drop-by-drop to the concentrated DMSO solution until you reach your final desired concentration.

  • Final Check: Visually inspect the solution. If it remains clear, it is ready for use. If any cloudiness or precipitate appears, the peptide may be aggregating. Refer to the Troubleshooting Guide.

  • Storage: Aliquot the final solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

Diagram: General Solubilization Workflow

start Start: Lyophilized AQP4 (201-220) Peptide warm Warm vial to Room Temp in desiccator start->warm add_dmso Add minimal volume of DMSO (e.g., to 10 mg/mL) warm->add_dmso dissolved_check Is solution completely clear? add_dmso->dissolved_check sonicate Briefly sonicate in cool water bath dissolved_check->sonicate No add_buffer Slowly add aqueous buffer dropwise while vortexing dissolved_check->add_buffer Yes sonicate->add_dmso precipitate_check Does solution remain clear? add_buffer->precipitate_check success Success: Aliquot and store at -80°C precipitate_check->success Yes troubleshoot Troubleshoot: - Reduce final concentration - Lyophilize & restart precipitate_check->troubleshoot No

Caption: Workflow for solubilizing AQP4 (201-220) peptide.

Diagram: Troubleshooting Logic for Precipitation

start Problem: Precipitate or cloudiness observed assess Assess Severity start->assess minor Minor Cloudiness assess->minor Minor major Heavy Precipitate assess->major Major action_minor1 Centrifuge at >10,000 x g minor->action_minor1 action_major1 Do NOT attempt to re-dissolve major->action_major1 action_minor2 Carefully use supernatant action_minor1->action_minor2 note Note: Concentration is now lower than calculated. Re-quantify if needed. action_minor2->note action_major2 Lyophilize sample to dryness action_major1->action_major2 action_major3 Restart solubilization protocol action_major2->action_major3 reconsider Reconsider parameters: - Lower final concentration - Use different buffer pH action_major3->reconsider

Caption: Decision tree for troubleshooting peptide precipitation.

References

Strategies to increase the yield of AQP4 (201-220)-reactive T cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with aquaporin-4 (AQP4) (201-220)-reactive T cells. The information is tailored for scientists and drug development professionals aiming to increase the yield and study the function of these specific T cells, which are crucial in understanding the pathogenesis of Neuromyelitis Optica Spectrum Disorder (NMOSD).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to generate a high yield of AQP4 (201-220)-reactive T cells from wild-type mice?

A1: Wild-type (WT) mice exhibit strong immunological tolerance to the AQP4 (201-220) epitope.[1][2][3][4] This is due to both central tolerance (deletion of self-reactive T cells in the thymus) and peripheral tolerance mechanisms that control autoreactive T cells in the periphery.[1][4] Consequently, immunization of WT mice with the AQP4 (201-220) peptide typically results in only a modest or weak proliferative T cell response.[2][5]

Q2: What is the most effective strategy to overcome tolerance and generate pathogenic AQP4 (201-220)-reactive T cells?

A2: The most successful and widely cited strategy is to use AQP4-deficient (Aqp4-/-) mice for immunization.[2][3][5][6] Since these mice do not express the AQP4 protein, their T cell repertoire is not tolerized against AQP4 epitopes. Immunization of Aqp4-/- mice with the AQP4 (201-220) peptide elicits a robust and pathogenic T cell response.[2][3][5][7] These T cells, particularly when polarized to a Th17 phenotype, can then be adoptively transferred to WT recipient mice to induce a model of NMOSD.[2][5][8]

Q3: What is the significance of the Th17 phenotype for AQP4 (201-220)-reactive T cells?

A3: AQP4-specific T cells with a Th17 phenotype are considered to be highly pathogenic in the context of NMOSD.[1][9] Th17 cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, which plays a crucial role in orchestrating the inflammatory cascade, disrupting the blood-brain barrier, and contributing to the recruitment of other immune cells to the central nervous system (CNS).[9][10][11][12] The polarization of AQP4 (201-220)-reactive T cells towards a Th17 lineage is a key step in generating an animal model that recapitulates features of NMO.[5][8]

Q4: Can I increase the yield of AQP4 (201-220)-reactive T cells by increasing the peptide and adjuvant concentration during immunization?

A4: While optimizing immunization protocols is always recommended, simply increasing the concentration of the AQP4 (201-220) peptide and Complete Freund's Adjuvant (CFA) may not be sufficient to overcome the profound tolerance in wild-type mice and may only lead to a minimal enhancement of the immune response.[10] The primary barrier is the host's tolerance, not the lack of immunogenicity of the peptide itself.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no proliferation of T cells from wild-type mice after in vitro restimulation with AQP4 (201-220) peptide. Immunological tolerance to the self-antigen AQP4 in wild-type mice.[1][3][4]- Primary recommendation: Utilize AQP4-deficient (Aqp4-/-) mice for immunization to bypass tolerance.[2][3][5][6]- If using wild-type mice is unavoidable, consider advanced strategies such as the use of tolerogenic dendritic cells or co-administration of adjuvants that can partially break tolerance, though success is not guaranteed.
Successfully generated AQP4-reactive T cells from Aqp4-/- mice, but they do not induce disease upon adoptive transfer into wild-type recipients. - Insufficient number of pathogenic T cells transferred.- Suboptimal T cell polarization (i.e., not a strong Th17 phenotype).[5][8]- Recipient mice may have robust regulatory mechanisms that suppress the transferred T cells.- Increase the number of transferred T cells.- Optimize the in vitro Th17 polarization protocol by ensuring the correct cytokine cocktail (e.g., IL-6, IL-23, TGF-β) and anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) are used.- Confirm Th17 polarization via intracellular cytokine staining for IL-17A before transfer.[5]
Inconsistent results in T cell proliferation assays. - Variability in peptide quality or concentration.- Suboptimal cell culture conditions.- Inconsistent health or age of experimental animals.- Use high-purity (>95%) synthetic peptides and ensure accurate concentration measurements.[9]- Standardize cell culture media, supplements, and incubation times.[9][10]- Use age- and sex-matched mice for all experiments to minimize biological variability.
Difficulty in detecting AQP4 (201-220)-specific T cells by flow cytometry. - Low frequency of antigen-specific T cells.- Inadequate stimulation for cytokine production.- For intracellular cytokine staining, ensure proper restimulation with the peptide and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for an adequate duration (e.g., 4-6 hours).[5]- Consider using PMA and ionomycin (B1663694) as a positive control for T cell activation and cytokine production.[5]

Experimental Protocols

Protocol 1: Generation of AQP4 (201-220)-Reactive T Cells from Aqp4-/- Mice

This protocol is adapted from methodologies described in the literature for inducing AQP4-specific T cell responses for adoptive transfer models of NMOSD.[2][5]

1. Immunization:

  • Animals: Aqp4-/- mice (C57BL/6 background), 8-12 weeks old.

  • Antigen Emulsion:

    • Dissolve AQP4 (201-220) peptide in sterile PBS or saline.

    • Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

    • A typical final concentration for immunization is 100-200 µg of peptide in 100-200 µL of emulsion per mouse.[13]

  • Procedure:

    • Anesthetize the mice.

    • Administer the emulsion subcutaneously at the base of the tail or distributed over two sites on the flank.

2. T Cell Isolation and Culture:

  • 10-12 days post-immunization, euthanize the mice and aseptically harvest the draining lymph nodes (inguinal and axillary).[2]

  • Prepare a single-cell suspension by mechanically dissociating the lymph nodes.

  • Wash and resuspend the cells in complete T cell medium.

3. In Vitro Restimulation and Th17 Polarization:

  • Plate the lymph node cells at a density of 2-5 x 10^6 cells/mL.

  • Add AQP4 (201-220) peptide to the culture at a final concentration of 10-20 µg/mL.

  • Th17 Polarization Cocktail:

    • IL-23 (20 ng/mL)

    • IL-6 (20 ng/mL)

    • TGF-β (1-5 ng/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

    • Anti-IL-4 antibody (10 µg/mL)

  • Culture the cells for 3-4 days at 37°C in a humidified CO2 incubator.

4. T Cell Expansion:

  • After the initial 3-4 days of stimulation, expand the T cells by splitting the cultures and adding fresh medium containing IL-2.

5. Verification of Specificity and Polarization:

  • Proliferation Assay: Measure T cell proliferation in response to the AQP4 (201-220) peptide using [3H]-thymidine incorporation or CFSE dilution assays.

  • Cytokine Profiling: Perform intracellular cytokine staining followed by flow cytometry to confirm the expression of IL-17A and other relevant cytokines (e.g., IFN-γ, GM-CSF).

Quantitative Data Summary

Parameter Experimental Condition Result Reference
T Cell Proliferation Immunization of Aqp4-/- mice with AQP4 (201-220) peptideRobust proliferative response[2][3][5]
T Cell Proliferation Immunization of wild-type mice with AQP4 (201-220) peptideModest or weak proliferative response[2][5]
MHC II Binding Affinity (I-Ab) AQP4 (201-220) peptideHigh binding affinity[1][2][4]
In Vitro Restimulation Splenocytes from AQP4 (201-220) immunized mice cultured with 20, 40, and 80 µg/ml of peptideDose-dependent cytokine production (e.g., IL-17A, GM-CSF, IL-6)[10]

Visualizations

experimental_workflow cluster_immunization Step 1: Immunization cluster_isolation Step 2: T Cell Isolation cluster_culture Step 3: In Vitro Culture & Polarization cluster_analysis Step 4: Analysis & Use Aqp4_mouse Aqp4-/- Mouse Immunization Immunize with AQP4 (201-220) peptide + CFA Aqp4_mouse->Immunization Harvest_LNs Harvest Draining Lymph Nodes (Day 10-12) Immunization->Harvest_LNs Single_cell Prepare Single-Cell Suspension Harvest_LNs->Single_cell Restimulation Restimulate with AQP4 (201-220) peptide Single_cell->Restimulation Polarization Add Th17 Polarization Cocktail (IL-23, IL-6, anti-IFN-γ, etc.) Restimulation->Polarization Culture Culture for 3-4 days Polarization->Culture Analysis Verify Specificity & Polarization (Proliferation Assay, Flow Cytometry) Culture->Analysis Adoptive_Transfer Adoptive Transfer to Wild-Type Mice Analysis->Adoptive_Transfer

Caption: Workflow for generating AQP4 (201-220)-reactive Th17 cells.

tolerance_concept cluster_wt Wild-Type Mouse cluster_ko Aqp4-/- Mouse Thymus_WT Thymus: AQP4 is a 'self' antigen T_cell_WT AQP4-reactive T cells are deleted (Central Tolerance) Thymus_WT->T_cell_WT Result_WT Low Yield of AQP4-reactive T cells T_cell_WT->Result_WT Thymus_KO Thymus: AQP4 is absent T_cell_KO AQP4-reactive T cells are not deleted Thymus_KO->T_cell_KO Result_KO High Yield of AQP4-reactive T cells T_cell_KO->Result_KO

Caption: Overcoming T cell tolerance using Aqp4-/- mice.

References

Minimizing non-specific binding in AQP4 (201-220) immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing immunoassays targeting the Aquaporin-4 (201-220) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in AQP4 (201-220) immunoassays?

Non-specific binding in immunoassays, including those for the AQP4 (201-220) peptide, primarily occurs when antibodies bind to unintended sites on the microplate surface or to other proteins in the sample. This can be caused by several factors, including insufficient blocking, suboptimal antibody concentrations, and inadequate washing.

Q2: Which blocking buffer is most effective for an AQP4 (201-220) peptide-based ELISA?

The choice of blocking buffer is critical for minimizing non-specific binding. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. For peptide-based assays, a protein-free blocking buffer can also be an excellent choice to avoid cross-reactivity with protein-based blockers. The optimal blocking buffer should be determined empirically for your specific assay conditions.

Q3: How can I optimize the concentration of my primary antibody to reduce non-specific binding?

Optimizing the primary antibody concentration is a key step in reducing background signal. It is recommended to perform a titration experiment, such as a checkerboard titration, to determine the optimal antibody dilution.[1][2] This involves testing a range of antibody concentrations to find the one that provides the best signal-to-noise ratio.[1] Starting with the manufacturer's recommended dilution and then testing serial dilutions is a common practice.

Q4: What is the role of detergents like Tween-20 in minimizing non-specific binding?

Detergents such as Tween-20 are typically included in wash buffers and sometimes in antibody diluents. They help to reduce non-specific binding by disrupting weak, non-specific interactions. A concentration of 0.05% to 0.1% Tween-20 in the wash buffer is generally effective.

Q5: Can the type of microplate affect non-specific binding?

Yes, the type of microplate can influence non-specific binding. High-binding plates are designed for strong protein adsorption, which can sometimes lead to higher background if not properly blocked. If you experience persistent issues with non-specific binding, consider testing different types of microplates (e.g., medium-binding or non-treated plates) to find the one that works best for your AQP4 (201-220) peptide.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Signal Insufficient blockingIncrease the concentration of the blocking agent (e.g., from 1% to 3-5% BSA).Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).Try a different blocking agent (e.g., switch from BSA to a protein-free blocking buffer).
Antibody concentration too highPerform an antibody titration to determine the optimal concentration that maximizes the signal-to-noise ratio.
Inadequate washingIncrease the number of wash steps (e.g., from 3 to 5 washes).Increase the duration of each wash.Ensure that the wells are completely aspirated after each wash.
Cross-reactivity of secondary antibodyRun a control with only the secondary antibody to check for non-specific binding.If necessary, use a pre-adsorbed secondary antibody.
No Signal or Weak Signal Insufficient antibody concentrationPerform an antibody titration to ensure the concentration is not too low.
Inefficient peptide coatingEnsure the correct coating buffer is used (e.g., carbonate-bicarbonate buffer, pH 9.6).Increase the peptide coating concentration.Increase the coating incubation time (e.g., overnight at 4°C).
Issues with reagentsCheck the expiration dates of all reagents.Ensure proper storage and handling of antibodies and the AQP4 (201-220) peptide.
High Variability Between Wells Inconsistent pipettingUse calibrated pipettes and be consistent with your technique.Ensure no air bubbles are present in the wells.
Uneven washingEnsure all wells are washed with the same volume and for the same duration.
Edge effectsAvoid using the outer wells of the plate, as they are more prone to evaporation.Ensure the plate is properly sealed during incubations.

Quantitative Data Summary

The following tables provide typical concentration ranges and conditions for an AQP4 (201-220) peptide-based ELISA. These are starting points and should be optimized for your specific experimental setup.

Table 1: Reagent Concentrations

ReagentTypical Concentration Range
AQP4 (201-220) Peptide Coating1 - 10 µg/mL
Primary Antibody0.1 - 2 µg/mL
Secondary Antibody-HRP Conjugate1:1,000 - 1:20,000 dilution
Blocking Agent (BSA or Non-fat milk)1 - 5% (w/v)
Tween-20 in Wash Buffer0.05 - 0.1% (v/v)

Table 2: Incubation Times and Temperatures

StepTypical Incubation TimeTypical Temperature
Peptide Coating2 hours - Overnight37°C or 4°C
Blocking1 - 2 hoursRoom Temperature or 37°C
Primary Antibody Incubation1 - 2 hoursRoom Temperature or 37°C
Secondary Antibody Incubation1 hourRoom Temperature
Substrate Development15 - 30 minutesRoom Temperature (in the dark)

Experimental Protocols

Protocol: Indirect ELISA for AQP4 (201-220) Peptide

This protocol provides a general guideline for setting up an indirect ELISA to detect antibodies against the AQP4 (201-220) peptide.

Materials:

  • 96-well high-binding ELISA plate

  • AQP4 (201-220) peptide

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (1% BSA in PBST)

  • Primary antibody specific for AQP4 (201-220)

  • HRP-conjugated secondary antibody

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Peptide Coating:

    • Dilute the AQP4 (201-220) peptide to a final concentration of 5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection start Start coat Coat Plate with AQP4 (201-220) Peptide start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_primary Add Primary Antibody wash2->add_primary wash3 Wash add_primary->wash3 add_secondary Add Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Workflow for an indirect ELISA targeting the AQP4 (201-220) peptide.

Troubleshooting_Tree cluster_yes Troubleshooting High Background cluster_no Troubleshooting Other Issues start High Background? check_blocking Optimize Blocking (Concentration, Time, Agent) start->check_blocking Yes weak_signal Weak/No Signal? start->weak_signal No check_ab_conc Titrate Primary and Secondary Antibodies check_blocking->check_ab_conc check_washing Increase Wash Steps and/or Duration check_ab_conc->check_washing end Assay Optimized check_washing->end check_coating Optimize Peptide Coating weak_signal->check_coating Yes high_variability High Variability? weak_signal->high_variability No check_reagents Check Reagent Validity check_coating->check_reagents check_pipetting Review Pipetting Technique high_variability->check_pipetting Yes high_variability->end No check_edge_effects Address Edge Effects check_pipetting->check_edge_effects check_edge_effects->end

Caption: Decision tree for troubleshooting common issues in immunoassays.

References

Validation & Comparative

Validating the Pathogenicity of AQP4 (201-220)-Specific T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the pathogenicity of T cells specific for the aquaporin-4 (AQP4) peptide 201-220. The emergence of these T cells is a critical event in the pathogenesis of Neuromyelitis Optica Spectrum Disorder (NMOSD), an autoimmune disease of the central nervous system.[1][2] This document summarizes key experimental data, details methodologies, and presents signaling pathways and workflows to aid in the design and interpretation of studies aimed at understanding and targeting this pathogenic T cell population.

Comparative Analysis of In Vivo Models

The primary method for validating the pathogenicity of AQP4 (201-220)-specific T cells is the induction of Experimental Autoimmune Encephalomyelitis (EAE), an animal model that recapitulates key features of human inflammatory demyelinating diseases of the central nervous system.[1][2][3] The AQP4 (201-220) peptide is an encephalitogenic epitope capable of inducing EAE.[2][3] Below is a comparison of EAE induced by AQP4 (201-220) versus the more classical model using myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.

Table 1: Comparison of AQP4 (201-220)-Induced EAE and MOG (35-55)-Induced EAE
ParameterAQP4 (201-220)-Induced EAEMOG (35-55)-Induced EAEKey Distinctions
Disease Incidence High, can reach 100% in susceptible mouse strains.[4]High, also approaching 100% in susceptible strains.[4]While both are potent inducers, the genetic background of the mouse strain can influence susceptibility to each peptide differently.
Mean Maximal Severity Score Can induce severe paralysis, with scores reaching 3-4 on a 5-point scale.[5]Also induces severe paralysis, with comparable maximal severity scores.[5][6]AQP4 (201-220)-induced EAE can have an earlier onset of paralysis.[5]
Clinical Course Often characterized by an acute onset followed by complete or partial recovery.[5]Typically induces a chronic or relapsing-remitting disease course.[7]The self-limiting nature of AQP4-induced EAE in some models is a notable difference.
CNS Lesion Localization Characterized by midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[1][8]Lesions are more commonly found in the white matter of the spinal cord and optic nerve.[7]The distinct lesion patterns suggest that the antigen-specific T cells dictate the location of CNS inflammation.[1][8]
Key Pathological Features Infiltration of CD4+ T cells and macrophages.[9] Loss of AQP4 and GFAP expression in astrocytes is a hallmark, particularly when co-administered with AQP4-IgG.[4][10]Demyelination and axonal damage are prominent features.[4]AQP4-induced pathology is primarily an astrocytopathy, while MOG-induced pathology is a primary demyelinating disease.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison across studies. Below are protocols for key experiments used to validate the pathogenicity of AQP4 (201-220)-specific T cells.

Protocol 1: Induction of Active EAE with AQP4 (201-220) Peptide

This protocol describes the direct immunization of mice with the AQP4 (201-220) peptide to induce EAE.

Materials:

  • AQP4 (201-220) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • C57BL/6 mice (or other susceptible strain)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve AQP4 (201-220) peptide in PBS at a concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of M. tuberculosis.

    • Create a water-in-oil emulsion by mixing equal volumes of the AQP4 peptide solution and CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.[3]

  • Immunization:

    • Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse, delivering a total of 100 µg of AQP4 (201-220) peptide.[11]

  • Pertussis Toxin Administration:

    • On the day of immunization (day 0) and 48 hours later (day 2), administer 200-300 ng of PTX intraperitoneally (i.p.).[11]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 5-point scoring system:[1]

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or waddling gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

Protocol 2: Adoptive Transfer of AQP4 (201-220)-Specific T Cells

This protocol involves generating AQP4 (201-220)-specific T cells in vitro and transferring them into naïve recipient mice. This method directly demonstrates the pathogenic potential of the T cells.

Materials:

  • Spleen and lymph nodes from AQP4 (201-220)-immunized AQP4-deficient (AQP4-/-) mice (donor mice)

  • Naïve wild-type C57BL/6 mice (recipient mice)

  • AQP4 (201-220) peptide

  • Cell culture medium (e.g., RPMI-1640) supplemented with serum, antibiotics, and 2-mercaptoethanol

  • Cytokines for Th17 polarization (e.g., IL-6, IL-23, TGF-β) and blocking antibodies (e.g., anti-IFN-γ, anti-IL-4)

  • Ficoll-Paque for lymphocyte isolation

Procedure:

  • Generation of AQP4 (201-220)-Specific T Cells:

    • Immunize AQP4-/- mice with AQP4 (201-220) peptide as described in Protocol 1. The use of AQP4-/- donor mice is critical as wild-type mice are tolerant to this self-antigen.[3]

    • Ten days post-immunization, harvest spleens and draining lymph nodes.

    • Prepare single-cell suspensions and isolate lymphocytes using Ficoll-Paque density gradient centrifugation.

  • In Vitro T Cell Polarization:

    • Culture the isolated lymphocytes with 10-20 µg/mL of AQP4 (201-220) peptide in the presence of irradiated antigen-presenting cells (APCs) from naïve syngeneic mice.

    • For Th17 polarization, add IL-6 (20 ng/mL), IL-23 (20 ng/mL), and TGF-β (1-5 ng/mL) to the culture.[11][12] Include anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) to inhibit Th1 and Th2 differentiation.

    • Culture the cells for 3-4 days.

  • Adoptive Transfer:

    • Harvest the polarized T cells, wash with PBS, and resuspend in sterile PBS.

    • Inject 1-2 x 10^7 cells intravenously (i.v.) or intraperitoneally (i.p.) into naïve recipient mice.[11]

  • Clinical Monitoring:

    • Monitor recipient mice daily for clinical signs of EAE as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.

Diagram 1: Pathogenic AQP4 (201-220)-Specific T Cell Activation and Differentiation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell cluster_Th17 Pathogenic Th17 Cell APC APC MHCII MHC class II APC->MHCII presents TCR T Cell Receptor (TCR) MHCII->TCR Signal 1 Costim Co-stimulatory molecules (CD80/86) CD28 CD28 Costim->CD28 Signal 2 TCell Naive T Cell Th17 Pathogenic Th17 Cell TCell->Th17 Differentiation IL17 IL-17 Th17->IL17 IFNg IFN-γ Th17->IFNg GMCSF GM-CSF Th17->GMCSF CNS_Inflammation CNS Inflammation Astrocytopathy IL17->CNS_Inflammation IFNg->CNS_Inflammation GMCSF->CNS_Inflammation AQP4_peptide AQP4 (201-220) peptide AQP4_peptide->APC Cytokines IL-6, IL-23, TGF-β Cytokines->TCell

Caption: AQP4 (201-220) peptide presentation by APCs activates naive T cells, which differentiate into pathogenic Th17 cells under the influence of specific cytokines, leading to CNS inflammation.

Diagram 2: Experimental Workflow for Validating AQP4 (201-220) T Cell Pathogenicity

EAE_Workflow cluster_Active Active EAE Induction cluster_Adoptive Adoptive Transfer EAE cluster_Analysis Pathological and Immunological Analysis Immunization 1. Immunization C57BL/6 mice AQP4(201-220) + CFA PTX_admin 2. PTX Administration Day 0 and Day 2 Immunization->PTX_admin Clinical_Scoring_A 3. Daily Clinical Scoring PTX_admin->Clinical_Scoring_A Histology Histology of CNS (H&E, LFB, IHC for AQP4, GFAP) Clinical_Scoring_A->Histology Flow_Cytometry Flow Cytometry of CNS infiltrates (CD4, CD8, Macrophages) Clinical_Scoring_A->Flow_Cytometry Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) Clinical_Scoring_A->Cytokine_Analysis Donor_Immunization 1. Immunize AQP4-/- mice AQP4(201-220) + CFA T_Cell_Isolation 2. Isolate T cells from spleen/lymph nodes Donor_Immunization->T_Cell_Isolation Th17_Polarization 3. In vitro polarization (IL-6, IL-23, TGF-β) T_Cell_Isolation->Th17_Polarization Adoptive_Transfer 4. Transfer 1-2x10^7 cells into naive mice Th17_Polarization->Adoptive_Transfer Clinical_Scoring_B 5. Daily Clinical Scoring Adoptive_Transfer->Clinical_Scoring_B Clinical_Scoring_B->Histology Clinical_Scoring_B->Flow_Cytometry Clinical_Scoring_B->Cytokine_Analysis

Caption: Workflow for inducing and evaluating EAE through active immunization or adoptive transfer of AQP4 (201-220)-specific T cells.

Conclusion

Validating the pathogenicity of AQP4 (201-220)-specific T cells is a cornerstone of NMOSD research. The experimental models and protocols outlined in this guide provide a framework for investigating the mechanisms of T cell-mediated astrocytopathy and for evaluating novel therapeutic strategies. The distinct features of AQP4 (201-220)-induced EAE compared to MOG-induced EAE underscore the importance of selecting the appropriate model to address specific research questions in the field of neuroinflammation and autoimmunity.

References

A Comparative Analysis of AQP4 (201-220) EAE and MOG35-55 EAE Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pathological features of two key experimental autoimmune encephalomyelitis (EAE) models: Aquaporin-4 (AQP4) peptide (201-220)-induced EAE, a model for Neuromyelitis Optica Spectrum Disorder (NMOSD), and Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide (35-55)-induced EAE, a common model for Multiple Sclerosis (MS) and MOG Antibody-Associated Disease (MOGAD). This comparison is supported by experimental data to aid researchers in selecting the appropriate model for their studies and to facilitate the development of targeted therapeutics.

Core Pathological Differences

The primary distinction between the two models lies in the initial autoimmune target. In AQP4 (201-220) EAE, the autoimmune response is directed against aquaporin-4, a water channel protein predominantly expressed on astrocytes. This leads to a primary astrocytopathy with secondary demyelination and neurodegeneration.[1] Conversely, MOG35-55 EAE is characterized by a primary attack on myelin oligodendrocyte glycoprotein, a protein located on the surface of myelin sheaths and oligodendrocytes, resulting in direct demyelination.[1][2]

Quantitative Pathological and Clinical Comparison

The following tables summarize key quantitative data comparing the two EAE models.

Clinical Parameter AQP4 (201-220) EAE MOG35-55 EAE Reference
Disease Severity Generally lower compared to MOG-IgG exacerbated EAE.Higher, particularly when exacerbated by MOG-IgG.[1]
Disease Incidence High, comparable to MOG-IgG exacerbated EAE.High, with 100% incidence in some studies.[1]
Time to Onset Earlier onset of inflammatory lesions compared to MOG-IgG EAE.Later onset compared to AQP4-IgG exacerbated EAE.[1]
Histopathological Feature AQP4 (201-220) EAE MOG35-55 EAE Reference
Lesion Localization (Spinal Cord) Predominantly ventral lesions.[1] Lesions at the grey matter/white matter border.[3][4][5][6][7]Predominantly ventrolateral lesions.[1][1][3][4][5][6][7]
Lesion Localization (Brain) Midline lesions.[3][4][5][6][7]Multifocal, confluent areas in peripheral white matter.[2][3][4][5][6][7]
Demyelination Secondary to astrocyte damage.Primary pathology.[1]
Macrophage Infiltration Increased at the acute stage.Increased at the acute stage.[1]
T-Cell Infiltration Increased at acute and chronic stages.Increased at acute and chronic stages.[1]
Astrocyte Pathology Significant loss of AQP4 and GFAP at the acute stage, indicating astrocyte destruction.[1]Reduced GFAP and AQP4 immunofluorescence at the acute stage, but less severe than in AQP4-IgG EAE.[1][1]
Gray Matter Demyelination Can occur as a consequence of deep white matter lesions.More frequent deep ventrolateral lesions associated with gray matter demyelination.[1]

Experimental Protocols

Induction of AQP4 (201-220) EAE in Mice

This protocol is based on methodologies described for inducing EAE with encephalitogenic peptides.[5][6]

Materials:

  • AQP4 (201-220) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS) or sterile saline

  • C57BL/6J mice (or other susceptible strains)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of AQP4 (201-220) peptide in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

  • Immunization: Subcutaneously inject 100-200 µL of the emulsion over two sites on the flank of each mouse on day 0.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 100-200 ng per mouse in PBS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-9. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Induction of MOG35-55 EAE in Mice

This is a widely used protocol for inducing a chronic or monophasic EAE model.[2][8]

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS) or sterile saline

  • C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 1-2 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4-5 mg/mL of M. tuberculosis.

  • Immunization: Subcutaneously inject 100 µL of the emulsion over two sites on the flank of each mouse on day 0.[8]

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 200-300 ng per mouse in PBS.[8]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 9-14.[8] Use a standardized scoring system as described for the AQP4 EAE model.

Visualizing Pathogenic Pathways and Experimental Workflows

Proposed Pathogenic Mechanisms

The following diagrams illustrate the high-level proposed pathogenic cascades in AQP4 (201-220) EAE and MOG35-55 EAE.

AQP4_EAE_Pathway cluster_immune_activation Peripheral Immune Activation cluster_cns_infiltration CNS Infiltration & Damage APC Antigen Presenting Cell T_cell AQP4-specific CD4+ T-cell APC->T_cell Presents AQP4(201-220) BBB Blood-Brain Barrier T_cell->BBB Crosses T_cell_CNS Activated T-cell BBB->T_cell_CNS Astrocyte Astrocyte Inflammation Inflammatory Cascade Astrocyte->Inflammation Astrocyte damage releases pro-inflammatory mediators Oligodendrocyte Oligodendrocyte/ Myelin Neuron Neuron T_cell_CNS->Astrocyte Attacks AQP4 Inflammation->Oligodendrocyte Secondary Demyelination Inflammation->Neuron Axonal Damage

Caption: Proposed pathogenic pathway in AQP4 (201-220) EAE.

MOG_EAE_Pathway cluster_immune_activation Peripheral Immune Activation cluster_cns_infiltration CNS Infiltration & Damage APC Antigen Presenting Cell T_cell MOG-specific CD4+ T-cell APC->T_cell Presents MOG35-55 B_cell B-cell T_cell->B_cell Helps activate BBB Blood-Brain Barrier T_cell->BBB Crosses B_cell->BBB Crosses T_cell_CNS Activated T-cell BBB->T_cell_CNS Antibodies Anti-MOG Antibodies BBB->Antibodies Oligodendrocyte Oligodendrocyte/ Myelin Neuron Neuron Oligodendrocyte->Neuron Axonal Damage Macrophage Macrophage T_cell_CNS->Macrophage Activates Macrophage->Oligodendrocyte Strips Myelin Antibodies->Oligodendrocyte Binds to MOG EAE_Workflow cluster_induction EAE Induction cluster_monitoring Disease Monitoring cluster_analysis Pathological Analysis Peptide Select Peptide (AQP4 or MOG) Emulsify Emulsify with CFA Peptide->Emulsify Immunize Immunize Mice (Day 0) Emulsify->Immunize PTX Administer PTX (Day 0 & 2) Immunize->PTX Monitor Daily Clinical Scoring & Weight Measurement PTX->Monitor Sacrifice Sacrifice at Peak or Chronic Phase Monitor->Sacrifice Tissue Collect CNS Tissue (Brain & Spinal Cord) Sacrifice->Tissue Histology Histopathology (H&E, LFB) Tissue->Histology IHC Immunohistochemistry (CD3, Mac3, GFAP, AQP4) Tissue->IHC Analysis Quantify Lesions, Demyelination, & Cell Infiltration Histology->Analysis IHC->Analysis

References

AQP4 (201-220) in the Spotlight: A Comparative Guide to AQP4 T-Cell Epitopes in NMOSD Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell epitopes in Neuromyelitis Optica Spectrum Disorder (NMOSD) is critical for advancing diagnostics and therapeutics. This guide provides a detailed comparison of the prominent AQP4 (201-220) T-cell epitope with other identified epitopes of the aquaporin-4 (AQP4) water channel, the primary autoantigen in NMOSD.

This document synthesizes experimental data on the immunogenicity and pathogenicity of various AQP4 T-cell epitopes, offering a framework for evaluating their roles in NMOSD pathogenesis and their potential as therapeutic targets.

Comparative Analysis of Murine AQP4 T-Cell Epitopes

The study of AQP4-specific T-cells has been greatly advanced by the use of mouse models, particularly the experimental autoimmune encephalomyelitis (EAE) model. In this context, certain epitopes have been identified as being particularly potent in inducing an immune response and causing disease.

EpitopeAmino Acid SequenceMHC-II RestrictionImmunogenicityPathogenicity (EAE Induction)Reference
AQP4 (201-220) VSERLSVLGGLGINVI-AStrong T-cell proliferation in AQP4-/- mice.Encephalitogenic: Induces clinical EAE characterized by midline brain lesions, retinal pathology, and lesions at the grey matter/white matter border in the spinal cord.[1][1]
AQP4 (135-153) TLGGLVLSVGG-L-GI-AStrong T-cell proliferation in AQP4-/- mice.Encephalitogenic: Induces paralysis and opticospinal inflammation when transferred into wild-type mice.[2][3][2][3]
AQP4 (22-36) ELMKPGKVDSSGEI-AMajor immunogenic determinant in wild-type C57BL/6 mice, inducing a mixed Th1/Th2 response (IFN-γ, IL-5, IL-10).Non-encephalitogenic: Active immunization does not induce clinical EAE.[4][5][4][5]
AQP4 (21-40) KEPIKDENKAPEQPDWEAAI-A, I-AImmunodominant epitope in C57BL/6 and SJL/J mice following immunization with intact AQP4, eliciting IFN-γ and IL-17 secretion.Not reported to induce EAE upon direct immunization.[6][7]
AQP4 (289-303) LEQGQPSETGGI-AImmunogenic in wild-type C57BL/6 mice.Not reported to be encephalitogenic.[4][5]

Overview of Human AQP4 T-Cell Epitopes in NMOSD

Identifying T-cell epitopes in human NMOSD patients is crucial for understanding disease pathogenesis and for the development of antigen-specific therapies. Several studies have mapped T-cell responses to AQP4 peptides in peripheral blood mononuclear cells (PBMCs) from NMOSD patients.

EpitopeAmino Acid SequenceKey FindingsReference
AQP4 (63-76) AFLSKLIAIFGEImmunodominant epitope in a cohort of NMO patients, recognized by Th17-biased T-cells. Shows homology to a Clostridium perfringens ABC transporter, suggesting a potential role for molecular mimicry.[8]
AQP4 (156-170) VIMVFTGCHISGAIncreased T-cell reactivity observed specifically in AQP4-Ab positive NMOSD patients.[9]
AQP4 (137-151) GGLVLSVGG-L-GIdentified as an immunodominant epitope in NMO patients, with T-cell lines producing IL-17 and IL-10.
AQP4 (222-236) VGAHLGIIMVGTRecognized as an immunodominant epitope in NMO patients.
AQP4 (217-231) YAGLIAVAGIdentified as a specific epitope in NMO patients.
AQP4 (269-283) KPGKVDSSGERecognized as a specific epitope in NMO patients.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of AQP4 T-cell epitopes.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to a specific antigen.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using density gradient centrifugation. For murine studies, splenocytes or lymph node cells are harvested.

  • Antigen Stimulation: Cells are cultured in the presence of a specific AQP4 peptide (e.g., AQP4 (201-220)) at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Proliferation Measurement: After a set incubation period (typically 3-5 days), T-cell proliferation is quantified. Common methods include:

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures, and its incorporation into the DNA of proliferating cells is measured.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. Proliferation is assessed by flow cytometry.

  • Data Analysis: Results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the negative control.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with AQP4 Peptides

EAE is a widely used animal model for central nervous system (CNS) autoimmune diseases, including NMOSD.

  • Animals: C57BL/6 mice are commonly used. For studying pathogenic epitopes like AQP4 (201-220), AQP4-deficient (AQP4-/-) mice are often used for the initial T-cell priming to bypass central tolerance.[2][3]

  • Antigen Emulsion: The AQP4 peptide (e.g., 100-200 µg of AQP4 (201-220)) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][10]

  • Immunization: The emulsion is injected subcutaneously at the base of the tail or in the flanks.[1][2]

  • Pertussis Toxin Administration: Pertussis toxin (e.g., 200 ng) is injected intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the CNS.[1][11]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is death.

  • Histopathology: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation, demyelination, and astrocyte loss.

Visualizing Key Processes in NMOSD Research

Experimental Workflow for T-Cell Epitope Mapping

G cluster_0 Antigen Preparation cluster_1 In Vitro T-Cell Assay cluster_2 In Vivo Pathogenicity Testing (EAE Model) A Synthesize Overlapping AQP4 Peptides C Co-culture PBMCs with AQP4 Peptides A->C Stimulation F Immunize Mice with Candidate Peptides in CFA A->F Immunogen B Isolate PBMCs from NMOSD Patients B->C D Measure T-Cell Proliferation (e.g., CFSE) C->D Quantification E Analyze Cytokine Profile (e.g., ELISpot, CBA) C->E Functional Analysis G Administer Pertussis Toxin F->G Adjuvant Effect H Monitor for Clinical Signs of EAE G->H I Histopathological Analysis of CNS H->I Confirmation

Caption: Workflow for identifying and characterizing AQP4 T-cell epitopes.

Proposed Pathogenic Mechanism of AQP4-Specific T-Cells in NMOSD

G cluster_0 Periphery cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System APC Antigen Presenting Cell (APC) T_cell Naive AQP4-specific T-Cell APC->T_cell Presents AQP4 epitope Th17 Th17 Cell T_cell->Th17 Differentiation B_cell AQP4-specific B-Cell Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibody AQP4-IgG Plasma_cell->Antibody Produces Th17->B_cell Provides Help BBB BBB Disruption Th17->BBB Induces Inflammation Astrocyte Astrocyte (expressing AQP4) Complement Complement Activation Astrocyte->Complement Triggers Antibody->Astrocyte Binds to AQP4 Demyelination Demyelination & Neuronal Damage Complement->Demyelination Leads to

Caption: AQP4-specific T-cells in NMOSD pathogenesis.

T-Cell Receptor Signaling Pathway

G cluster_0 Signal Transduction Cascade cluster_1 Cellular Response TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 MHCII MHC-II-AQP4 Peptide CD4->MHCII APC APC APC->TCR Binding MHCII->TCR ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT Activation Cytokine Cytokine Production (e.g., IL-17) NFAT->Cytokine Proliferation T-Cell Proliferation NFAT->Proliferation NFkB NF-κB PKC->NFkB Activation AP1 AP-1 PKC->AP1 Activation NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation

References

Cross-Reactivity of AQP4 (201-220)-Specific T Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T cells specific for aquaporin-4 (AQP4), particularly the 201-220 peptide region, is crucial for elucidating the pathogenesis of neuromyelitis optica spectrum disorder (NMOSD) and developing targeted therapies. This guide provides an objective comparison of the performance of AQP4 (201-220)-specific T cells against other antigens, supported by experimental data from key studies.

This guide summarizes quantitative data in structured tables, details experimental methodologies, and provides visual diagrams of experimental workflows and signaling pathways to facilitate a comprehensive understanding of AQP4-specific T cell cross-reactivity.

Comparative Analysis of T Cell Cross-Reactivity

T cells specific for self-antigens like AQP4 can sometimes be activated by foreign antigens, a phenomenon known as molecular mimicry. This cross-reactivity is a potential mechanism for triggering autoimmune diseases like NMOSD. Key studies have investigated the cross-reactivity of AQP4-specific T cells with antigens from bacteria that are part of the natural human microbiome or common pathogens.

Cross-Reactivity with Clostridium perfringens ABC Transporter

A study has demonstrated that T cells from NMOSD patients that recognize the AQP4 peptide p61-80 can also recognize a homologous peptide from the ATP-binding cassette (ABC) transporter of Clostridium perfringens.[1][2][3] The core T-cell determinant within AQP4 p61-80 was mapped to residues 63-76, which shares significant sequence homology with a peptide from the C. perfringens ABC transporter.[1][2][3] This suggests that an immune response initially directed against this bacterium could lead to the activation of autoreactive T cells that target AQP4 in the central nervous system.

Table 1: T Cell Proliferation in Response to AQP4 and C. perfringens Peptides

Antigen (10µg/ml)Mean Stimulation Index (SI)
AQP4 p61-803.5
AQP4 p63-763.2
C. perfringens ABC-TP p204-2172.8

Data is representative of 3 independent experiments. Proliferation was measured by [3H]thymidine incorporation after 3 days.[1]

Cross-Reactivity with Bacterial Aquaporin-Z (AqpZ)

Another significant area of cross-reactivity has been identified between human AQP4 and bacterial Aquaporin-Z (AqpZ). A study using a mouse model demonstrated that T cells primed with AqpZ peptides could proliferate in response to homologous human AQP4 peptides.[4] Specifically, T cells from mice immunized with the AqpZ peptide 203-220 showed a proliferative response when stimulated with the homologous human AQP4 peptide 201-217.[4]

Table 2: T Cell Proliferation in Response to AqpZ and AQP4 Peptides

Immunizing PeptideStimulating Peptide (20 µg/ml)Mean Proliferation (OD units)
AqpZ174–190AqpZ174–1901.03 ± 0.08
AqpZ174–190Aqp4201–2170.61 ± 0.06

T cells were isolated from SJL mice immunized with the specified AqpZ peptide. Proliferation was measured by a lymphocyte-proliferation assay.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are the key experimental protocols used in the cited studies.

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the proliferation of T cells in response to an antigen.[1]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using Ficoll density gradient centrifugation.[1]

  • Cell Culture: PBMCs are cultured in 96-well plates at a concentration of 1 × 105 or 5 × 105 cells per well.[1]

  • Antigen Stimulation: Synthetic peptides (e.g., AQP4 peptides, C. perfringens peptide) are added to the cell cultures at a final concentration of 10µg/ml.[1]

  • Incubation: The cells are incubated for 6 days to allow for T cell proliferation.[1]

  • Radiolabeling: [3H]thymidine is added to the cultures for the final 18 hours of incubation. Proliferating cells incorporate the radioactive thymidine (B127349) into their DNA.[1]

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter. The results are often expressed as a Stimulation Index (SI), which is the ratio of counts per minute (cpm) in antigen-stimulated wells to the cpm in control (unstimulated) wells.[1]

Lymphocyte-Proliferation Assay (OD Measurement)

This assay also assesses T cell proliferation but uses a colorimetric method.[4]

  • T Cell Isolation: Spleen T cells are isolated from immunized mice.[4]

  • Cell Culture: T cells are cultured in the presence of the priming peptide, a homologous peptide, or a non-homologous control peptide at various concentrations.[4]

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).[4]

  • Colorimetric Reaction: A reagent (such as MTT or WST-1) is added to the wells. Metabolically active (proliferating) cells convert the reagent into a colored product.

  • Measurement: The optical density (OD) of the wells is measured using a spectrophotometer. Higher OD values indicate greater cell proliferation.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in these cross-reactivity studies, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.

T_Cell_Proliferation_Assay cluster_sample_prep Sample Preparation cluster_assay T-Cell Proliferation Assay Blood_Sample Blood Sample (NMOSD Patient) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Culture Culture PBMCs PBMC_Isolation->Culture Stimulation Antigen Stimulation (e.g., AQP4 peptide) Culture->Stimulation Incubation 6-Day Incubation Stimulation->Incubation Radiolabeling [3H]Thymidine Pulse (18 hours) Incubation->Radiolabeling Harvesting Cell Harvesting Radiolabeling->Harvesting Measurement Scintillation Counting Harvesting->Measurement

Figure 1. Workflow for a T-Cell Proliferation Assay.

Molecular_Mimicry_Pathway cluster_infection Bacterial Infection cluster_immune_response Immune Response cluster_autoimmunity Autoimmunity in NMOSD Bacterium Bacterium (e.g., C. perfringens) Bacterial_Antigen Bacterial Antigen (e.g., ABC Transporter) Bacterium->Bacterial_Antigen APC Antigen Presenting Cell (APC) Bacterial_Antigen->APC Uptake & Processing T_Cell_Activation T-Cell Activation (Th17 bias) APC->T_Cell_Activation Cross_Reactive_T_Cell Cross-Reactive T-Cell T_Cell_Activation->Cross_Reactive_T_Cell AQP4 Self-Antigen (AQP4 on Astrocytes) Cross_Reactive_T_Cell->AQP4 Molecular Mimicry: Recognizes AQP4 CNS_Inflammation CNS Inflammation & Astrocyte Damage Cross_Reactive_T_Cell->CNS_Inflammation Mediates Attack AQP4->CNS_Inflammation

Figure 2. Molecular Mimicry Signaling Pathway in NMOSD.

References

A Comparative Analysis: AQP4 (201-220)-Induced Murine Model Versus Human Neuromyelitis Optica Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune inflammatory disease of the central nervous system, primarily targeting astrocytes. The discovery of autoantibodies against aquaporin-4 (AQP4), the most abundant water channel in the brain, has been a landmark in understanding its pathogenesis. To unravel the complex mechanisms of NMOSD and to develop effective therapies, various animal models have been established. Among these, the experimental autoimmune encephalomyelitis (EAE) model induced by the AQP4 peptide (201-220) in mice has emerged as a valuable tool. This guide provides a comprehensive comparison of the clinical, histopathological, and immunological features of the AQP4 (201-220)-induced murine model and human NMOSD, supported by experimental data.

Clinical Manifestations: A Tale of Two Species

While the AQP4 (201-220)-induced EAE model in mice recapitulates several key features of human NMOSD, there are notable differences in the clinical presentation and disease course.

FeatureAQP4 (201-220)-Induced Disease in MiceHuman NMOSD
Primary Clinical Signs Ascending paralysis, tail limpness, hind limb weakness.[1]Optic neuritis (vision loss, eye pain), transverse myelitis (limb weakness, sensory loss, bladder/bowel dysfunction).
Disease Course Typically monophasic, with a peak of disease around day 18 post-immunization followed by a recovery period.[2]Relapsing-remitting in ~90% of cases, with unpredictable attacks and cumulative disability.
Disease Onset Around day 11 post-immunization.[2]Can occur at any age, with peaks in childhood and in the 4th-5th decades of life.
Typical EAE Score at Peak 2-3 (impaired righting reflex to paraplegia of hind limbs).[2]Expanded Disability Status Scale (EDSS) varies widely depending on the severity and location of attacks.

Histopathological Hallmarks: Overlapping Lesion Characteristics

The histopathological features of the AQP4 (201-220) mouse model share striking similarities with human NMOSD lesions, particularly in the localization of inflammation and astrocyte pathology.

FeatureAQP4 (201-220)-Induced Disease in MiceHuman NMOSD
Lesion Location Midline lesions in the brain (near the third and fourth ventricles), retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[3][4]Predominantly affects optic nerves and spinal cord, often with longitudinally extensive transverse myelitis (LETM) spanning three or more vertebral segments. Brain lesions can occur in AQP4-rich areas like the area postrema, hypothalamus, and periventricular regions.[5]
Astrocyte Pathology Perivascular loss of AQP4 immunoreactivity, particularly in the presence of anti-AQP4 antibodies.[6][7] Significant reduction in the number of astrocytes (SOX9+ cells) in the spinal cord (around 51% reduction).[8]Prominent loss of AQP4 and glial fibrillary acidic protein (GFAP) in active lesions, indicating astrocyte destruction.[9]
Inflammatory Infiltrates Infiltration of CD45+ immune cells and CD4+ T cells in the CNS (brain, spinal cord, retina).[2]Perivascular inflammatory infiltrates composed of neutrophils, eosinophils, macrophages, T cells, and B cells.[10]
Demyelination Secondary to astrocyte loss.A prominent feature, considered secondary to the primary astrocytopathy.
Complement Deposition Perivascular deposition of complement has been observed in models where AQP4 antibodies are co-administered.A hallmark of active NMOSD lesions, with deposition of the membrane attack complex (MAC) on astrocytes.

Immunological Landscape: A Shared Pathogenic Pathway

The underlying immunological mechanisms in both the AQP4 (201-220) model and human NMOSD point towards a common pathway involving AQP4-specific T cells and the subsequent pathogenic role of anti-AQP4 antibodies and the complement system.

FeatureAQP4 (201-220)-Induced Disease in MiceHuman NMOSD
Key Autoantigen Aquaporin-4 (specifically the 201-220 peptide epitope).[2]Aquaporin-4.
Primary Effector T Cells AQP4 (201-220)-specific Th17 cells are crucial for disease induction.[11]AQP4-specific Th17 cells are thought to play a central role in initiating the inflammatory cascade.
Role of B Cells/Antibodies Immunization with AQP4 (201-220) peptide alone does not typically induce high titers of anti-AQP4 antibodies. The co-administration of anti-AQP4 antibodies exacerbates disease and leads to NMO-like lesions.[6]Pathogenic IgG1 autoantibodies against AQP4 (NMO-IgG) are a hallmark of the disease and are directly implicated in astrocyte damage.
Complement System Complement activation is a key effector mechanism when AQP4 antibodies are present, leading to astrocyte lysis.The classical complement pathway is activated by AQP4-IgG, leading to the formation of the membrane attack complex (MAC) and subsequent astrocyte death.
Key Cytokines Increased serum levels of IL-6 and IL-17.[8][12]Elevated levels of IL-6 and IL-17A in the cerebrospinal fluid (CSF) during relapses.[13][14][15] Typical CSF IL-6 levels in relapsing NMOSD are around 12.23 ± 3.47 pg/mL, and IL-17A levels are around 27.15 ± 11.33 pg/mL.[13]

Experimental Protocols

Induction of EAE with AQP4 (201-220) Peptide in C57BL/6 Mice

This protocol outlines the standard procedure for inducing experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice using the AQP4 (201-220) peptide.

Materials:

  • AQP4 (201-220) peptide (sequence: KGSYMEVEDNRSQVETED)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve AQP4 (201-220) peptide in PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the AQP4 peptide solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis H37Ra).

    • Emulsify by sonication or by passing the mixture through a double-hubbed needle until a thick, white emulsion is formed that does not disperse in a drop of water.

  • Immunization:

    • On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the AQP4/CFA emulsion (containing 100 µg of AQP4 peptide).

  • Pertussis Toxin Administration:

    • On day 0 and day 2 post-immunization, inject each mouse intraperitoneally with 200 ng of PTX in 100 µL of PBS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard EAE scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Impaired righting reflex or hind limb weakness

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

Flow Cytometry Analysis of CNS Infiltrating Cells

This protocol describes the isolation and analysis of immune cells from the brain and spinal cord of EAE mice.

Materials:

  • Percoll

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD4, CD8, CD19, Ly6G)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Tissue Harvest and Digestion:

    • Perfuse mice with ice-cold PBS to remove blood from the CNS.

    • Dissect the brain and spinal cord and mince the tissue.

    • Digest the tissue with Collagenase D and DNase I in RPMI-1640 at 37°C for 45 minutes.

  • Cell Isolation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Isolate mononuclear cells using a Percoll gradient (e.g., 30%/70%).

  • Staining and Analysis:

    • Wash the isolated cells with FACS buffer.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against desired surface markers for 30 minutes on ice.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer and analyze the cell populations using appropriate software.

ELISA for AQP4 Antibody Detection in Mouse Serum

This protocol outlines a method for detecting AQP4 antibodies in mouse serum.

Materials:

  • Recombinant mouse AQP4 protein

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Plate Coating:

    • Coat ELISA plate wells with recombinant AQP4 protein diluted in coating buffer overnight at 4°C.

  • Blocking:

    • Wash the plate with PBS-T (PBS with 0.05% Tween-20).

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate with PBS-T.

    • Add diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate with PBS-T.

    • Add HRP-conjugated anti-mouse IgG to the wells and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate with PBS-T.

    • Add TMB substrate and incubate in the dark until a color change is observed.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

AQP4-IgG Mediated Astrocyte Damage Signaling Pathway

AQP4_IgG_Mediated_Astrocyte_Damage cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte AQP4-IgG AQP4-IgG C1q C1q AQP4-IgG->C1q Activates AQP4 Aquaporin-4 AQP4-IgG->AQP4 Binds to Complement\nCascade Complement Cascade C1q->Complement\nCascade Initiates C3a, C5a C3a, C5a Complement\nCascade->C3a, C5a Generates Anaphylatoxins MAC Membrane Attack Complex (MAC) Complement\nCascade->MAC Forms Inflammation Inflammation C3a, C5a->Inflammation Induce Astrocyte\nLysis Astrocyte Lysis MAC->Astrocyte\nLysis Causes Astrocyte\nLysis->Inflammation Triggers further

Caption: AQP4-IgG mediated complement-dependent cytotoxicity in NMOSD.

Experimental Workflow for AQP4 (201-220)-Induced EAE

EAE_Workflow cluster_induction Disease Induction cluster_monitoring Monitoring and Analysis Immunization Day 0: Immunize with AQP4 (201-220) in CFA PTX_1 Day 0: Pertussis Toxin (i.p.) PTX_2 Day 2: Pertussis Toxin (i.p.) Clinical_Scoring Daily Clinical Scoring (starting Day 7) PTX_2->Clinical_Scoring Leads to Peak_Disease Peak of Disease (approx. Day 18) Clinical_Scoring->Peak_Disease Identifies Histopathology Histopathological Analysis (CNS tissue) Peak_Disease->Histopathology Flow_Cytometry Flow Cytometry (CNS infiltrates) Peak_Disease->Flow_Cytometry ELISA ELISA (Serum Cytokines/Antibodies) Peak_Disease->ELISA

Caption: Experimental workflow for AQP4 (201-220)-induced EAE in mice.

Conclusion

The AQP4 (201-220)-induced EAE model in mice serves as a powerful tool for investigating the T-cell mediated aspects of NMOSD pathogenesis. While it does not fully recapitulate the relapsing-remitting nature of the human disease, it accurately models key histopathological and immunological features, including the specific targeting of AQP4, the crucial role of Th17 cells, and the destructive consequences of the anti-AQP4 antibody-mediated complement activation on astrocytes. Understanding both the similarities and differences between this murine model and human NMOSD is essential for the effective translation of preclinical findings into novel therapeutic strategies for this debilitating disease. This guide provides a framework for researchers to navigate the complexities of this model and its relevance to the human condition.

References

Validating Preclinical AQP4 (201-220) Models with Patient Data in Neuromyelitis Optica Spectrum Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of findings from experimental autoimmune encephalomyelitis (EAE) models induced by the aquaporin-4 (AQP4) peptide (201-220) with data from patients with Neuromyelitis Optica Spectrum Disorder (NMOSD). The objective is to validate the preclinical model's relevance and utility in studying NMOSD pathogenesis and evaluating potential therapeutics.

I. Comparative Analysis of Immunological Features

The AQP4 (201-220) peptide has been identified as a key immunodominant epitope in mouse models, capable of inducing a T-cell driven autoimmune response that recapitulates key features of NMOSD.[1][2] The following tables summarize the parallels between the mouse model and human patients.

Table 1: Comparison of T-Cell Responses

FeatureAQP4 (201-220) Mouse ModelNMOSD Patients
Primary Effector T-Cell CD4+ T-cells[1]CD4+ T-cells[3]
Key Pathogenic Subset Th17 cells[4][5][6]Th17 cells[3]
Primary Antigenic Target AQP4 (201-220) peptide[2]AQP4 protein[7]
MHC Restriction I-Ab[2]HLA-DRB1*03:01 and other HLA-DR variants[3]
Cytokine Profile IFN-γ, IL-17, IL-5, IL-10[5][7]Elevated IL-6, IL-17, and IFN-γ in CSF and serum

Table 2: Comparison of Humoral Responses and Pathology

FeatureAQP4 (201-220) Mouse ModelNMOSD Patients
Antibody Isotype T-cell help promotes IgG1 and IgG2 production[7]Predominantly IgG1 subclass (NMO-IgG)[7]
Pathological Hallmarks Perivascular inflammatory infiltrates, astrocyte loss, demyelination[1][8]Perivascular deposition of IgG and complement, astrocyte loss (astrocytopathy), demyelination, and axonal loss[5][7]
Lesion Localization Midline brain lesions, retinal pathology, grey/white matter border of the spinal cord[1][9][10]Optic nerves, spinal cord, and specific brain regions rich in AQP4 (e.g., area postrema)[11]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the literature.

1. Induction of EAE with AQP4 (201-220) Peptide

  • Animal Model: C57BL/6 mice or B-cell conditional AQP4-deficient (Aqp4ΔB) mice are commonly used.[1][8]

  • Antigen Preparation: The murine AQP4 (201-220) peptide is synthesized. For immunization, the peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra.[2]

  • Immunization: Mice are immunized subcutaneously at the flank or base of the tail with the AQP4 (201-220)/CFA emulsion.[2] Some protocols include the administration of pertussis toxin intravenously or intraperitoneally at the time of immunization and 48 hours later to enhance the permeability of the blood-brain barrier.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).[12]

2. T-Cell Proliferation Assay

  • Cell Isolation: Draining lymph nodes (inguinal and axillary) are harvested from immunized mice 10-12 days post-immunization.[13]

  • Cell Culture: A single-cell suspension is prepared, and cells are cultured in 96-well plates.

  • Antigen Recall: Cells are re-stimulated in vitro with the AQP4 (201-220) peptide at various concentrations. A non-specific peptide or concanavalin (B7782731) A can be used as negative and positive controls, respectively.

  • Proliferation Measurement: After 72 hours of culture, proliferation is assessed by adding 3H-thymidine for the final 18 hours and measuring its incorporation using a scintillation counter. Results are often expressed as a stimulation index (mean cpm of antigen-stimulated wells / mean cpm of unstimulated wells).[13]

3. Immunohistochemistry for Pathological Evaluation

  • Tissue Preparation: Mice are euthanized at the peak of disease or at a specified time point. The brain and spinal cord are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin (B1166041) or frozen in optimal cutting temperature (OCT) compound.

  • Staining: Sections are cut and stained with specific antibodies to identify:

    • Astrocytes (GFAP) and AQP4 to assess astrocyte loss.

    • Myelin (e.g., Luxol Fast Blue or anti-MBP) to evaluate demyelination.

    • Inflammatory infiltrates (e.g., anti-CD4 for T-cells, anti-Mac-3 for macrophages/microglia).

    • Complement deposition (e.g., anti-C3 or anti-C9neo).

  • Imaging and Analysis: Stained sections are imaged using light or fluorescence microscopy. The extent of inflammation, demyelination, and astrocyte loss is quantified.

III. Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows in AQP4 (201-220) model research.

G cluster_0 Antigen Presentation & T-Cell Activation cluster_1 CNS Inflammation & Damage cluster_2 B-Cell Involvement APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T-Cell APC->T_cell Presents AQP4 (201-220) via MHC-II Th17 Pathogenic Th17 Cell T_cell->Th17 Differentiation B_cell B-Cell T_cell->B_cell Provides Help BBB Blood-Brain Barrier Th17->BBB Crosses Astrocyte Astrocyte (Expressing AQP4) Th17->Astrocyte Reactivation & Cytokine Release (IL-17) BBB->Astrocyte Infiltration Damage Astrocyte & Neuronal Damage Astrocyte->Damage Inflammation & Complement Activation Neuron Neuron/Oligodendrocyte Damage->Neuron Demyelination & Axonal Loss Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation NMO_IgG Anti-AQP4 IgG1 (NMO-IgG) Plasma_cell->NMO_IgG Production NMO_IgG->Astrocyte Binds to AQP4

Figure 1: Pathogenic cascade in AQP4 (201-220) induced EAE.

G cluster_0 Model Induction cluster_1 Ex Vivo Analysis cluster_2 In Vivo Analysis Immunization Immunize Mouse with AQP4 (201-220) + CFA Monitoring Daily Clinical Scoring Immunization->Monitoring Harvest_LN Harvest Draining Lymph Nodes Monitoring->Harvest_LN Harvest_CNS Harvest Brain & Spinal Cord Monitoring->Harvest_CNS T_cell_assay T-Cell Proliferation/Cytokine Assay Harvest_LN->T_cell_assay Histology Immunohistochemistry Harvest_CNS->Histology Patho_analysis Quantify Inflammation & Damage Histology->Patho_analysis

Figure 2: Experimental workflow for AQP4 (201-220) EAE model.

IV. Conclusion

The AQP4 (201-220) induced EAE model demonstrates significant immunological and pathological parallels to human NMOSD, particularly in its T-cell-driven inflammatory processes that are a prerequisite for the development of the characteristic astrocytopathy. While no animal model perfectly replicates a human disease, the AQP4 (201-220) model provides a robust and relevant platform for investigating the fundamental mechanisms of NMOSD and for the preclinical assessment of novel therapeutic strategies targeting the autoimmune response against AQP4. The cross-reactivity observed between bacterial aquaporins and human AQP4 further suggests that this model could be instrumental in exploring potential environmental triggers of the disease.[14]

References

A Comparative Analysis of Lesion Distribution in AQP4 (201-220) and other EAE Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different Experimental Autoimmune Encephalomyelitis (EAE) models is paramount for advancing therapies for neuroinflammatory diseases. This guide provides a comparative analysis of lesion distribution and underlying mechanisms in the Aquaporin-4 (AQP4) (201-220) peptide-induced EAE model versus the more traditional Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 and Proteolipid Protein (PLP) 139-151 models.

The choice of antigen in EAE models significantly influences the resulting pathology, dictating the location and nature of central nervous system (CNS) lesions. While MOG and PLP models have long served as the workhorses for multiple sclerosis (MS) research, the AQP4 model offers a more specific tool for investigating neuromyelitis optica spectrum disorder (NMOSD), a distinct autoimmune condition targeting astrocytes.

Comparative Lesion Distribution

A key differentiator between these EAE models is the topographical distribution of inflammatory lesions within the CNS. The AQP4 (201-220) model, which mimics key features of NMOSD, displays a unique lesion pattern. In contrast to the MOG-EAE model, AQP4 (201-220)-induced EAE is characterized by midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[1][2] This localization is thought to be driven by the high expression of AQP4 in these regions.

MOG35-55 induced EAE in C57BL/6 mice typically results in a chronic, non-relapsing paralysis with inflammatory lesions predominantly in the spinal cord, particularly the anterolateral and dorsal columns.[3] Brain inflammation can be inconsistent. In contrast, PLP139-151 induced EAE in SJL mice often produces a relapsing-remitting clinical course, with lesions found in the brain, cerebellum, and spinal cord.[3][4][5]

Here is a summary of the typical lesion distribution in these models:

FeatureAQP4 (201-220) EAEMOG35-55 EAEPLP139-151 EAE
Primary CNS Target AstrocytesOligodendrocytes/MyelinOligodendrocytes/Myelin
Typical Brain Lesions Midline structures, periventricular areasCan be inconsistent, sometimes cortical and meningeal inflammationBrainstem, cerebellum, and cortex
Spinal Cord Lesions Grey matter/white matter borderPredominantly white matter (anterolateral and dorsal columns)White matter
Optic Nerve Involvement Common, retinal pathologyCommonCan occur
Cellular Infiltrates Neutrophils, eosinophils, macrophages, CD4+ T cellsCD4+ T cells, macrophages, B-cells (less prominent)CD4+ T cells, macrophages

Quantitative Analysis of Lesion Pathology

Direct quantitative comparison of lesion volume and cellular infiltration across all three models is challenging due to variability in experimental protocols and quantification methods. However, studies comparing individual models provide valuable insights.

For instance, in a comparative study of MOG-IgG and AQP4-IgG augmented EAE, AQP4-IgG administration led to earlier appearance of inflammatory lesions with distinct localizations.[6] At the acute disease stage, both GFAP (an astrocyte marker) and AQP4 expression were more significantly reduced in the spinal cord lesions of AQP4-IgG EAE compared to MOG-IgG EAE.[6] Macrophage infiltration was also higher in the presymptomatic phase of AQP4-IgG EAE.[6]

Histopathological scoring is commonly used to quantify the severity of inflammation and demyelination. The number of inflammatory lesions in the spinal cord of MOG-EAE mice increases from the onset to the peak phase of the disease and corresponds with clinical severity.[7]

ParameterAQP4 (201-220) EAEMOG35-55 EAEPLP139-151 EAE
Inflammation Score Severe, with early neutrophil and eosinophil infiltrationVaries with disease stage, predominantly mononuclear infiltratesVaries with relapses and remissions
Demyelination Score Secondary to astrocyte lossPrimary demyelination is a key featureA prominent feature, can be extensive during relapses
Axonal Damage Can be severe due to astrocyte pathologyPresent and correlates with chronic disabilityPresent and contributes to clinical signs

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are summarized protocols for the induction of each EAE model.

AQP4 (201-220) EAE Induction Protocol (in C57BL/6 mice)
  • Antigen: AQP4 (201-220) peptide.

  • Adjuvant: Emulsification in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: Subcutaneous injection of the AQP4/CFA emulsion.

  • Pertussis Toxin (PTX): Intravenous or intraperitoneal injection of PTX on the day of immunization and typically a second dose 48 hours later.[8][9]

MOG35-55 EAE Induction Protocol (in C57BL/6 mice)
  • Antigen: MOG (35-55) peptide.

  • Adjuvant: Emulsification in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: Subcutaneous injection of the MOG/CFA emulsion, typically at two sites on the flank.[3]

  • Pertussis Toxin (PTX): Intraperitoneal injection of PTX on the day of immunization and again on day two.[3]

PLP139-151 EAE Induction Protocol (in SJL mice)
  • Antigen: PLP (139-151) peptide.

  • Adjuvant: Emulsification in Complete Freund's Adjuvant (CFA).

  • Immunization: Subcutaneous injection of the PLP/CFA emulsion.

  • Pertussis Toxin (PTX): Can be used to increase disease severity and induce an earlier onset, but is not always required for the relapsing-remitting model in SJL mice.[10]

Below is a visual representation of the general experimental workflow for inducing EAE.

EAE_Induction_Workflow General EAE Induction Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Monitoring & Analysis Antigen Select Antigen (AQP4, MOG, or PLP) Emulsion Create Antigen-CFA Emulsion Antigen->Emulsion CFA Prepare Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization Emulsion->Immunize Clinical Daily Clinical Scoring Immunize->Clinical PTX Administer Pertussis Toxin (PTX) PTX->Clinical Histo Histopathological Analysis (Lesion Profiling) Clinical->Histo Immuno Immunological Analysis (e.g., Flow Cytometry) Clinical->Immuno

General workflow for the induction and analysis of EAE models.

Signaling Pathways and Molecular Mechanisms

The distinct lesion patterns in these EAE models are orchestrated by different underlying signaling pathways and molecular effectors.

In AQP4 (201-220) EAE , the autoimmune response is directed against astrocytes. The binding of AQP4-specific T cells and, in some models, AQP4-antibodies, to astrocytes can trigger complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.[2] This leads to astrocyte death, breakdown of the blood-brain barrier, and subsequent inflammatory cell infiltration and secondary demyelination. Cytokines such as IL-6 and those involved in the Th17 signaling pathway are implicated in the pathogenesis of AQP4-associated neuroinflammation.[11]

In MOG35-55 EAE , the primary attack is on myelin and oligodendrocytes. The disease is largely driven by CD4+ T cells, particularly Th1 and Th17 cells. Th17 cells, through the production of IL-17, play a crucial role in recruiting neutrophils and other inflammatory cells to the CNS. The chemokine receptor CXCR7 and its ligand CXCL12 have been identified as key players in regulating leukocyte infiltration into the CNS in MOG-EAE.[3]

The pathogenesis of PLP139-151 EAE is also T-cell mediated, with both Th1 and Th17 cells contributing to the inflammatory response. The relapsing-remitting nature of this model in SJL mice is thought to involve epitope spreading, where the immune response diversifies to recognize other myelin antigens over time.

The following diagrams illustrate the simplified, key signaling events contributing to lesion formation in each model.

AQP4_Signaling AQP4 EAE Pathogenesis cluster_activation Peripheral Activation cluster_cns CNS Events APC Antigen Presenting Cell T_cell Naive CD4+ T Cell APC->T_cell Presents Antigen Th17 Th17 Cell T_cell->Th17 Differentiation AQP4_peptide AQP4 (201-220) AQP4_peptide->APC Astrocyte Astrocyte (AQP4 expressing) Th17->Astrocyte Binds AQP4 BBB Blood-Brain Barrier Th17->BBB IL-17, IL-22 Complement Complement Activation Astrocyte->Complement Antibody Binding Neutrophil Neutrophil/ Eosinophil BBB->Neutrophil Increased Permeability Astrocyte_damage Astrocyte Damage/ Loss Neutrophil->Astrocyte_damage Complement->Astrocyte_damage Demyelination Secondary Demyelination Astrocyte_damage->Demyelination

Key pathogenic events in AQP4 (201-220) EAE.

MOG_Signaling MOG EAE Pathogenesis cluster_activation Peripheral Activation cluster_cns CNS Events APC Antigen Presenting Cell T_cell Naive CD4+ T Cell APC->T_cell Presents Antigen Th1_Th17 Th1/Th17 Cells T_cell->Th1_Th17 Differentiation MOG_peptide MOG (35-55) MOG_peptide->APC Macrophage Macrophage/ Microglia Th1_Th17->Macrophage IFN-γ, IL-17 Oligo Oligodendrocyte Demyelination Primary Demyelination Oligo->Demyelination Myelin Myelin Sheath Myelin->Demyelination Macrophage->Oligo Cytotoxicity Macrophage->Myelin Phagocytosis Axon_damage Axonal Damage Demyelination->Axon_damage

Key pathogenic events in MOG35-55 EAE.

PLP_Signaling PLP EAE Pathogenesis cluster_activation Peripheral Activation & Relapse cluster_cns CNS Events APC Antigen Presenting Cell T_cell Naive CD4+ T Cell APC->T_cell Presents Antigen Th1_Th17 Th1/Th17 Cells T_cell->Th1_Th17 Differentiation PLP_peptide PLP (139-151) PLP_peptide->APC Epitope_spreading Epitope Spreading Th1_Th17->Epitope_spreading Chronic Inflammation Macrophage Macrophage/ Microglia Th1_Th17->Macrophage Cytokine Release Epitope_spreading->Th1_Th17 Reactivation Oligo Oligodendrocyte Myelin Myelin Sheath Demyelination Demyelination Myelin->Demyelination Macrophage->Myelin Myelin Destruction

Key pathogenic events in PLP139-151 EAE.

Conclusion

The AQP4 (201-220), MOG35-55, and PLP139-151 EAE models each offer a unique window into the complex pathogenesis of neuroinflammatory diseases. The distinct lesion distributions, cellular players, and signaling pathways highlighted in this guide underscore the importance of selecting the appropriate model for specific research questions. The AQP4 model is indispensable for studying NMOSD and the role of astrocytes in autoimmunity, while the MOG and PLP models remain highly relevant for investigating the mechanisms of demyelination and axonal damage central to MS. A thorough understanding of these differences is critical for the development of targeted and effective therapies for these debilitating neurological disorders.

References

B Cells: Orchestrators of Pathology in an Animal Model of Neuromyelitis Optica

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding the Role of B Cells in AQP4 (201-220)-Mediated Disease

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune disease of the central nervous system (CNS) characterized by inflammatory lesions in the optic nerves and spinal cord. A key player in the pathology of NMOSD is the aquaporin-4 (AQP4) water channel protein, which becomes the target of the immune system. The specific peptide fragment AQP4 (201-220) has been identified as a critical encephalitogenic epitope capable of initiating an autoimmune response in animal models. This guide provides a comparative analysis of experimental data to elucidate the multifaceted role of B cells in the pathology mediated by this AQP4 peptide.

B Cells are Indispensable for the Development of Clinical Disease

Experimental autoimmune encephalomyelitis (EAE) induced by AQP4 (201-220) serves as a valuable model to dissect the cellular and molecular mechanisms of NMOSD. Studies consistently demonstrate that B cells are not merely antibody producers but play a central role in disease initiation and progression.

Impact of B Cell Depletion on Disease Severity

To directly assess the contribution of B cells, researchers have employed B cell depletion strategies, most commonly through the administration of anti-CD20 antibodies. The results from these experiments are striking and highlight the necessity of B cells for disease manifestation.

Experimental GroupMean Clinical ScoreIncidence of DiseaseKey Findings
IFN-γ Receptor Knockout (IFNGRKO) Mice + Isotype Control HighHighIFNGRKO mice immunized with AQP4 (201-220) develop severe clinical signs of EAE.[1]
IFN-γ Receptor Knockout (IFNGRKO) Mice + Anti-CD20 Significantly ReducedSignificantly ReducedB cell depletion in IFNGRKO mice significantly ameliorates disease severity and reduces incidence.[1][2]

These findings strongly suggest that B cells are a critical component in the pathogenic cascade of AQP4 (201-220)-induced EAE. Their depletion effectively abrogates the development of clinical symptoms.

The Dual Role of B Cells: Antigen Presentation and Antibody Production

B cells contribute to AQP4 (201-220)-mediated pathology through two primary mechanisms: acting as potent antigen-presenting cells (APCs) to activate T cells, and differentiating into plasma cells that produce pathogenic anti-AQP4 antibodies.

B Cell-Mediated T Cell Activation

For an autoimmune response to be initiated against AQP4, T cells specific for this self-antigen must be activated. B cells are highly efficient at capturing, processing, and presenting antigens to T cells. In the context of NMOSD, B cells can present AQP4 peptides, including the (201-220) epitope, to autoreactive T helper cells.[3][4] This interaction is a crucial first step in the breakdown of self-tolerance.

T_Cell_Activation BCell B Cell TCell AQP4 (201-220) Specific T Cell BCell->TCell Presents AQP4 (201-220) peptide via MHC-II Activation T Cell Activation and Proliferation TCell->Activation Becomes Activated

Production of Pathogenic Anti-AQP4 Antibodies

Once activated, T helper cells provide signals to B cells, leading to their differentiation into antibody-secreting plasma cells. In AQP4 (201-220)-induced EAE, this results in the production of anti-AQP4 antibodies, which are key effectors of pathology.

Antibody IsotypeExperimental ConditionSerum LevelsPathogenic Role
IgM AQP4 (201-220) immunization in IFNGRKO miceElevated early in diseaseContributes to early inflammatory response.
IgG AQP4 (201-220) immunization in IFNGRKO miceElevated and sustainedMediates complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity, leading to astrocyte death.[1]

The presence of these antibodies in the serum is correlated with disease severity, and their deposition in the CNS is a hallmark of NMOSD lesions.

Antibody_Production ActivatedTCell Activated AQP4-Specific T Cell BCell B Cell ActivatedTCell->BCell Provides Help PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates Antibodies Anti-AQP4 Antibodies PlasmaCell->Antibodies Secretes

The Inflammatory Cascade Triggered by B Cell Activity

The consequences of B cell activation and antibody production are profound, leading to a destructive inflammatory cascade within the CNS.

Complement Activation and Astrocyte Injury

Anti-AQP4 antibodies that penetrate the CNS bind to AQP4 on the surface of astrocytes. This binding triggers the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent astrocyte lysis.[1] This loss of astrocytes is a primary pathological feature of NMOSD.

Complement_Activation Antibody Anti-AQP4 Antibody Astrocyte Astrocyte (Expressing AQP4) Antibody->Astrocyte Binds to AQP4 Complement Complement Activation Astrocyte->Complement Initiates AstrocyteLysis Astrocyte Lysis and CNS Damage Complement->AstrocyteLysis Leads to

CNS Infiltration of Immune Cells

The inflammatory environment created by B cell activity and complement activation promotes the recruitment of other immune cells into the CNS, further exacerbating the damage.

Infiltrating Cell TypeLocation in CNSContribution to Pathology
CD3+ T cells ParenchymaPromote inflammation and help activate other immune cells.[1]
CD19+ B cells Predominantly meningesCan form ectopic lymphoid-like structures and sustain the local immune response.[1]

The infiltration of these cells into the optic nerves and spinal cord is directly linked to the clinical manifestations of the disease.

Experimental Protocols

A standardized protocol for inducing EAE with AQP4 (201-220) is crucial for the reproducibility of these findings.

Immunization Protocol for AQP4 (201-220)-Induced EAE in Mice
  • Antigen Preparation : The AQP4 (201-220) peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][5]

  • Immunization : Mice (e.g., C57BL/6 or IFNGRKO) are immunized subcutaneously at the flank with the AQP4 (201-220)/CFA emulsion.[1][6]

  • Pertussis Toxin Administration : Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[1][6]

  • Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no symptoms to paralysis and death.

B Cell Depletion
  • Antibody : An anti-mouse CD20 monoclonal antibody or a corresponding isotype control is used.[1][2]

  • Administration : The antibody is typically administered intraperitoneally at specified time points before and/or after immunization.[1]

Conclusion

The experimental evidence overwhelmingly supports a central and multifaceted role for B cells in the pathology mediated by the AQP4 (201-220) peptide in animal models of NMOSD. They are not only the source of pathogenic autoantibodies but also act as critical antigen-presenting cells that initiate and sustain the autoimmune response. Therapeutic strategies targeting B cells, such as anti-CD20 therapy, have shown significant efficacy in these preclinical models, providing a strong rationale for their use in the treatment of NMOSD in humans. Further research into the specific B cell subsets involved and the molecular mechanisms of their activation will undoubtedly pave the way for more targeted and effective therapies for this debilitating disease.

References

A Comparative Analysis of Th1 and Th17 Responses to Aquaporin-4 (201-220) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aquaporin-4 (AQP4) water channel protein, particularly the peptide sequence 201-220, is a critical epitope in the pathogenesis of neuromyelitis optica spectrum disorder (NMOSD), an autoimmune disease of the central nervous system. The immune response to AQP4 (201-220) is not monolithic; it can be skewed towards distinct T helper (Th) cell fates, primarily Th1 and Th17 cells. Understanding the nuances of these two responses is paramount for developing targeted therapeutics. This guide provides a comparative overview of Th1 and Th17 responses induced by AQP4 (201-220), supported by experimental data and detailed methodologies.

Quantitative Comparison of Th1 and Th17 Responses

The differentiation of naive CD4+ T cells into Th1 or Th17 lineages upon encountering the AQP4 (201-220) peptide is dictated by the cytokine microenvironment. This leads to distinct functional profiles characterized by the expression of specific transcription factors and the secretion of hallmark cytokines. The following table summarizes the key quantitative differences between these two responses.

FeatureTh1 ResponseTh17 ResponseReferences
Key Transcription Factor T-betRORγt[1][2]
Signature Cytokine Interferon-gamma (IFN-γ)Interleukin-17A (IL-17A)[3][4][5]
Inducing Cytokines IL-12TGF-β, IL-6, IL-23[5][6]
Clinical Disease Severity in EAE Moderate to severe paralysisSevere paralysis, often with earlier onset[7][8]
CNS Infiltrate Composition Mononuclear cellsNeutrophils and mononuclear cells[7][8]
Pathology in EAE Model Parenchymal CNS inflammationLeptomeningeal and parenchymal inflammation, potential for optic neuritis[3][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are protocols for key experiments used to characterize and compare Th1 and Th17 responses to AQP4 (201-220).

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with AQP4 (201-220)

This protocol describes the active immunization of mice to induce a T cell-mediated autoimmune response against AQP4.

  • Antigen Emulsion Preparation:

    • Dissolve AQP4 (201-220) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.

    • Create a water-in-oil emulsion by mixing equal volumes of the AQP4 peptide solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization:

    • Anesthetize 8-12 week old C57BL/6 mice.

    • Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.

    • Administer 200 ng of pertussis toxin in PBS intraperitoneally on the day of immunization and again 48 hours later.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

In Vitro Differentiation of AQP4 (201-220)-Specific Th1 and Th17 Cells

This protocol details the generation of polarized Th1 and Th17 cells from naive T cells for adoptive transfer experiments or in vitro functional assays.

  • Isolation of Naive CD4+ T Cells:

    • Harvest spleens and lymph nodes from naive C57BL/6 mice.

    • Prepare a single-cell suspension.

    • Isolate naive CD4+ T cells (CD4+CD62L+CD44-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Culture and Polarization:

    • Coat a 96-well plate with anti-CD3 antibody (10 µg/mL) in PBS and incubate for at least 2 hours at 37°C. Wash the wells with PBS before use.

    • Plate the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (2 µg/mL) to all wells.

    • For Th1 differentiation: Add IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).

    • For Th17 differentiation: Add TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).

    • Incubate the cells for 3-5 days at 37°C and 5% CO2.

Adoptive Transfer of Polarized T Cells

This protocol describes the transfer of in vitro-differentiated Th1 or Th17 cells into recipient mice to assess their encephalitogenic potential.

  • Preparation of T Cells:

    • After 3-5 days of in vitro polarization, harvest the differentiated Th1 and Th17 cells.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells per 200 µL.

  • Injection:

    • Inject 200 µL of the cell suspension intravenously into recipient mice (e.g., Rag1-/- or naive C57BL/6 mice).

  • Monitoring:

    • Monitor the recipient mice daily for clinical signs of EAE as described in the EAE induction protocol.

Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification and quantification of Th1 and Th17 cells based on their cytokine production.

  • Restimulation of T Cells:

    • Harvest T cells from immunized mice (spleen or lymph nodes) or from in vitro differentiation cultures.

    • Restimulate the cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (B1663694) (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS containing 2% fetal bovine serum).

    • Stain for cell surface markers, such as CD4, using fluorescently-conjugated antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain for intracellular cytokines, such as IFN-γ and IL-17A, using fluorescently-conjugated antibodies for 30 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer and analyze the percentage of CD4+ T cells producing IFN-γ (Th1) and IL-17A (Th17).

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying Th1 and Th17 responses to AQP4 (201-220).

Th1_Th17_Differentiation cluster_0 Antigen Presentation cluster_1 Th1 Differentiation cluster_2 Th17 Differentiation APC APC NaiveT Naive CD4+ T Cell APC->NaiveT AQP4 (201-220) + MHC-II Th1 Th1 Cell NaiveT->Th1 Th17 Th17 Cell NaiveT->Th17 IL12 IL-12 Tbet T-bet IL12->Tbet STAT4 Tbet->Th1 IFNg IFN-γ Th1->IFNg TGFb TGF-β RORgt RORγt TGFb->RORgt STAT3 IL6 IL-6 IL6->RORgt STAT3 RORgt->Th17 IL17 IL-17A Th17->IL17

Caption: Th1 and Th17 differentiation pathways from naive T cells.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 In Vitro & Adoptive Transfer cluster_2 Cellular Analysis Immunization Immunization of Mice with AQP4 (201-220) + CFA EAE EAE Development & Clinical Scoring Immunization->EAE Restim T Cell Restimulation Immunization->Restim Histo Histological Analysis of CNS Tissue EAE->Histo Isolation Isolation of Naive CD4+ T Cells Differentiation In Vitro Differentiation (Th1 or Th17) Isolation->Differentiation Transfer Adoptive Transfer into Recipient Mice Differentiation->Transfer Differentiation->Restim EAE_transfer EAE Development & Clinical Scoring Transfer->EAE_transfer ICS Intracellular Cytokine Staining Restim->ICS FACS Flow Cytometry Analysis ICS->FACS

References

Safety Operating Guide

Essential Safety and Handling Guide for AQP4 (201-220) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of the AQP4 (201-220) peptide. The following procedural guidance is designed to ensure the safe use of this encephalitogenic epitope in a laboratory setting, covering personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical due to the peptide's biological activity and potential hazards.

Immediate Safety and Hazard Information

General Safety Precautions:
  • Work in a designated area: All handling of the AQP4 (201-220) peptide should be confined to a specific, well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder to prevent inhalation.

  • Avoid aerosolization: Handle the lyophilized powder with care to minimize dust formation.

  • Prevent contact: Avoid direct contact with the skin, eyes, and clothing.

  • No eating or drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory area where the peptide is handled.

  • Wash hands thoroughly: Always wash hands with soap and water after handling the peptide and before leaving the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling AQP4 (201-220).

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves.Provides a barrier against skin contact with the peptide and any solvents used for reconstitution. Nitrile is recommended for its chemical resistance.[5][6]
Eye Protection Safety goggles with side shields or a face shield.Protects eyes from splashes of peptide solutions or accidental contact with the lyophilized powder.
Body Protection A buttoned lab coat.Prevents contamination of personal clothing and protects the skin from potential spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood.Recommended when handling the lyophilized powder to prevent inhalation of aerosolized particles.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.

Experimental Protocol: Handling and Reconstitution of AQP4 (201-220)
  • Preparation: Before handling the peptide, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary materials, including the vial of AQP4 (201-220), appropriate solvent (e.g., sterile water, DMSO), and calibrated pipettes.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Equilibration: Allow the sealed vial of lyophilized peptide to warm to room temperature before opening to prevent condensation, which can affect peptide stability.

  • Reconstitution:

    • Carefully open the vial in a chemical fume hood.

    • Add the desired volume of the appropriate solvent to the vial. The solubility of AQP4 (201-220) TFA is ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For other solvents, it is advisable to test solubility with a small amount of the peptide first.

    • Gently swirl or vortex the vial to dissolve the peptide completely. Sonication can be used to aid dissolution if necessary.[1]

  • Storage of Solutions:

    • For short-term storage, keep peptide solutions at 2-8°C.

    • For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Post-Handling:

    • Securely cap the stock solution vial and store it at the recommended temperature.

    • Clean the work area thoroughly.

    • Dispose of all contaminated materials according to the disposal plan.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it as chemical waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with AQP4 (201-220) or its solutions must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Peptide (Solid) Collect in a clearly labeled, sealed container for hazardous chemical waste.
Peptide Solutions Collect in a designated, sealed, and clearly labeled container for liquid chemical waste. Do not pour down the drain.
Contaminated Labware Disposable items (e.g., pipette tips, microfuge tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated with a suitable method.
Contaminated PPE All used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag for incineration.
TFA-containing Waste Waste containing trifluoroacetic acid should be collected in a separate, acid-resistant container for hazardous waste disposal, following institutional guidelines for acidic waste.[4][7][8]

Note: Always consult and follow your institution's specific guidelines for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of the AQP4 (201-220) peptide.

start Start: Handling AQP4 (201-220) ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe handling_powder Handle Lyophilized Powder in Chemical Fume Hood ppe->handling_powder reconstitution Reconstitute Peptide with Appropriate Solvent handling_powder->reconstitution handling_solution Handle Peptide Solution reconstitution->handling_solution experiment Perform Experiment handling_solution->experiment spill Spill? handling_solution->spill Potential waste_segregation Segregate Waste experiment->waste_segregation spill->experiment No spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes spill_cleanup->waste_segregation solid_waste Solid Waste (Unused peptide, contaminated consumables) waste_segregation->solid_waste liquid_waste Liquid Waste (Peptide solutions) waste_segregation->liquid_waste ppe_waste PPE Waste (Gloves, etc.) waste_segregation->ppe_waste disposal Dispose of as Hazardous Chemical Waste (Follow Institutional Guidelines) solid_waste->disposal liquid_waste->disposal ppe_waste->disposal decontaminate Decontaminate Work Area disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.